Taxifolin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
| Record name | (+)-Taxifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-18-2, 24198-97-8 | |
| Record name | Taxifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Taxifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAXIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAXIFOLIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taxifolin (Dihydroquercetin): A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass that has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As a naturally occurring compound, its prevalence in various plant species has made it a compelling subject for research and development in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in coniferous trees. The primary commercial sources are species of the Larix (larch) genus. Various other plants, fruits, and vegetables also contain this compound, albeit typically in lower concentrations.
Major Botanical Sources
The most significant natural reservoirs of this compound are the wood and bark of several coniferous trees. Notably, Siberian Larch (Larix sibirica) and Dahurian Larch (Larix gmelinii) are utilized for industrial-scale extraction.[1] Other coniferous sources include the Chinese yew (Taxus chinensis var. mairei), Pinus roxburghii, and Cedrus deodara.[2]
Beyond conifers, this compound is present in the silymarin extract from milk thistle (Silybum marianum) seeds.[2] It can also be found in a variety of everyday foods such as onions, apples, berries, and tea.[3][4]
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly depending on the plant species, the specific part of the plant, and even the age and location of the plant. The following table summarizes the this compound content in several key natural sources.
| Natural Source | Plant Part | This compound Content (mg/g of dry weight) | Reference(s) |
| Larix gmelinii | Wood | 18.63 | |
| Larix olgensis var. koreana | Wood Extract | 920.1 (in extract) | |
| Abies nephrolepis | Leaves | 31.03 ± 1.51 | |
| Abies nephrolepis | Bark | 1.44 ± 0.05 | |
| Pinus roxburghii | Bark | 0.94 | |
| Ammodaucus leucotrichus | - | 2.24 - 12.90 | |
| Silybum marianum (Milk Thistle) | Seeds (in Silymarin extract) | <5% of extract |
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step for its purification and subsequent application. A variety of methods have been developed, ranging from conventional solvent extraction to more advanced, environmentally friendly techniques.
Conventional Solvent Extraction
Traditional methods often employ organic solvents to isolate this compound.
Experimental Protocol: Soxhlet Extraction from Pine Bark
-
Sample Preparation: Finely powder four grams of pine bark.
-
Extraction: Place the powdered bark in a Soxhlet apparatus.
-
Solvent: Use ethanol as the extraction solvent.
-
Duration: Conduct the extraction continuously for 8 hours.
-
Analysis: Measure the concentration of this compound in the resulting extract using High-Performance Liquid Chromatography (HPLC).
Advanced Extraction Techniques
Modern extraction methods aim to improve efficiency, reduce solvent consumption, and minimize the environmental impact.
Experimental Protocol: Ionic Liquid-Based Microwave-Assisted Extraction (ILMAE) from Larix gmelinii
-
Solvent Preparation: Prepare a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br).
-
Sample Preparation: Use powdered Larix gmelinii wood.
-
Soaking: Soak the sample in the ionic liquid solution for 2 hours.
-
Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 15:1 (mL/g).
-
Microwave Irradiation:
-
Set the microwave power to 406 W.
-
Irradiate for 14 minutes.
-
-
Post-Extraction: Cool the solution to room temperature and filter for subsequent HPLC analysis.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) from Abies nephrolepis Leaves
-
Solvent: Use a 50% ethanol in water solution.
-
Liquid-Solid Ratio: Maintain a liquid-to-solid ratio of 20:1 (mL/g).
-
Ultrasonic Parameters:
-
Set the ultrasound frequency to 45 kHz.
-
Set the ultrasound irradiation power to 160 W.
-
-
Temperature: Maintain the extraction temperature at 332.19 K (59.04 °C).
-
Duration: Conduct the extraction for 39.25 minutes.
-
Analysis: Analyze the extract for this compound content using appropriate chromatographic techniques.
Experimental Protocol: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, primarily using carbon dioxide (CO2), offers a green alternative for this compound isolation. The process involves using CO2 above its critical temperature (31°C) and pressure (74 bar).
-
Solvent System: Use ethanol as a solvent and supercritical CO2 as an antisolvent.
-
Operating Conditions:
-
Temperature: 35–65 °C
-
Pressure: 10–25 MPa
-
Concentration of this compound in ethanol: 5–20 mg/mL
-
-
Procedure: The ethanolic solution of this compound is introduced into the supercritical CO2. The CO2 acts as an antisolvent, causing the this compound to precipitate out of the solution as micronized particles.
-
Particle Size: The size of the precipitated this compound crystals is influenced by temperature, pressure, and the concentration of the initial solution. Lower temperatures, higher pressures, and lower concentrations generally result in smaller particle sizes.
Experimental Protocol: Enzymatic Hydrolysis for this compound Production
An alternative to direct extraction is the enzymatic conversion of this compound glycosides, such as astilbin, into this compound.
-
Source of Astilbin: Use a plant source rich in astilbin, such as Smilax glabra rhizome.
-
Enzyme Source: Isolate a fungal strain, such as Aspergillus fumigatus SQH4, capable of hydrolyzing astilbin.
-
Biotransformation Conditions:
-
Prepare a culture of the fungal strain.
-
Adjust the pH of the culture to 6.5.
-
Add astilbin to the culture at a concentration of 5 g/L.
-
-
Incubation: Incubate the mixture at 35 °C for 14 hours.
-
Yield: This process can achieve a high yield of this compound from astilbin.
Signaling Pathways Modulated by this compound
For drug development professionals, understanding the molecular mechanisms of this compound is crucial. It has been shown to modulate several key signaling pathways involved in various pathological processes.
Anti-Inflammatory Pathways
This compound exhibits potent anti-inflammatory effects by targeting key signaling cascades.
Caption: this compound's anti-inflammatory signaling pathways.
This compound has been demonstrated to suppress the phosphorylation of the MAPK signaling pathway, which is closely associated with the progression of inflammation. It also inhibits the activation of NF-κB, a key regulator of the gene transcription of inflammatory cytokines. Furthermore, this compound can activate the PI3K/Akt signaling pathway, which in turn can inhibit NF-κB activation.
Anticancer Pathways
This compound has shown promise as an anticancer agent by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: this compound's anticancer signaling pathways.
Studies have shown that this compound can induce apoptosis by activating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer. It also disrupts the PI3K/Akt signaling pathway, a critical regulator of cancer cell survival and metabolism. Additionally, this compound has been found to suppress vascular endothelial growth factor (VEGF), a key driver of angiogenesis.
Cardioprotective Pathways
This compound's benefits for cardiovascular health are linked to its ability to modulate pathways related to oxidative stress, inflammation, and cell survival.
Caption: this compound's cardioprotective signaling pathways.
This compound exerts cardioprotective effects by activating the PI3K/Akt signaling pathway, which helps in inhibiting oxidative stress and apoptosis. It also activates the Nrf2/HO-1 signaling pathway, a key defense mechanism against oxidative stress. Furthermore, this compound has been shown to modulate the JAK2/STAT3 pathway, which is involved in cellular survival and inflammatory responses.
Conclusion
This compound is a promising natural compound with a well-documented presence in various plant sources, most notably in larch wood. The extraction methodologies have evolved to become more efficient and environmentally sustainable, providing researchers with high-purity this compound for further investigation. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, underscores its potential for the development of novel therapeutics for a range of diseases. This guide serves as a foundational resource for scientists and researchers to explore the full potential of this versatile flavonoid.
References
- 1. Inhibition of HMGB1 Might Enhance the Protective Effect of this compound in Cardiomyocytes via PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of this compound in Different Parts of Larix gmelinii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Technical Guide to Taxifolin's Bioavailability and Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest to the scientific community due to its broad spectrum of pharmacological activities, including potent antioxidant and anti-inflammatory properties. However, the therapeutic realization of this compound is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth analysis of the existing research on this compound's journey through the body in key animal models. By summarizing quantitative data, detailing experimental protocols, and visualizing complex processes, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the challenges and opportunities in harnessing the full potential of this compound.
Quantitative Pharmacokinetic Parameters of this compound
The oral bioavailability and pharmacokinetic profile of this compound have been investigated in various animal models, with rats and rabbits being the most extensively studied. The data reveals significant variability depending on the species, the formulation administered, and the physiological state of the animal.
Pharmacokinetics in Rats
Rats are the most common model for studying the pharmacokinetics of this compound. The absolute bioavailability of orally administered this compound in its pure form is generally low in rats, with reported values as low as 0.17% to 0.49%.[1] However, formulation strategies, such as nanodispersions, have been shown to enhance its bioavailability.
| Animal Model | Formulation | Dosage (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference(s) |
| Normal Sprague-Dawley Rats | Fructus Polygoni Orientalis Extract | 52.5 | Oral | 1940 ± 502.2 | - | 4949.7 ± 764.89 (AUC0-t) | - | [2] |
| Liver Fibrotic Rats | Fructus Polygoni Orientalis Extract | 52.5 | Oral | 2648 ± 208.5 | - | 6679.9 ± 734.26 (AUC0-t) | - | [2] |
| Male Sprague-Dawley Rats | This compound (Physical Mixture) | 15 | Oral | - | - | 59.11 ± 8.62 (AUC0-t) | 0.49 | [3] |
| Male Sprague-Dawley Rats | This compound Nanodispersion | 15 | Oral | - | - | 90.89 ± 11.76 (AUC0-t) | 0.75 | [3] |
| Rats | This compound | 10-100 | Oral | Very low plasma concentrations | - | - | 0.17 | |
| Rats | This compound | 12.5, 25, or 50 | Oral | - | - | - | 24 | |
| Rats | Dihydroquercetin (Parent Substance) | 50 | Oral | - | - | - | - | |
| Rats | Dihydroquercetin (Liposomal Formulation) | 50 | Oral | - | 1.3 (t1/2) | - | 159 (relative) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Note that AUC values can be reported from time zero to the last measurement (AUC0-t) or extrapolated to infinity (AUC0-inf).
Pharmacokinetics in Rabbits
Studies in rabbits suggest a significantly higher oral bioavailability of this compound compared to rats. This species-specific difference is a critical consideration for extrapolating preclinical data.
| Animal Model | Formulation | Dosage (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC | Absolute Bioavailability (%) | Reference(s) |
| Rabbits | This compound in Lipid Solution | 8-80 | Oral | - | - | - | 36 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Pharmacokinetics in Mice
Despite the frequent use of mice in pharmacological studies, there is a notable lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC) for orally administered this compound in this species. While some studies have investigated its metabolism and tissue distribution, the plasma concentration-time profile remains largely uncharacterized. This data gap presents a significant challenge for the direct comparison of this compound's pharmacokinetic behavior across common preclinical models and highlights an area for future research.
Experimental Protocols
Understanding the methodologies employed in pharmacokinetic studies is crucial for interpreting the data accurately and designing future experiments. Below are detailed protocols from key studies on this compound.
Oral Administration and Blood Sampling in Rats (General Protocol)
This protocol outlines a typical procedure for assessing the pharmacokinetics of a substance after oral administration in rats.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum. They are allowed to acclimatize for a period before the experiment.
-
Fasting: Rats are typically fasted overnight (approximately 12 hours) before drug administration to minimize food-drug interactions.
-
Drug Administration: A specific dose of this compound, either as a pure substance suspended in a vehicle (e.g., carboxymethyl cellulose) or as a formulated product, is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at a low temperature (e.g., -80°C) until analysis.
-
Intravenous Administration for Absolute Bioavailability: To determine absolute bioavailability, a separate group of rats receives an intravenous (IV) injection of this compound at a known dose. Blood samples are collected following a similar schedule.
Sample Analysis by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying this compound in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically subjected to a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. An internal standard is added to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate this compound from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into the mass spectrometer. This compound is ionized (typically using electrospray ionization), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
-
Data Analysis: The peak areas of this compound and the internal standard are used to calculate the concentration of this compound in the plasma samples based on a calibration curve. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using specialized software.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: A typical experimental workflow for an oral pharmacokinetic study of this compound in rats.
Metabolic Pathways of this compound
The metabolism of this compound is a critical determinant of its bioavailability and biological activity. In rats, this compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. The gut microbiota also plays a role in its transformation.
Caption: A simplified overview of the major metabolic pathways of this compound in animal models.
Conclusion and Future Directions
This technical guide consolidates the current understanding of this compound's bioavailability and pharmacokinetics in key animal models. The data clearly indicates that while this compound possesses promising therapeutic properties, its low oral bioavailability in its native form presents a significant hurdle. Formulation strategies, such as the use of nanodispersions and liposomes, have shown promise in overcoming this limitation in rats. Notably, the higher bioavailability observed in rabbits compared to rats underscores the importance of considering species-specific differences in drug metabolism and absorption when translating preclinical findings.
A critical gap in the current literature is the lack of detailed oral pharmacokinetic data for this compound in mice. This omission hinders a comprehensive cross-species comparison and should be a priority for future research. Furthermore, a deeper investigation into the specific enzymes and transporters involved in this compound's metabolism and disposition will provide valuable insights for predicting its behavior in humans and for developing strategies to modulate its pharmacokinetic profile.
For drug development professionals, the information presented here highlights the necessity of advanced formulation approaches to enhance the oral delivery of this compound. For researchers and scientists, this guide serves as a foundational resource for designing new studies aimed at further elucidating the complex interplay between this compound's chemical properties, its formulation, and its fate within a biological system. Continued research in these areas will be instrumental in unlocking the full therapeutic potential of this remarkable natural compound.
References
- 1. This compound: Approaches to Increase Water Solubility and Bioavailability. | Semantic Scholar [semanticscholar.org]
- 2. Comparative Pharmacokinetic Study of this compound after Oral Administration of Fructus Polygoni Orientalis Extract in Normal and Fibrotic Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Taxifolin's Modulation of PI3K/Akt and Nrf2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, a naturally occurring flavonoid found in various plants such as onions, milk thistle, and Douglas fir, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] extensive research has highlighted its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a specific focus on its modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.
This compound and the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, particularly cancer. This compound has been shown to exert inhibitory effects on the PI3K/Akt pathway, contributing to its anti-cancer and other therapeutic properties.
Mechanism of Action
This compound's inhibitory effect on the PI3K/Akt pathway is multifaceted. Studies have indicated that this compound can directly inhibit the activity of PI3K, a key upstream kinase in the pathway.[2] By binding to the catalytic site of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for the recruitment and activation of Akt.
Furthermore, this compound has been observed to downregulate the phosphorylation of Akt at its key activation sites, Serine 473 and Threonine 308.[3][4] This inhibition of Akt activation leads to the modulation of downstream targets, including mTOR, which is also inhibited by this compound.[2] The collective impact of these actions is the suppression of pro-survival and proliferative signals within the cell.
Quantitative Data on PI3K/Akt Pathway Modulation
The following table summarizes the quantitative data on the effects of this compound on the PI3K/Akt signaling pathway from various in vitro studies.
| Cell Line | This compound Concentration | Effect | Reference |
| HepG2 (Liver Cancer) | 0.15 µM (IC50) | Inhibition of cell growth | |
| Huh7 (Liver Cancer) | 0.22 µM (IC50) | Inhibition of cell growth | |
| U87, LN229, SF188, A1207, SF767 (Glioma) | 80 µM | 68% inhibition of mTOR activity | |
| U87, LN229, SF188, A1207, SF767 (Glioma) | 80 µM | PI3K activity reduced to 28.25% of control | |
| Platelets | 20, 40, 80 µM | Inhibition of Akt phosphorylation |
Experimental Protocols
This protocol outlines the general steps for assessing the protein expression and phosphorylation status of key components of the PI3K/Akt pathway following this compound treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473/Thr308), total mTOR, and phospho-mTOR overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
This compound and the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This compound is a potent activator of the Nrf2 pathway.
Mechanism of Action
This compound activates the Nrf2 pathway primarily by disrupting the interaction between Nrf2 and its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound, through its electrophilic properties, is thought to modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.
Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This results in the upregulation of antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress. Studies have also suggested that this compound can activate Nrf2 through epigenetic modifications, such as CpG demethylation in the Nrf2 promoter region.
Quantitative Data on Nrf2 Pathway Modulation
The following table presents quantitative data on the effects of this compound on the Nrf2 signaling pathway.
| Cell Line | This compound Concentration | Effect | Reference |
| JB6 P+ (Mouse Skin Epidermal) | 10 - 40 µM | Dose-dependent increase in Nrf2, HO-1, and NQO1 mRNA and protein levels | |
| HepG2-C8 (Human Liver Cancer) | 5 - 40 µM | Dose-dependent increase in ARE-luciferase activity | |
| ARPE-19 (Human Retinal Pigment Epithelial) | Not specified | Upregulation of NRF2, HO-1, NQO1, and GCLM protein and mRNA expression | |
| H9c2 (Rat Cardiomyoblast) | Not specified | Increased levels of Nrf2, HO-1, and NQO1 |
Experimental Protocols
This assay is used to quantify the transcriptional activity of Nrf2.
-
Cell Transfection: Stably or transiently transfect cells (e.g., HepG2-C8) with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene.
-
Cell Treatment: Plate the transfected cells and treat them with various concentrations of this compound for a defined period.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a reporter lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Data Analysis: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).
This method assesses the accumulation of Nrf2 in the nucleus.
-
Cell Treatment and Fractionation: Treat cells with this compound. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification and Western Blotting: Quantify the protein concentration in both the nuclear and cytoplasmic fractions. Perform Western blotting as described in section 1.3.1, using an antibody specific for Nrf2.
-
Analysis: Analyze the relative abundance of Nrf2 in the nuclear and cytoplasmic fractions. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions.
Signaling Pathway Diagram
Caption: this compound activates the Nrf2 antioxidant response pathway.
Crosstalk Between PI3K/Akt and Nrf2 Pathways
Emerging evidence suggests a complex interplay between the PI3K/Akt and Nrf2 signaling pathways. Akt has been shown to phosphorylate and inhibit GSK3β, a kinase that can promote the degradation of Nrf2. Therefore, activation of the PI3K/Akt pathway can lead to the stabilization and activation of Nrf2. While this compound generally inhibits the PI3K/Akt pathway, its potent activation of Nrf2 suggests that in certain cellular contexts, the direct effects on Keap1 may be the predominant mechanism of Nrf2 activation, or that this compound may modulate other upstream regulators of Nrf2. Further research is needed to fully elucidate the intricate crosstalk between these pathways in the presence of this compound.
Therapeutic Implications and Future Directions
The ability of this compound to modulate the PI3K/Akt and Nrf2 signaling pathways underscores its significant therapeutic potential for a range of diseases. Its inhibitory effects on the PI3K/Akt pathway make it a promising candidate for cancer therapy, either as a standalone agent or in combination with conventional chemotherapeutics. The potent activation of the Nrf2 pathway highlights its utility in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in various human diseases.
-
Investigating the synergistic effects of this compound with other therapeutic agents.
-
Developing novel drug delivery systems to enhance the bioavailability of this compound.
-
Further elucidating the complex molecular interactions of this compound with its cellular targets.
Conclusion
This compound is a promising natural compound with well-defined effects on the PI3K/Akt and Nrf2 signaling pathways. Its ability to inhibit pro-survival signaling while simultaneously boosting the cellular antioxidant defense system provides a strong rationale for its further development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in advancing the therapeutic applications of this remarkable flavonoid.
References
Taxifolin as a Potential Chemotherapeutic Agent: A Technical Guide
Introduction
Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir.[1] Extensive research has highlighted its diverse pharmacological properties, including antioxidant, anti-inflammatory, and, most notably for this guide, anti-cancer activities.[2] This document provides an in-depth technical overview of this compound's potential as a chemotherapeutic agent, focusing on its mechanisms of action, preclinical evidence, and the signaling pathways it modulates. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanisms of Anti-Cancer Activity
This compound exerts its anti-tumor effects through a multi-targeted approach, influencing various cellular processes critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells. For instance, it activates the Wnt/β-catenin signaling pathway in colorectal cancer, leading to apoptosis.[1] In liver cancer cell lines (HepG2 and Huh7), this compound treatment resulted in significant apoptosis.[3][4] Studies on pancreatic cancer cells have also confirmed its ability to facilitate apoptosis.
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis. It has been shown to suppress vascular endothelial growth factor (VEGF), a key driver of this process. In vivo studies using Chick Chorioallantoic Membrane (CAM) and Dorsal Skinfold Chamber (DSFC) assays demonstrated that this compound inhibits the formation of new blood vessels in a dose-dependent manner. This anti-angiogenic effect is partly mediated by the downregulation of Hypoxia-inducible factor 1-alpha (Hif1-α) and VEGF.
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. In human colorectal cancer cell lines, it has been observed to cause cell cycle arrest at the G2 phase. In osteosarcoma cells, this compound treatment leads to G1 phase arrest.
-
Inhibition of Tumor Proliferation, Migration, and Invasion: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. It also impedes the migration and invasion of cancer cells, key processes in metastasis. In aggressive breast cancer cells, this compound was found to inhibit proliferation, migration, and invasion in a dose-dependent manner. It also suppresses the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive.
-
Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through its interaction with multiple intracellular signaling pathways. Key pathways affected include PI3K/Akt, Wnt/β-catenin, and those involving EGFR and VEGFR-2. By inhibiting these pathways, this compound disrupts signals that promote cancer cell growth, survival, and proliferation.
-
Enhancement of Chemosensitivity: this compound can increase the sensitivity of cancer cells to conventional chemotherapy drugs. It has been shown to resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic agents by inhibiting the function of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells.
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Reference |
| Liver Cancer | HepG2 | 0.15 µM | |
| Liver Cancer | Huh7 | 0.22 µM | |
| Colon Cancer | HCT-116 | 32 ± 2.35 µg/mL | |
| Prostate Cancer | DU 145 | 500 µM |
Table 2: In Vivo Anti-Tumor Effects of this compound
| Cancer Model | Treatment Details | Outcome | Reference |
| A549 Lung Cancer Xenograft (Mice) | 1 mg/kg this compound | Suppressed tumor growth | |
| 4T1 Breast Cancer Xenograft (Mice) | 100 mg/kg this compound (orally) | Inhibited growth of primary tumors and prevented lung metastasis | |
| Ovarian Cancer Model (Mice) | Not specified | Reduced tumor growth by inhibiting angiogenesis | |
| U2OS Osteosarcoma Xenograft (Mice) | Intraperitoneal administration | Significantly inhibited tumor growth |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. This compound has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of this pathway. This inhibitory action contributes to its anti-proliferative and pro-apoptotic effects.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is common in many cancers, particularly colorectal cancer. This compound has been reported to regulate this pathway, leading to cell cycle arrest and apoptosis.
-
VEGFR-2 Signaling: As a key receptor in angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies. This compound inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling required for new blood vessel formation.
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway plays a role in cell proliferation and survival. This compound can suppress UVB-induced phosphorylation of EGFR, contributing to its effects in skin cancer models.
Experimental Protocols
This section outlines typical methodologies used to evaluate the chemotherapeutic potential of this compound.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with this compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549, 4T1) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to control and treatment groups.
-
Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose (e.g., 1-100 mg/kg) and frequency for a set period. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to examine the expression of relevant biomarkers.
Pharmacokinetics and Bioavailability
A significant challenge for the clinical application of this compound is its low oral bioavailability. Studies in rats have reported an absolute bioavailability of as low as 0.49%. This is primarily due to its poor water solubility and extensive metabolism. To address this limitation, various formulation strategies have been investigated:
-
Nanodispersions: A nanodispersion formulation of this compound was shown to increase its absolute bioavailability to 0.75% in rats.
-
Liposomes: Liposomal formulations have been developed to enhance the absorption and stability of this compound.
-
Microemulsions: Oil-in-water and water-in-oil microemulsions have also been explored as potential delivery systems.
Table 3: Pharmacokinetic Parameters of this compound in Rats (15 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Physical Mixture | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49 | |
| Nanodispersion | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75 |
Future Directions and Conclusion
This compound has demonstrated significant potential as a chemotherapeutic agent in a multitude of preclinical studies. Its ability to target multiple cancer-related pathways, including apoptosis, angiogenesis, and cell cycle progression, makes it a promising candidate for further investigation. The synergistic effects observed when combined with conventional chemotherapy drugs suggest its potential role as an adjuvant therapy to enhance efficacy and overcome drug resistance.
However, the progression of this compound to clinical application is hindered by its poor bioavailability. Future research should focus on the development of novel drug delivery systems to improve its pharmacokinetic profile. Furthermore, while preclinical data is abundant, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human cancer patients.
References
Taxifolin for Cardiovascular Health and Disease Prevention: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxifolin, a naturally occurring flavonoid, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular disease (CVD). Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways, position it as a promising candidate for the prevention and treatment of a range of cardiovascular ailments, including hypertension, atherosclerosis, and myocardial infarction. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular effects, with a focus on its mechanisms of action, relevant experimental data, and detailed methodologies for preclinical evaluation. The information is presented to support further research and drug development efforts in this area.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVD is complex, involving oxidative stress, inflammation, endothelial dysfunction, and adverse cardiac remodeling. This compound (also known as dihydroquercetin) is a bioactive flavonoid found in various plants, such as the Siberian larch.[1][2][3][4] Preclinical studies have demonstrated its multifaceted protective effects on the cardiovascular system.[5] This guide will delve into the molecular mechanisms underlying these effects and provide a summary of the quantitative evidence supporting its therapeutic potential.
Mechanisms of Action
This compound's cardioprotective effects are attributed to its ability to intervene in several key pathological processes.
Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to cardiovascular damage. This compound acts as a potent antioxidant through multiple mechanisms:
-
Direct ROS Scavenging: Its molecular structure enables the donation of hydrogen atoms to neutralize free radicals.
-
Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Anti-inflammatory Effects
Chronic inflammation is a critical factor in the initiation and progression of atherosclerosis and other cardiovascular diseases. This compound exhibits significant anti-inflammatory properties by:
-
Inhibition of Pro-inflammatory Cytokines: It suppresses the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Modulation of Inflammatory Signaling Pathways: this compound inhibits the activation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several critical signaling pathways involved in cardiovascular health and disease.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and metabolism. In the cardiovascular system, its activation is associated with protection against apoptosis and promotion of cell survival. This compound has been shown to activate the PI3K/Akt pathway, leading to downstream effects such as:
-
Increased endothelial nitric oxide synthase (eNOS) activity, which enhances the production of nitric oxide (NO), a key vasodilator.
-
Inhibition of apoptotic pathways in cardiomyocytes.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cardiac hypertrophy and inflammation. This compound has been demonstrated to modulate the JAK/STAT pathway, particularly the JAK2/STAT3 axis, contributing to its cardioprotective effects in conditions like diabetic cardiomyopathy.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound effectively inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.
Evidence from Preclinical Models
The cardiovascular benefits of this compound have been investigated in various preclinical models, providing a strong rationale for its potential clinical application.
Hypertension
In models of hypertension, such as spontaneously hypertensive rats (SHRs), this compound administration has been shown to significantly reduce blood pressure. This effect is attributed to its ability to improve endothelial function, increase nitric oxide bioavailability, and reduce oxidative stress.
Atherosclerosis
This compound has demonstrated anti-atherosclerotic properties in animal models, such as apolipoprotein E-knockout (ApoE-/-) mice, which are prone to developing atherosclerotic plaques. Its mechanisms in this context include inhibiting LDL oxidation, reducing inflammation within the arterial wall, and improving lipid profiles.
Myocardial Infarction
In models of myocardial ischemia/reperfusion injury, this compound has been shown to protect cardiomyocytes from cell death, reduce infarct size, and improve cardiac function. These protective effects are mediated through the inhibition of apoptosis and the attenuation of oxidative stress and inflammation in the heart tissue.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the effects of this compound on cardiovascular parameters.
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Dose of this compound | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| 15 mg/kg/day | 28 days | ↓ from ~188 mmHg to ~132 mmHg | Significant decrease | |
| 30 mg/kg/day | 28 days | ↓ from ~188 mmHg to ~162 mmHg | Significant decrease | |
| 60 mg/kg/day | 28 days | ↓ from ~188 mmHg to ~188 mmHg (no change) | Significant decrease | |
| 100 µg/kg/day (intraperitoneal) | 7 days | Significant decrease to normotensive levels | Not reported |
Table 2: Cardioprotective Effects of this compound in Myocardial Ischemia/Reperfusion (I/R) Injury Models
| Model | This compound Concentration/Dose | Key Findings | Reference |
| Langendorff-perfused rat heart | 15 µM | ↑ LVDP (~68 mmHg vs. 52 mmHg in I/R) ↑ RPP (~15,294 vs. 10,643 in I/R) ↓ LDH and CK-MB release | |
| Diazinon-induced myocardial injury in rats | 25 mg/kg/day | ↓ Serum troponin, LDH, AST, ALT Improved lipid profile (↓ LDL, ↑ HDL) |
Table 3: Effects of this compound on Markers of Oxidative Stress and Inflammation
| Model | This compound Treatment | Oxidative Stress Markers | Inflammatory Markers | Reference |
| Isoproterenol-induced cardiac injury in mice | 25 and 50 mg/kg/day for 14 days | ↓ Myocardial MDA ↑ Myocardial GSH, SOD, CAT | ↓ Myocardial NF-κB p65, TNF-α, IL-1β | |
| LPS-stimulated RAW264.7 macrophages | 20, 40, 80 µM | ↓ Intracellular ROS | ↓ IL-1β, IL-6, TNF-α |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the cardiovascular effects of this compound.
In Vivo Models
-
Spontaneously Hypertensive Rat (SHR) Model:
-
Objective: To assess the antihypertensive effects of this compound.
-
Methodology: Male SHRs are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 28 days). Blood pressure is measured non-invasively using the tail-cuff method at regular intervals.
-
-
Myocardial Ischemia/Reperfusion (I/R) Injury Model:
-
Objective: To evaluate the cardioprotective effects of this compound.
-
Methodology: Anesthetized rats undergo ligation of the left anterior descending (LAD) coronary artery for a period (e.g., 30 minutes) followed by reperfusion. This compound is administered prior to or during the procedure. Cardiac function is assessed by echocardiography, and infarct size is determined by histological staining (e.g., TTC staining).
-
-
Apolipoprotein E-Knockout (ApoE-/-) Mouse Model of Atherosclerosis:
-
Objective: To investigate the anti-atherosclerotic effects of this compound.
-
Methodology: ApoE-/- mice are fed a high-fat diet to accelerate atherosclerosis. Mice are treated with this compound or vehicle control for several weeks. Aortic plaque formation is quantified by en face analysis after Oil Red O staining.
-
In Vitro and Ex Vivo Assays
-
Western Blot Analysis for Signaling Proteins:
-
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/Akt, JAK/STAT, NF-κB).
-
Methodology: Cardiomyocytes or endothelial cells are treated with this compound and/or a stimulus. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified.
-
-
ELISA for Inflammatory Cytokines:
-
Objective: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.
-
Methodology: Commercially available ELISA kits are used according to the manufacturer's instructions. The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Objective: To assess the effect of this compound on mitochondrial function.
-
Methodology: Cardiomyocytes are loaded with a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in the mitochondria in a potential-dependent manner. Changes in fluorescence intensity are measured using fluorescence microscopy or a plate reader.
-
Conclusion and Future Directions
The existing body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for cardiovascular disease. Its ability to target multiple pathological pathways, including oxidative stress, inflammation, and key signaling cascades, makes it an attractive candidate for further development. However, while the preclinical data are promising, there is a need for well-designed clinical trials to establish the safety and efficacy of this compound in human populations. Future research should also focus on optimizing delivery systems to enhance its bioavailability and on further elucidating its complex molecular mechanisms of action. The development of this compound-based therapies could offer a novel and effective approach to the prevention and treatment of cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects rat against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Reduces Blood Pressure in Elderly Hypertensive Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents diabetic cardiomyopathy in vivo and in vitro by inhibition of oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Taxifolin's Neuroprotective Potential: An In-depth Technical Guide for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties that has garnered significant interest for its neuroprotective potential in the context of neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound's effects in preclinical models of Alzheimer's Disease and Parkinson's Disease. It aims to serve as a valuable resource for researchers and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. A notable gap in the current body of research is the limited investigation into this compound's effects in Huntington's Disease and Amyotrophic Lateral Sclerosis models, which will be highlighted as an area ripe for future exploration.
Neuroprotective Effects in Alzheimer's Disease Models
This compound has demonstrated multifaceted neuroprotective effects in various in vitro and in vivo models of Alzheimer's Disease (AD). Its mechanisms of action primarily revolve around inhibiting amyloid-β (Aβ) aggregation, reducing neuroinflammation, and mitigating oxidative stress.[4][5]
Quantitative Data from Alzheimer's Disease Model Studies
| Experimental Model | Treatment | Key Quantitative Findings | Reference |
| In vitro Aβ1-40 aggregation assay | This compound (3, 30, 300 µM) | Dose-dependent inhibition of Aβ1-40 aggregation. | |
| SH-SY5Y cells with Aβ42 oligomers | This compound (10-20 µM) | No prevention of cell death at lower concentrations. | |
| SH-SY5Y cells with Aβ42 oligomers | This compound (50-100 µM) | Protective effect against cell death observed. | |
| Tg-SwDI mouse model of CAA | This compound in chow | Significantly reduced cerebrovascular Aβ40 accumulation. | |
| Aβ42-injected mouse model | Intraperitoneal this compound | Suppressed the increase in cPLA2 and PGE2 levels in the hippocampus. | |
| CAA mouse model | Oral this compound | Reduced cerebral levels of Aβ oligomers. | |
| AlCl3-induced dementia rat model | This compound (1, 2, and 5 mg/kg/day, i.p.) | Significantly improved memory impairment. | |
| C6 and SH-SY5Y cells with AlCl3 | This compound (10 µM) | Restored altered cell morphology. |
Experimental Protocols for Alzheimer's Disease Models
In Vitro Amyloid-β Aggregation Assay (Thioflavin T Assay)
A common method to assess the inhibition of Aβ fibril formation by this compound is the Thioflavin T (ThT) fluorescence assay.
-
Preparation of Solutions: Prepare a stock solution of Aβ1-40 peptide in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is in a monomeric state. Evaporate the HFIP and resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) at a final concentration of 50 µM. Prepare stock solutions of this compound in DMSO and dilute to the desired final concentrations (e.g., 3, 30, 300 µM) in the reaction mixture. A ThT stock solution is prepared in buffer.
-
Assay Procedure: In a 96-well plate, mix the Aβ1-40 peptide solution with the different concentrations of this compound or vehicle control. Add ThT to each well.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for 6 hours) using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 486 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of this compound indicates an inhibitory effect on Aβ aggregation.
In Vivo Alzheimer's Disease Mouse Model (Tg-SwDI)
The Tg-SwDI mouse model, which overexpresses a mutant form of human amyloid precursor protein, is used to study cerebral amyloid angiopathy (CAA), a common comorbidity of AD.
-
Animal Model: Use Tg-SwDI mice and wild-type littermates as controls.
-
This compound Administration: Administer this compound through their diet by incorporating it into the chow at a specified concentration. The treatment duration can vary, for example, from one month of age for several months.
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, perform the Morris water maze test. The test involves training the mice to find a hidden platform in a circular pool of opaque water. Record parameters such as escape latency (time to find the platform) and path length. A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.
-
Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue.
-
Immunohistochemistry: Use antibodies against Aβ to visualize and quantify amyloid plaques in brain sections.
-
ELISA: Homogenize brain tissue to measure the levels of soluble and insoluble Aβ peptides.
-
Western Blot: Analyze the expression levels of proteins involved in AD pathology, such as APP and BACE1.
-
Neuroprotective Effects in Parkinson's Disease Models
In preclinical models of Parkinson's Disease (PD), this compound has shown promise in protecting dopaminergic neurons from degeneration, a hallmark of the disease. Its neuroprotective effects are attributed to its ability to reduce oxidative stress, suppress neuroinflammation, and inhibit apoptosis.
Quantitative Data from Parkinson's Disease Model Studies
| Experimental Model | Treatment | Key Quantitative Findings | Reference |
| Rotenone-induced PD rat model | This compound | Improved neurobehavioral and dysfunctional disorders. | |
| Rotenone-induced PD rat model | This compound | Inhibited the upregulation of IL-1β and NF-κB expression (p < 0.05) in the striatum. | |
| LPS-induced neuroinflammation in BV-2 microglia | 7-O-cinnamoylthis compound and 7-O-feruloylthis compound | Reduced levels of NO, IL-6, and TNF-α. | |
| In vitro antioxidant assays | This compound | IC50 for •OH-scavenging: 259.2 ± 4.4 µM. | |
| In vitro antioxidant assays | This compound | IC50 for DPPH•-scavenging: 16.0 ± 0.2 µM. |
Experimental Protocols for Parkinson's Disease Models
In Vitro Neuroprotection Assay (SH-SY5Y cells)
The human neuroblastoma cell line SH-SY5Y is commonly used to model dopaminergic neurons and study PD-related neurotoxicity.
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours) before adding the neurotoxin.
-
Cell Viability Assay (MTT Assay): Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A higher absorbance value in this compound-treated cells compared to toxin-only treated cells suggests a protective effect.
-
Apoptosis Assay (Caspase-3 Activity): Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit to quantify the extent of apoptosis.
In Vivo Parkinson's Disease Rat Model (Rotenone-induced)
Rotenone, a pesticide that inhibits complex I of the mitochondrial electron transport chain, is used to create a rodent model of PD.
-
Animal Model: Use adult male Wistar rats.
-
Induction of Parkinsonism: Administer rotenone (e.g., 1.5 mg/kg) subcutaneously for a specified period (e.g., 10 days) to induce motor deficits and dopaminergic neurodegeneration.
-
This compound Administration: Administer this compound orally or via injection at different doses for a defined treatment period.
-
Behavioral Assessments:
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time the rats can stay on a rotating rod.
-
Open Field Test: Assess locomotor activity and exploratory behavior.
-
-
Neurochemical and Histological Analysis:
-
HPLC: Measure dopamine and its metabolites in the striatum to assess the extent of dopaminergic neuron loss.
-
Immunohistochemistry: Use antibodies against tyrosine hydroxylase (TH) to stain dopaminergic neurons in the substantia nigra and striatum and quantify neuronal survival. Stain for markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes).
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Involved in this compound's Neuroprotection
This compound exerts its neuroprotective effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the neuroprotective effects of this compound.
Research Gaps and Future Directions
While the neuroprotective effects of this compound in Alzheimer's and Parkinson's disease models are increasingly well-documented, there is a significant lack of research on its potential benefits in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS).
-
Huntington's Disease: Although some reviews suggest a potential role for this compound in HD due to its antioxidant properties, there is a dearth of specific preclinical studies using established HD models, such as the 3-nitropropionic acid-induced model or transgenic models like the R6/2 mouse. Future research should focus on evaluating the efficacy of this compound in these models, assessing its impact on motor function, neuronal survival in the striatum, and the formation of mutant huntingtin aggregates.
-
Amyotrophic Lateral Sclerosis: The investigation of this compound in ALS models appears to be a completely unexplored area. Given the role of oxidative stress and neuroinflammation in ALS pathogenesis, this compound represents a promising candidate for investigation. Studies using models such as the SOD1-G93A transgenic mouse are warranted to determine if this compound can delay disease onset, improve motor neuron survival, and extend lifespan.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's diseases. Its multifaceted mechanism of action, encompassing anti-amyloidogenic, anti-inflammatory, and antioxidant activities, makes it a compelling candidate for further drug development. This technical guide provides a foundation for researchers by consolidating key quantitative data, outlining relevant experimental protocols, and visualizing the underlying signaling pathways. The identified research gaps in Huntington's Disease and Amyotrophic Lateral Sclerosis highlight critical areas for future investigation to fully elucidate the therapeutic potential of this compound across a broader spectrum of neurodegenerative disorders.
References
- 1. New Perspectives of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives of this compound in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Neuropathological Features in the SOD1-G93A Low Copy Number Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
taxifolin solubility in different solvents for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of taxifolin (also known as dihydroquercetin) in various solvents, a critical parameter for research, formulation development, and therapeutic application. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways.
Core Focus: this compound Solubility in Diverse Solvents
This compound, a flavonoid with significant antioxidant and anti-inflammatory properties, exhibits variable solubility depending on the solvent system employed.[1] Understanding its solubility is paramount for designing in vitro experiments, developing effective drug delivery systems, and ensuring optimal bioavailability.[2][3]
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of this compound.[4]
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | Room Temperature | Insoluble or slightly soluble | [5] |
| Water | 20 | 0.9557 ± 0.0230 mg/mL | |
| Water (after spray drying) | 20 | 2.1265 ± 0.2289 mg/mL | |
| Water | 37 | ~1.2 mg/mL | |
| Boiling Water | 100 | Soluble | |
| Ethanol | Room Temperature | ~2 mg/mL | |
| Ethanol | Room Temperature | 3 mg/mL | |
| Ethanol | Room Temperature | 16.9 mg/mL | |
| Ethanol | Room Temperature | 20 mg/mL | |
| Ethanol | Room Temperature | 56 mg/mL (Sonication recommended) | |
| Methanol | Not Specified | Slightly Soluble | |
| Methanol | Not Specified | Soluble | |
| Acetone | Not Specified | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥13.8 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 65 mg/mL (Sonication recommended) | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 100 mg/mL | |
| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL | |
| Acetic Acid | Not Specified | Soluble | |
| Ethyl Acetate | Not Specified | Soluble | |
| Chloroform | Not Specified | Soluble | |
| Dichloromethane | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial. The following are detailed methodologies for commonly used techniques.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the solution to stand, or centrifuge it at high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the original solubility by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a precise and widely used method for quantifying this compound in solution.
Objective: To accurately measure the concentration of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.3% acetic acid in water (e.g., 40:60 v/v) is a common mobile phase. Isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm, which is a wavelength of maximum absorbance for this compound.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry for Quantification
For a simpler and faster, though potentially less specific, quantification, UV-Vis spectrophotometry can be used.
Objective: To estimate the concentration of this compound in a solution.
Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: Capable of scanning in the UV range.
-
Cuvettes: Quartz cuvettes are recommended for UV measurements.
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the same solvent as the sample.
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the λmax, which is typically around 290 nm in methanol.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
This compound's Interaction with Key Signaling Pathways
This compound exerts its biological effects by modulating various cellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial in cell growth, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition is a key mechanism behind its anti-cancer and anti-inflammatory effects. This compound can directly bind to and inhibit the activity of PI3K and the downstream protein mTOR. This leads to reduced phosphorylation of Akt, a central kinase in this pathway, ultimately affecting cell survival and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. This pathway is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. This compound has been observed to inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK, p38, and JNK. By downregulating the activation of these kinases, this compound can suppress the production of pro-inflammatory mediators.
References
- 1. hrpub.org [hrpub.org]
- 2. scialert.net [scialert.net]
- 3. This compound: Approaches to Increase Water Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring this compound Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific History of Taxifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass, distinguished by its potent antioxidant and broad-ranging pharmacological activities. Since its discovery in the mid-20th century, this compound has been the subject of extensive scientific inquiry, revealing its potential in modulating key cellular signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. This technical guide provides an in-depth overview of the discovery, history, and core scientific findings related to this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences.
Discovery and Early History
The journey of this compound in scientific literature began in the late 1940s. Building on the earlier discovery of flavonoids, often referred to as "Vitamin P" for their capillary-strengthening effects, researchers began to investigate the chemical constituents of various botanicals.
Initial Isolation and Identification: In 1948, John C. Pew of the Oregon Forest Products Laboratory reported the isolation of a novel flavanone from the heartwood of the Douglas fir (Pseudotsuga taxifolia). This compound was identified as this compound. For a considerable time, it was believed that this compound was primarily found in specialized and costly raw materials like citrus fruits, grape seeds, and the petals of roses.[1] The primary source for early isolation was the bark of the Douglas fir.[2][3]
Structural Elucidation: Following its isolation, the chemical structure of this compound was determined through classical organic chemistry techniques, including elemental analysis and degradation studies. Later, with the advent of spectroscopic methods such as UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), the precise structure, including its stereochemistry, was confirmed.
Key Biological Activities and Quantitative Data
Early research on this compound quickly established its significant antioxidant properties. Over the decades, its multifaceted biological activities have been extensively studied.
Antioxidant Activity
This compound is a potent antioxidant, a property attributed to its molecular structure, which allows it to effectively scavenge free radicals and chelate metal ions. A variety of in vitro assays have been employed to quantify its antioxidant capacity.
Table 1: Quantitative Antioxidant Activity of this compound
| Assay Type | Method | Result (IC50 or % Inhibition) | Reference Compound(s) |
| DPPH Radical Scavenging | Spectrophotometry | IC50: 77.00 µg/mL | Trolox (6.93), α-tocopherol (13.86), BHT (86.64), BHA (86.63) |
| ABTS Radical Scavenging | Spectrophotometry | IC50: 0.83 µg/mL | - |
| Superoxide Anion Scavenging | Spectrophotometry | IC50: 9.91 µg/mL | BHA (34.65), BHT (69.31), Trolox (93.01), α-tocopherol (46.51) |
| Lipid Peroxidation Inhibition | Ferric Thiocyanate Method | 81.02% inhibition at 30 µg/mL | Trolox (88.57%), α-tocopherol (73.88%), BHT (94.29%), BHA (90.12%) |
Data compiled from recent studies. IC50 values are presented in µg/mL.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell models.
Experimental Protocols
Early Isolation Protocol from Douglas Fir Heartwood (as described by Pew, 1948)
The original method for isolating this compound involved the extraction of Douglas fir heartwood with a series of solvents, followed by purification steps. While the full, detailed protocol can be found in the original 1948 publication by John C. Pew in the Journal of the American Chemical Society, the general procedure is outlined below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
A common method to assess the anti-inflammatory potential of this compound is to use a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line model.
Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of protective antioxidant enzymes.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular stress responses, proliferation, and inflammation. This compound has been shown to modulate these pathways, often leading to a reduction in inflammatory responses.
Wnt/β-catenin Signaling Pathway
The role of this compound in the Wnt/β-catenin pathway is a subject of ongoing research and has been met with some controversy. While some studies suggest that this compound can inhibit this pathway, which is often dysregulated in cancers, a notable 2018 paper suggesting its activation for tumor regression was later retracted due to data integrity issues.[1][4] Therefore, the precise mechanism of this compound's interaction with the Wnt/β-catenin pathway requires further robust investigation.
Conclusion
Since its discovery over 75 years ago, this compound has emerged as a flavonoid of significant scientific interest. Its potent antioxidant and anti-inflammatory properties, underpinned by its ability to modulate key cellular signaling pathways, position it as a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. The data and methodologies presented in this guide offer a comprehensive overview for professionals seeking to understand and build upon the extensive body of scientific literature surrounding this remarkable natural compound.
References
- 1. Retraction Note: this compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PatentInspiration - Online patent search and analysis [app.patentinspiration.com]
- 4. bioengineer.org [bioengineer.org]
Taxifolin: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxifolin, a naturally occurring flavonoid found in various plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details this compound's antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information presented herein aims to facilitate further investigation into the therapeutic applications of this compound and accelerate its translation into clinical practice.
Introduction
This compound, also known as dihydroquercetin, is a flavanonol, a subclass of flavonoids, abundant in plants such as the Siberian larch (Larix sibirica), milk thistle (Silybum marianum), and Douglas fir (Pseudotsuga menziesii). Its unique chemical structure, characterized by a dihydrogenated C2-C3 bond in the C-ring, contributes to its distinct biological properties. Extensive preclinical research has demonstrated this compound's potent antioxidant, anti-inflammatory, and cytoprotective effects, suggesting its potential in the prevention and treatment of a wide range of chronic and degenerative diseases. This guide provides a detailed examination of the current scientific evidence supporting the therapeutic utility of this compound.
Biological Activities and Therapeutic Potential
Antioxidant Activity
This compound is a powerful antioxidant capable of neutralizing free radicals and reducing oxidative stress, a key pathological factor in many diseases.[1] Its antioxidant capacity is attributed to its ability to donate hydrogen atoms and chelate metal ions involved in radical-generating reactions.
Quantitative Data: Antioxidant Activity of this compound
| Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 9.3 ± 1.0 | [2] |
| ABTS Radical Scavenging | 8.5 ± 1.4 | [2] |
| Xanthine/Xanthine Oxidase Assay | 8.5 ± 1.4 | [2] |
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines in various cellular and animal models.[2]
Quantitative Data: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Inhibited Mediator | IC50 Value | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Not explicitly stated, but dose-dependent inhibition shown |
Anticancer Activity
This compound has demonstrated promising anticancer effects in a variety of cancer cell lines and animal models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data: Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Liver Cancer | 0.15 | |
| Huh7 | Liver Cancer | 0.22 | |
| HCT-116 | Colon Cancer | 32 ± 2.35 µg/mL | |
| DU 145 | Prostate Cancer | 500 |
Cardioprotective Effects
Preclinical studies have highlighted the significant cardioprotective potential of this compound. It has been shown to protect the heart against ischemia-reperfusion injury, reduce oxidative stress and inflammation in the cardiovascular system, and improve cardiac function. In a rat model of myocardial ischemia/reperfusion, this compound treatment at concentrations of 5 µM and 15 µM significantly improved cardiac function. In a mouse model of isoproterenol-induced cardiac injury, oral administration of this compound at 25 and 50 mg/kg for 14 days showed protective effects.
Neuroprotective Effects
This compound has emerged as a promising agent for the prevention and treatment of neurodegenerative diseases. Its neuroprotective effects are attributed to its ability to inhibit amyloid-β aggregation, reduce neuroinflammation, and protect neurons from oxidative damage.
Key Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to modulate this pathway in various contexts, contributing to its anticancer and cardioprotective effects.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound has been demonstrated to inhibit NF-κB activation, thereby suppressing inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. This compound has been reported to modulate this pathway, contributing to its anticancer effects.
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's biological activities.
Antioxidant Activity Assays
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Store in the dark at 4°C.
-
Prepare a working solution of DPPH by diluting the stock solution with the same solvent to an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Prepare stock solutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent. Prepare a series of dilutions from the stock solutions.
-
-
Assay Procedure (Microplate Method):
-
Add 100 µL of various concentrations of the this compound solutions, positive control, and blank (solvent) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of this compound.
-
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Prepare the ABTS radical cation (ABTS•+) working solution by mixing the two stock solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution or positive control to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value from the concentration-inhibition curve.
-
Anti-inflammatory Activity Assay
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Signaling Pathway Analysis
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours, treat the cells with this compound for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; e.g., 20 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Experimental Workflows and Logical Relationships
Visualizing experimental workflows and the logical connections between different biological activities and signaling pathways can aid in understanding the multifaceted effects of this compound.
Caption: General experimental workflow for investigating this compound's therapeutic potential.
Conclusion
This compound is a promising natural compound with a wide array of biological activities that hold significant therapeutic potential for a variety of human diseases. Its well-documented antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects are mediated through the modulation of multiple key signaling pathways. This technical guide has provided a comprehensive summary of the current scientific knowledge on this compound, including quantitative data on its efficacy and detailed experimental protocols to facilitate further research. Continued investigation, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of this compound and pave the way for its integration into clinical practice.
References
taxifolin interaction with cell membranes
An In-depth Technical Guide to the Interaction of Taxifolin with Cell Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as dihydroquercetin, is a flavonoid with a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. A primary mechanism underpinning these properties is its direct interaction with cell membranes. This guide provides a comprehensive technical overview of the biophysical and biochemical interplay between this compound and the lipid bilayer. We detail its effects on membrane structure and function, its role in mitigating oxidative damage at the membrane interface, and its influence on associated cellular signaling pathways. This document synthesizes quantitative data from various biophysical studies, outlines detailed experimental protocols for investigating these interactions, and provides visual representations of key processes and workflows to support further research and drug development.
Biophysical Interactions with the Lipid Bilayer
This compound's structure, featuring a C-ring without a C2-C3 double bond and multiple hydroxyl groups, allows it to anchor at the membrane interface and penetrate into the hydrophobic core. This interaction directly modulates the physical properties of the membrane.
Effects on Membrane Phase Transition and Fluidity
Studies using Differential Scanning Calorimetry (DSC) have shown that this compound perturbs the organization of lipid bilayers. When incorporated into dimyristoylphosphatidylcholine (DMPC) multilamellar liposomes, this compound induces a concentration-dependent decrease in the temperature of the main phase transition (Tm) and a considerable broadening of the transition peak[1]. This indicates that this compound disrupts the cooperative packing of the phospholipid acyl chains, effectively increasing membrane fluidity in the gel phase and disordering the bilayer. The ability of this compound to penetrate through multiple bilayers suggests a high affinity for the membrane environment[1].
While specific fluorescence anisotropy studies on this compound are not widely available, the general mechanism for flavonoids involves partitioning into the hydrophobic core, which restricts the motion of acyl chains and can decrease fluidity in the liquid-crystalline phase[2][3]. This dual effect—disordering the gel phase and ordering the liquid-crystalline phase—is characteristic of many membrane-active molecules.
Location and Orientation within the Membrane
The amphipathic nature of this compound suggests it orients itself at the lipid-water interface. The hydroxyl groups likely form hydrogen bonds with the phosphate and carbonyl groups of the phospholipids, while the flavonoid ring system inserts into the upper hydrocarbon region of the bilayer. This interfacial location is crucial for its antioxidant activity, allowing it to intercept reactive oxygen species (ROS) at their site of formation within the membrane[4].
Inhibition of Lipid Peroxidation
One of the most significant consequences of this compound's membrane interaction is the potent inhibition of lipid peroxidation. The cell membrane is a primary target for oxidative damage, where ROS can initiate a chain reaction of lipid degradation, compromising membrane integrity and function. This compound effectively terminates this process through several mechanisms:
-
Direct Radical Scavenging: It can donate a hydrogen atom from its phenolic hydroxyl groups to neutralize peroxyl radicals, thus breaking the peroxidation chain reaction.
-
Metal Ion Chelation: this compound can chelate transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). By sequestering these ions, it prevents them from participating in the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH) that initiates lipid peroxidation.
This compound has been shown to significantly reduce levels of malondialdehyde (MDA), a key byproduct of lipid peroxidation, in various cellular and liposomal models subjected to oxidative stress.
Data Presentation: Quantitative Analysis of this compound-Membrane Interactions
The following tables summarize the quantitative data available from experimental studies on this compound and its interaction with model membranes.
Table 1: Effect of this compound on the Thermotropic Properties of DMPC Liposomes
| This compound Concentration | Main Phase Transition Temp. (Tm) | Transition Width | Reference |
|---|---|---|---|
| Control (0 mol%) | Baseline | Baseline | |
| 2 to 50 mol% (from-within) | Decreased | Considerably Enlarged |
| 0.001% to 0.01% (from-without) | Decreased | Considerably Enlarged | |
Table 2: Antioxidant Activity and Cytoprotective Effects of this compound
| Assay / Model System | Parameter Measured | Key Finding | Concentration | Reference |
|---|---|---|---|---|
| •OH-treated bmMSCs | Cell Viability (MTT assay) | Viability restored to 142.9 ± 9.3% | >50 µg/mL (164.3 µM) | |
| H₂O₂-treated ARPE-19 cells | Intracellular ROS | Inhibited H₂O₂-induced ROS generation | Not specified | |
| Doxorubicin-treated cardiac tissue | MDA Levels (Lipid Peroxidation) | Reduced from 8.26 to 4.97 (units not specified) | Not specified | |
| H₂O₂-induced HTR-8/SVneo cells | MDA Content | Attenuated oxidative damage to lipids | 10 µM and 100 µM |
| LPS-induced RAW264.7 cells | NO Production | Reduced by ~77% | 80 µmol/L | |
Interaction with Membrane Proteins and Signaling Pathways
This compound's influence extends beyond the lipid bilayer to modulate the function of membrane-associated proteins and trigger intracellular signaling cascades.
Modulation of Membrane-Associated Enzymes and Receptors
By altering membrane fluidity and lateral pressure, flavonoids can influence the conformational dynamics and activity of integral membrane proteins. For instance, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes often associated with the membrane, in response to inflammatory stimuli. It also affects vascular tone by modulating calcium channels and endothelial nitric oxide synthase (eNOS) activity in aortic tissues, suggesting an interaction with membrane-bound signaling components.
Activation of the NRF2 Antioxidant Response Pathway
A critical mechanism for this compound's cytoprotective effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Oxidative stress at the membrane can trigger the dissociation of NRF2 from its inhibitor, Keap1. This compound promotes the nuclear translocation of NRF2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of phase II antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), enhancing the cell's endogenous defense against oxidative stress.
Caption: NRF2 signaling pathway activation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound-membrane interactions.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the phase transition thermodynamics of a model lipid bilayer.
-
Liposome Preparation:
-
Prepare a solution of dimyristoylphosphatidylcholine (DMPC) in chloroform.
-
For "from-within" incorporation, add the desired molar percentage of this compound (dissolved in an appropriate solvent like ethanol or methanol) to the DMPC solution.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the lipid (~30°C for DMPC). This process forms multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Load the liposome suspension into an aluminum DSC pan and seal it. Use the hydration buffer as a reference.
-
Place the sample and reference pans into the calorimeter.
-
Perform heating and cooling scans over a relevant temperature range (e.g., 10°C to 40°C for DMPC) at a controlled rate (e.g., 1°C/min).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature, the peak temperature (Tm), and the completion temperature of the phase transition from the thermogram.
-
Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.
-
Analyze the width of the transition peak at half-height as a measure of the cooperativity of the transition.
-
Protocol: Lipid Peroxidation Inhibition Assay (TBARS Method)
Objective: To quantify the inhibitory effect of this compound on lipid peroxidation in a liposomal model.
-
Liposome Preparation:
-
Prepare liposomes (e.g., from bovine brain lipids or synthetic phospholipids like POPC) using the thin-film hydration method followed by sonication or extrusion to create large unilamellar vesicles (LUVs).
-
-
Peroxidation Induction:
-
To a suspension of liposomes, add a pro-oxidant agent to induce peroxidation. A common system is Fe³⁺/ascorbic acid.
-
In parallel, prepare samples containing the liposomes, the pro-oxidant, and varying concentrations of this compound.
-
Incubate all samples at 37°C for a set period (e.g., 60 minutes).
-
-
TBARS Assay:
-
Stop the reaction by adding a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).
-
Heat the samples at >90°C for 15-20 minutes to allow the reaction between MDA (a peroxidation product) and TBA to form a pink-colored adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Data Analysis:
-
Quantify the amount of MDA produced using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
-
Calculate the percentage inhibition of lipid peroxidation for each this compound concentration relative to the control (no this compound).
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit lipid peroxidation by 50%.
-
Caption: Experimental workflow for the TBARS assay.
Conclusion and Future Directions
This compound robustly interacts with cell membranes, leading to significant alterations in their biophysical properties and a powerful defense against oxidative damage. Its ability to fluidize the lipid bilayer, anchor at the interface, and chelate metal ions makes it a highly effective inhibitor of lipid peroxidation. Furthermore, these membrane-level interactions translate into profound cellular effects, including the activation of the cytoprotective NRF2 pathway.
For drug development professionals, understanding these fundamental mechanisms is key. The formulation of this compound in lipid-based delivery systems, such as liposomes, could enhance its bioavailability and target its action to cell membranes, potentially improving its therapeutic efficacy for diseases rooted in oxidative stress and inflammation. Future research should focus on obtaining high-resolution structural data of this compound within various lipid compositions and quantifying its effects on specific membrane proteins and ion channels to fully elucidate its therapeutic potential.
Caption: Relationship between this compound's structure and its membrane effects.
References
- 1. [Interaction of this compound (dihydroquercetin) with dimyristoylphosphatidylcholine multilamellar liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of liposomal membrane fluidity by flavonoids and isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for Taxifolin Analysis by HPLC-UV
This document provides a detailed protocol for the quantitative analysis of taxifolin in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for research, quality control, and drug development purposes.
Introduction
This compound, also known as dihydroquercetin, is a flavonoid with a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Accurate and precise quantification of this compound is crucial for the standardization of extracts and finished products. This application note describes a validated HPLC-UV method for the determination of this compound.
Experimental Protocols
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
For Plant Material (e.g., Pine Bark, Larix wood):
-
Grind the dried plant material to a fine powder.
-
Accurately weigh a portion of the powdered material (e.g., 200 g).[1]
-
Perform extraction using a suitable solvent such as 90% ethanol at an elevated temperature (e.g., 90°C for 3 hours), with the extraction process repeated multiple times for thoroughness.[1]
-
Combine the extracts and concentrate them under reduced pressure.
-
The concentrated extract can be further purified by dissolving it in hot water, followed by crystallization at a low temperature (e.g., 4°C).[1]
-
For HPLC analysis, dissolve the dried extract in methanol and filter it through a 0.45 µm membrane filter.
-
-
For Functional Foods/Supplements:
-
Homogenize solid, liquid, or oil-based supplements.
-
Extract the homogenized sample with methanol using ultrasonication.
-
Filter the resulting solution through a 0.45 µm filter membrane before injecting it into the HPLC system.
-
HPLC-UV Analysis
A standard HPLC system equipped with a UV-Vis detector is used for the analysis. The chromatographic conditions can be varied, but a typical setup is outlined below.
Table 1: HPLC Operational Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5µm) | Phenomenex Lunar C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.3% acetic acid solution (40:60, v/v) | Methanol: Water (90:10, v/v) | Gradient elution with 0.1% aqueous formic acid (A) and methanol (B) |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| UV Detection Wavelength | 290 nm | 254 nm | Not Specified |
| Column Temperature | Ambient | 25°C | Not Specified |
Method Validation
The analytical method should be validated according to established guidelines (e.g., AOAC) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Result 1 | Result 2 | Result 3 |
| Linearity Range | 1.04 to 78.23 µg/mL | 0.1-0.8 µg/ml | 5.0–100 μg/mL |
| Correlation Coefficient (r²) | 0.9996 | > 0.9963 | Not Specified |
| Limit of Detection (LOD) | 6.52 µg/mL | 0.156 µg/ml | 0.23 μg/mL |
| Limit of Quantification (LOQ) | 21.70 µg/mL | 0.473 µg/ml | Not Specified |
| Accuracy (Recovery) | 98.1 to 105.9 % | 97% – 102.1% | 97.4–101.2% |
| Precision (RSD) | 1.1 to 1.4 % | < 2% | 3.46% (intra-day) |
System Suitability
Before sample analysis, the chromatographic system should be evaluated for its suitability. This is typically done by injecting a standard solution of this compound multiple times. The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters should be within acceptable limits (e.g., RSD < 2%).
Data Analysis
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with a calibration curve constructed from standard solutions of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for this compound HPLC-UV Analysis.
References
Application Note: Quantification of Taxifolin in Plant Extracts Using UPLC-ESI-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including conifers like the Dahurian Larch (Larix gmelinii).[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) method for the quantification of this compound in plant extracts.
Principle
This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The plant extract is first subjected to a systematic extraction and purification process. The purified extract is then injected into the UPLC system, where this compound is separated from other matrix components on a reversed-phase column. The eluent is introduced into the mass spectrometer, where this compound is ionized by electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is optimized for the extraction of this compound from the wood of Larix species.[3]
Materials:
-
Dried and powdered plant material (e.g., Larix wood chips)
-
90% Ethanol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm microporous filter
Procedure:
-
Weigh 200 g of powdered plant material.
-
Add 2000 mL of 90% ethanol to the plant material in a flask.
-
Perform heating reflux extraction at 90°C for 3 hours. Repeat the extraction three times.[3]
-
Combine the extracts and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the concentrated extract in hot water (80°C) and allow it to crystallize at 4°C.
-
Perform repeated recrystallization to obtain a purified this compound-rich extract.[3]
-
Accurately weigh 1.00 g of the dried extract and dissolve it in 100 mL of a methanol:water (2:3) solution.
-
Filter the solution through a 0.22 µm microporous filter before UPLC-MS analysis.
UPLC-ESI-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintained at 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for higher sensitivity and stability.
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 303.0. The most common product ion for quantification is m/z 285.0, resulting from the loss of a water molecule. Other characteristic fragment ions include m/z 177 and m/z 125.
-
Capillary Voltage: ~2.2 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~450°C.
Data Presentation
The quantitative data for the UPLC-ESI-MS/MS analysis of this compound is summarized in the table below.
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 (2.1 mm × 50 mm, 1.7 µm) | |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | ESI Negative | |
| Precursor Ion (m/z) | 303.0 | |
| Product Ion (m/z) | 285.0 | |
| Method Validation | ||
| Linearity Range | 5.0–4280 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| LLOQ | 5.0 ng/mL | |
| Intra-day Precision (%RSD) | < 8% | |
| Inter-day Precision (%RSD) | < 8% | |
| Accuracy (%RE) | Within ±15% | |
| Recovery | > 75% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The described UPLC-ESI-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method is well-suited for the quality control of herbal products and for supporting preclinical and clinical studies involving this compound.
References
- 1. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Extracted from Waste Larix olgensis Roots, Attenuates CCl4-Induced Liver Fibrosis by Regulating the PI3K/AKT/mTOR and TGF-β1/Smads Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Antioxidant Capacity of Taxifolin
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid commonly found in plants like onions, French maritime pine bark, and milk thistle. It possesses a wide range of biological activities, with its antioxidant properties being of significant interest to researchers in pharmacology and drug development. Evaluating the antioxidant capacity of compounds like this compound is crucial for understanding their potential therapeutic effects against oxidative stress-related diseases. This document provides detailed protocols for three common in vitro antioxidant assays—DPPH, ABTS, and FRAP—used to characterize the antioxidant potential of this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1][2] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[1][3] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[2] This reduction leads to a color change from violet to a pale yellow, and the corresponding decrease in absorbance is proportional to the antioxidant's radical scavenging activity.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Since DPPH is light-sensitive, the solution should be freshly prepared and kept in a dark container or an amber bottle.
-
This compound Sample Solutions: Prepare a series of dilutions of this compound (e.g., 10-100 µg/mL) in the same solvent used for the DPPH solution.
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations to the this compound samples.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a specific volume of the this compound sample solution (or positive control/blank).
-
Add an equal volume of the DPPH working solution to initiate the reaction. A typical ratio is 1:1 or 1:2 (sample:DPPH). For a microplate assay, this could be 100 µL of sample and 100 µL of DPPH solution.
-
Mix the contents thoroughly.
-
Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
A blank containing only the solvent and the DPPH solution is also measured to determine the initial absorbance.
-
-
Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with absorption maxima at wavelengths such as 734 nm. In the presence of a hydrogen-donating antioxidant like this compound, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS•+ Radical Cation Generation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete formation of the ABTS•+ radical cation.
-
-
ABTS•+ Working Solution: Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Sample Solutions: Prepare a series of dilutions of this compound in a suitable solvent.
-
Positive Control: Prepare a solution of a standard antioxidant like Trolox or ascorbic acid.
-
-
Assay Procedure:
-
Add a small volume of the this compound sample solution (e.g., 10-20 µL) to a larger volume of the ABTS•+ working solution (e.g., 180-200 µL) in a microplate well.
-
Mix thoroughly and incubate at room temperature for a specified time, typically 6-7 minutes.
-
Measure the absorbance at 734 nm.
-
A blank is prepared with the solvent instead of the sample.
-
-
Data Calculation: The scavenging activity is calculated using the same formula as the DPPH assay: % Inhibition = [(A_control - A_sample) / A_control] x 100 Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.
3. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. The assay is conducted at a low pH (around 3.6), where the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced by the antioxidant to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. This reduction results in the formation of an intense blue-colored complex, with an absorption maximum at approximately 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
This compound Sample Solutions: Prepare various concentrations of this compound in a suitable solvent.
-
Standard Solution: Prepare a standard curve using a known reducing agent, typically ferrous sulfate (FeSO₄) or Trolox.
-
-
Assay Procedure:
-
Add a small volume of the this compound sample solution (e.g., 30 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 900 µL).
-
Mix well and incubate at 37°C for a specified period, often 4 to 30 minutes.
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The blank is the FRAP reagent itself.
-
-
Data Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve of Fe²⁺ or Trolox. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.
Quantitative Data for this compound
The antioxidant activity of this compound has been quantified using these standard assays. The following table summarizes representative data from the literature.
| Assay | Parameter | This compound Value | Standard & Value | Reference |
| DPPH Radical Scavenging | EC₅₀ (µg/mL) | 18.14 | Trolox: 16.81 | |
| ABTS Radical Scavenging | EC₅₀ (µg/mL) | 12.18 | Trolox: 10.12 | |
| FRAP Reducing Power | Absorbance at 700 nm | 2.507 (at 30 µg/mL) | Trolox: 2.263 |
EC₅₀: The effective concentration required to achieve 50% of the maximum effect (in this case, 50% radical scavenging).
Visualized Workflows
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
Application Notes and Protocols for Assessing Taxifolin Cytotoxicity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxifolin, a flavonoid found in various plants, has garnered significant interest for its potential anticancer properties.[1] It has demonstrated cytotoxic effects against a range of cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[2][3][4] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, including methods for determining cell viability, membrane integrity, and apoptosis. Additionally, a summary of reported IC50 values and an overview of the key signaling pathways involved in this compound-induced cytotoxicity are presented.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various cancer and normal cell lines.
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (h) | Assay |
| HepG2 | Human Hepatocellular Carcinoma | 0.15 | 24 | MTT |
| Huh7 | Human Hepatocellular Carcinoma | 0.22 | 24 | MTT |
| SSCC | Squamous Skin Cell Carcinoma | 20 | 24 | MTT |
| HCT116 | Human Colorectal Carcinoma | Not specified, dose-dependent | 48 | MTT |
| HT29 | Human Colorectal Carcinoma | Not specified, dose-dependent | 48 | MTT |
| JEG-3 | Human Choriocarcinoma | >150 | 24 | MTT |
| JAR | Human Choriocarcinoma | >150 | 24 | MTT |
| HeLa | Human Cervical Cancer | >150 | 24 | MTT |
| TIG-1 | Human Lung Embryonic Fibroblasts | >303 | 24 | Not specified |
| HUVE | Human Umbilical Vein Endothelial Cells | >167 | 24 | Not specified |
| Vero | Normal Kidney Epithelial Cells | No cytotoxic effect | 24 | MTT |
| HTR-8/SVneo | Normal Trophoblast Cells | No significant reduction | 24 | MTT |
| BJ-5TA | Non-cancer Skin Cells | Minimal effects | Not specified | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
Cell Culture and Maintenance
Successful cytotoxicity testing relies on healthy and consistently maintained cell cultures.
-
Cell Lines: Select appropriate cancer cell lines (e.g., HepG2, A549, HCT116) and, if necessary, a non-cancerous control cell line (e.g., Vero, BJ-5TA).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the complete cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 500 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of cell membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound working solutions
-
LDH Assay Kit (commercially available)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Culture and Treatment: Treat cells in a 6-well plate with this compound.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Conclusion
These protocols provide a comprehensive framework for researchers to investigate the cytotoxic effects of this compound. By employing these assays, it is possible to determine the dose-dependent and time-dependent effects of this compound on cancer cell lines, elucidate its mechanism of action, and contribute to the development of novel cancer therapies. This compound has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt, Wnt/β-catenin, and HIF1-α pathways, leading to the induction of apoptosis and inhibition of cell growth.
References
- 1. unifood.rect.bg.ac.rs [unifood.rect.bg.ac.rs]
- 2. Evaluation of pro-apoptotic potential of this compound against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application of Taxifolin in Animal Models of Oxidative Stress: A Guide for Researchers
Introduction: Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including the Siberian larch. It has garnered significant attention in biomedical research due to its potent antioxidant and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in animal models of oxidative stress. This compound's unique chemical structure, featuring multiple hydroxyl groups, enables it to effectively scavenge reactive oxygen species (ROS), chelate metal ions involved in ROS generation, and modulate key signaling pathways that regulate cellular antioxidant defenses.[1][3]
Data Presentation: Efficacy of this compound in Mitigating Oxidative Stress
The following tables summarize the quantitative effects of this compound on key biomarkers of oxidative stress, inflammation, and apoptosis across various animal models.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Animal Model | Inducing Agent | This compound Dose | Organ | MDA Level | SOD Activity | CAT Activity | GSH Level | Reference |
| Mice | Isoproterenol (ISO) | 25 & 50 mg/kg, p.o. | Heart | Decreased | Increased | - | Increased | [4] |
| Rats | Rotenone | Not specified | Brain (Cortex & Hippocampus) | Decreased | Increased | Increased | Increased | |
| Mice | Carbon Tetrachloride (CCl4) | Not specified | Liver | Decreased | Increased | Increased | Maintained | |
| Rats | Thioacetamide | 50 & 100 mg/kg, p.o. | Liver | Decreased | Increased | - | Increased | |
| Mice | Cyclophosphamide (CP) | 25 & 50 mg/kg, p.o. | Liver | Decreased | - | - | Increased | |
| Rats | Type 2 Diabetes (STZ + Nicotinamide) | 25 & 50 mg/kg, p.o. | Liver | Decreased | Increased | - | Increased | |
| Rats | Liver Ischemia/Reperfusion | Not specified | Liver | Decreased | - | Increased | Increased |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; p.o.: per os (by mouth)
Table 2: Modulation of Inflammatory and Apoptotic Markers by this compound
| Animal Model | Inducing Agent | This compound Dose | Organ | TNF-α | IL-1β | IL-6 | Bax | Bcl-2 | Caspase-3 | Reference |
| Mice | Isoproterenol (ISO) | 25 & 50 mg/kg, p.o. | Heart | Decreased | Decreased | - | Decreased | Increased | Decreased | |
| Rats | Thioacetamide | 50 & 100 mg/kg, p.o. | Liver | Decreased | Decreased | - | Decreased | Increased | Decreased | |
| Mice | Cyclophosphamide (CP) | 25 & 50 mg/kg, p.o. | Liver | Decreased | Decreased | Decreased | Decreased | Increased | Decreased | |
| Rats | Type 2 Diabetes (STZ + Nicotinamide) | 25 & 50 mg/kg, p.o. | Liver | Decreased | - | Decreased | Decreased | Increased | Decreased | |
| Rats | Liver Ischemia/Reperfusion | Not specified | Liver | - | - | Decreased | Decreased | Increased | - |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6; Bax: Bcl-2 associated X protein; Bcl-2: B-cell lymphoma 2
Experimental Protocols
This section outlines detailed methodologies for key experiments involving the application of this compound in animal models of oxidative stress.
Protocol 1: Isoproterenol-Induced Myocardial Injury in Mice
This model is used to investigate the cardioprotective effects of this compound against oxidative stress-induced heart damage.
Materials:
-
Male mice
-
This compound (25 and 50 mg/kg)
-
Isoproterenol (ISO) (100 mg/kg)
-
Saline solution
-
Oral gavage needles
-
Subcutaneous injection needles
-
Anesthetic
-
Blood collection tubes
-
Tissue homogenization buffer
-
Kits for measuring CK-MB, cTnI, LDH, MDA, GSH, SOD, TNF-α, IL-1β, Bax, Bcl-2, and Caspase-3
Procedure:
-
Animal Acclimatization: Acclimatize male mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the mice into four groups: Control, ISO-only, TAX (25 mg/kg) + ISO, and TAX (50 mg/kg) + ISO.
-
This compound Administration: Administer this compound (25 or 50 mg/kg, orally) or saline to the respective groups daily for 14 days.
-
Induction of Myocardial Injury: On days 15 and 16, induce myocardial injury by administering two subcutaneous injections of ISO (100 mg/kg) at a 24-hour interval.
-
Sample Collection: 24 hours after the final ISO injection, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and excise the hearts.
-
Biochemical Analysis:
-
Separate serum from the blood to measure cardiac injury markers: creatine kinase-MB (CK-MB), cardiac troponin I (cTnI), and lactate dehydrogenase (LDH).
-
Homogenize a portion of the heart tissue to measure markers of oxidative stress (MDA, GSH), and antioxidant enzyme activities.
-
Use another portion of the heart homogenate to quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β) and apoptotic markers (Bax, Bcl-2, caspase-3).
-
-
Histopathological Analysis: Fix the remaining heart tissue in 10% formalin for histopathological examination to assess tissue damage.
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
This model is employed to evaluate the hepatoprotective effects of this compound against chemically-induced oxidative stress.
Materials:
-
Male mice
-
This compound
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Oral gavage needles
-
Intraperitoneal injection needles
-
Anesthetic
-
Blood collection tubes
-
Tissue homogenization buffer
-
Kits for measuring ALT, AST, MDA, GSH, SOD, and CAT
Procedure:
-
Animal Acclimatization: Acclimatize male mice for one week.
-
Grouping: Divide mice into groups: Control, CCl4-only, and TAX + CCl4.
-
This compound Pre-treatment: Administer this compound orally at the desired dose for a specified number of days.
-
Induction of Liver Injury: On the final day of pre-treatment, administer a single intraperitoneal injection of CCl4 (dissolved in olive oil) to induce acute liver injury.
-
Sample Collection: After 24 hours, anesthetize the mice, collect blood, and then euthanize to collect liver tissue.
-
Biochemical Analysis:
-
Measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) to assess liver damage.
-
Prepare liver homogenates to determine the levels of MDA, a marker of lipid peroxidation, and the levels/activities of antioxidant enzymes such as SOD, CAT, and GSH.
-
-
Histopathological Examination: Fix a portion of the liver in formalin for histological analysis to observe pathological changes.
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound exerts its protective effects by modulating several key signaling pathways involved in the cellular response to oxidative stress and inflammation.
Caption: this compound activates the Nrf2/ARE pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in an animal model of oxidative stress.
Caption: General workflow for this compound studies.
References
- 1. Exploring the Protective Effects of this compound in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]
- 4. Cardioprotective Effect of this compound against Isoproterenol-Induced Cardiac Injury through Decreasing Oxidative Stress, Inflammation, and Cell Death, and Activating Nrf2/HO-1 in Mice [mdpi.com]
Application Notes and Protocols for Studying Neuroinflammation in Microglia Using Taxifolin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Taxifolin, a natural flavonoid found in various plants, has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] In the context of neuroinflammation, this compound presents as a valuable research tool for investigating the complex signaling pathways within microglia, the resident immune cells of the central nervous system.[3] Aberrant microglial activation is a hallmark of numerous neurodegenerative diseases, and identifying compounds that can modulate this response is crucial for developing novel therapeutic strategies.[4][5] this compound has been shown to suppress the production of pro-inflammatory mediators in activated microglia by targeting key signaling cascades, including the NLRP3 inflammasome and PI3K/Akt pathways, making it an ideal compound for in vitro studies of neuroinflammation.
These application notes provide a summary of the known mechanisms of this compound in microglia, quantitative data on its effects, and detailed protocols for its use in cell-based assays.
Mechanism of Action of this compound in Microglia
This compound exerts its anti-neuroinflammatory effects through multiple mechanisms, primarily by inhibiting pro-inflammatory signaling pathways and reducing oxidative stress.
1. Inhibition of the TXNIP-NLRP3 Inflammasome Axis: Under inflammatory conditions, such as those induced by high glucose, intracellular Reactive Oxygen Species (ROS) levels increase. This leads to the upregulation of Thioredoxin-Interacting Protein (TXNIP), a positive regulator of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1, results in the cleavage of caspase-1 and the subsequent maturation and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β). This compound acts as a potent antioxidant, reducing intracellular ROS levels. This, in turn, suppresses the TXNIP-NLRP3 axis, leading to decreased IL-1β production.
Caption: this compound inhibits the ROS-TXNIP-NLRP3 inflammasome pathway.
2. Modulation of PI3K/Akt and MAPK Signaling Pathways: this compound has been shown to regulate microglial pyroptosis and inflammation via the PI3K/Akt signaling pathway. Activation of this pathway is generally associated with cell survival and can have anti-inflammatory effects. Furthermore, this compound can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are heavily involved in the production of pro-inflammatory cytokines and mediators like TNF-α, iNOS, and COX-2 in response to stimuli such as Lipopolysaccharide (LPS). By inhibiting MAPK phosphorylation, this compound effectively reduces the expression of these inflammatory factors.
Caption: this compound modulates MAPK and PI3K/Akt signaling pathways.
3. Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical endogenous antioxidant defense system. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, this compound enhances the cell's ability to combat oxidative stress, thereby reducing a key trigger for inflammatory signaling pathways like NF-κB.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from in vitro studies on the effect of this compound on microglial cells.
Table 1: Effective Concentrations and Cytotoxicity of this compound in BV-2 Microglia
| Parameter | Cell Line | Concentration | Observation | Reference |
|---|---|---|---|---|
| Cytotoxicity | BV-2 | Up to 200 µM | No significant cytotoxicity observed over 24h. | |
| BV-2 | 400 µM | Significantly reduced cell viability. | ||
| Effective Dose | BV-2 | 50 µM | Used for subsequent experiments to measure anti-inflammatory effects. |
| | RAW264.7 | 20, 40, 80 µM | Dose-dependent inhibition of inflammatory markers. | |
Table 2: Effect of this compound on Pro-inflammatory Gene and Protein Expression in Activated Microglia
| Target | Model | This compound Conc. | % Reduction (approx.) | Reference |
|---|---|---|---|---|
| IL-1β (gene) | HG-stimulated BV-2 | 50 µM | Significant reduction | |
| TNF-α (gene) | HG-stimulated BV-2 | 50 µM | Significant reduction | |
| iNOS (gene) | HG-stimulated BV-2 | 50 µM | Significant reduction | |
| TLR4 (gene) | LPS-stimulated RAW264.7 | 80 µM | ~92% | |
| MyD88 (gene) | LPS-stimulated RAW264.7 | 80 µM | ~27% | |
| IL-1β (protein) | LPS-stimulated RAW264.7 | 80 µM | Significant reduction | |
| IL-6 (protein) | LPS-stimulated RAW264.7 | 80 µM | Significant reduction |
| TNF-α (protein) | LPS-stimulated RAW264.7 | 80 µM | Significant reduction | |
Table 3: Effect of this compound on Key Signaling Proteins in Activated Microglia
| Target Protein | Model | This compound Conc. | Effect | Reference |
|---|---|---|---|---|
| Intracellular ROS | HG-stimulated BV-2 | 50 µM | Significantly reduced | |
| TXNIP | HG-stimulated BV-2 | 50 µM | Significantly reduced protein levels | |
| NLRP3 | HG-stimulated BV-2 | 50 µM | Significantly reduced protein levels | |
| NLRP3 | SCI model | Not specified | Inhibited expression | |
| Caspase-1 | SCI model | Not specified | Inhibited expression | |
| GSDMD | SCI model | Not specified | Inhibited expression |
| p-MAPK | LPS-stimulated RAW264.7 | Not specified | Down-regulated phosphorylation | |
Experimental Protocols
The following are detailed protocols for using this compound in key experiments to study neuroinflammation in the BV-2 microglial cell line.
Protocol 1: General BV-2 Cell Culture and this compound Treatment
This protocol outlines the basic steps for maintaining BV-2 cells and preparing this compound for treatment.
Caption: Workflow for BV-2 cell culture and this compound treatment.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates (6-well, 12-well, or 96-well)
Methodology:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store aliquots at -20°C.
-
Seeding: Seed BV-2 cells into appropriate culture plates at a density suitable for the downstream assay (e.g., 2 x 10^5 cells/mL for a 96-well plate) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 50 µM). Ensure the final DMSO concentration in the vehicle control and treated wells is consistent and non-toxic (typically <0.1%).
-
Pre-incubation: Incubate the cells with this compound for a period of 12 to 24 hours before inducing inflammation.
Protocol 2: Induction of Neuroinflammation in BV-2 Cells
This protocol describes two common methods for activating microglia in vitro.
A. LPS-induced Inflammation:
-
After pre-incubation with this compound (Protocol 1), add Lipopolysaccharide (LPS) directly to the culture medium at a final concentration of 100-200 ng/mL.
-
For inflammasome activation studies, a second stimulus of ATP (e.g., 5 mM for 30-60 minutes) can be added after the initial LPS incubation.
-
Incubate for the desired period (e.g., 6 hours for qPCR, 24 hours for ELISA).
B. High Glucose (HG)-induced Inflammation:
-
After pre-incubation with this compound in low-glucose medium, replace the medium with high-glucose DMEM (e.g., 75 mM final glucose concentration).
-
Use a low-glucose medium as the control condition.
-
Incubate for 24 hours to induce an inflammatory response.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Caption: Workflow for intracellular ROS measurement using DCFH-DA.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
DCFH-DA probe
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Perform cell treatment as described in Protocols 1 and 2 in a black 96-well plate.
-
After the treatment period, remove the culture medium and gently wash the cells twice with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C, protected from light.
-
Remove the loading solution and wash the cells again with warm PBS.
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ≈ 485/535 nm) or capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity relative to the control group.
Protocol 4: Quantification of Cytokine Release by ELISA
This protocol details the measurement of secreted cytokines like TNF-α and IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatant (collected after treatment)
-
Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-1β)
-
Microplate reader
Methodology:
-
Following treatment (Protocols 1 & 2), collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1500 rpm for 10 minutes to pellet any detached cells and debris.
-
Transfer the clear supernatant to a new tube. Samples can be used immediately or stored at -80°C.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated 96-well plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.
Protocol 5: Caspase-1 Activity Assay
This protocol measures the enzymatic activity of cleaved caspase-1, a key step in inflammasome activation.
Materials:
-
Cell culture supernatant
-
Caspase-1 activity assay kit (e.g., luminescence-based, such as Caspase-Glo® 1)
-
White-walled 96-well plate (for luminescence)
-
Luminometer
Methodology:
-
Collect cell culture supernatant as described in the ELISA protocol (Protocol 4, steps 1-3).
-
Equilibrate all assay reagents to room temperature.
-
In a white-walled 96-well plate, add a defined volume of your supernatant (e.g., 100 µL).
-
Prepare the Caspase-1 reagent according to the kit's instructions. This reagent contains the specific caspase-1 substrate (e.g., Z-WEHD) linked to a reporter molecule.
-
Add an equal volume of the prepared reagent to each well (e.g., 100 µL).
-
To ensure specificity, run parallel wells that include a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).
-
Shake the plate gently for 30 seconds and incubate at room temperature for 1-2 hours, protected from light, to allow the enzymatic reaction to proceed.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate caspase-1 activity by subtracting the signal from inhibitor-treated wells and normalizing to the control group.
References
- 1. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
Application Notes and Protocols for Investigating Taxifolin-Induced Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxifolin, also known as dihydroquercetin, is a natural flavonoid found in various plants like onions, grapes, and citrus fruits[1]. It has garnered significant attention in cancer research due to its anti-proliferative, anti-inflammatory, and antioxidant properties[2][3]. A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in tumor cells[2][4]. Dysregulation of apoptosis is a hallmark of cancer, and compounds that can selectively trigger this process in malignant cells are valuable as potential therapeutic agents and as tools for research.
These application notes provide a comprehensive overview of the signaling pathways modulated by this compound to induce apoptosis and offer detailed protocols for investigating these effects in cancer cell lines.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound influences multiple signaling cascades that converge on the activation of the apoptotic machinery. The two primary apoptosis pathways, the intrinsic (mitochondrial) and extrinsic (death receptor), are both implicated, often through the modulation of upstream regulatory networks like PI3K/Akt/mTOR and MAPK.
Intrinsic and Extrinsic Apoptosis Pathways
The intrinsic pathway is initiated by intracellular stress and is controlled by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3. The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8, which in turn can activate executioner caspases. This compound has been shown to modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, thereby promoting the intrinsic pathway. It also leads to the activation and cleavage of caspases-3 and -9.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR. By suppressing this pro-survival signaling, this compound sensitizes cancer cells to apoptosis. Studies in glioblastoma and skin scar carcinoma cells have demonstrated that this compound's inhibitory effect on the PI3K/Akt/mTOR cascade is directly linked to the induction of apoptosis and cell cycle arrest.
Other pathways implicated in this compound's action include the MAPK, Wnt/β-catenin, and HIF-1α signaling pathways, highlighting its multi-targeted nature.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Citation |
|---|---|---|---|---|
| Skin Scar Carcinoma | SSCC | 20 µM | Not Specified | |
| Liver Cancer | HepG2 | 0.15 µM | 24 h | |
| Liver Cancer | Huh7 | 0.22 µM | 24 h | |
| Colon Cancer | HCT-116 | 32 µg/mL | Not Specified |
| Prostate Cancer | DU 145 | 500 µM | Not Specified | |
This compound's pro-apoptotic activity is further confirmed by its effects on the expression and activation of key regulatory proteins.
Table 2: Effect of this compound on Key Apoptosis-Related Proteins
| Protein | Role in Apoptosis | Effect of this compound | Cancer Cell Type | Citation |
|---|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Expression Decreased | Colorectal, SSCC | |
| Bax | Pro-apoptotic | Expression Increased | Colorectal, SSCC | |
| Caspase-3 | Executioner Caspase | Cleavage/Activation Increased | Liver, SSCC, Colon | |
| Caspase-9 | Initiator Caspase | Activation Increased | Colon, Pancreatic | |
| PARP | DNA Repair Enzyme | Cleavage Increased | Liver, Pancreatic |
| p-PI3K / p-Akt | Pro-survival Signaling | Expression Decreased | Melanoma, SSCC, Glioma | |
Experimental Workflow
A typical investigation into this compound-induced apoptosis involves a multi-step process, starting from determining its cytotoxicity to quantifying apoptosis and analyzing the underlying molecular changes.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for specific cancer cell lines and experimental questions.
Protocol 1: Cell Culture and Treatment
Objective: To maintain healthy cancer cell cultures and treat them with this compound for subsequent assays.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (dissolved in DMSO)
-
Cell culture flasks (T25 or T75), plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a conical tube with 9 mL of pre-warmed complete medium and centrifuge (300 x g, 3 min). Resuspend the pellet and seed into an appropriately sized flask.
-
Maintenance: Culture cells at 37°C with 5% CO2. Monitor daily and passage when they reach 70-90% confluency.
-
Seeding for Experiments: Trypsinize cells, count them using a hemocytometer, and seed them into appropriate culture plates at a predetermined density. Allow cells to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration in the medium should be consistent across all treatments (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Cells treated as per Protocol 1 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated as per Protocol 1 in 6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g, 5 min) and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent amounts may vary by kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels and cleavage of key apoptotic proteins.
Materials:
-
Cells treated as per Protocol 1 in 6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Place culture plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again, then incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein expression to a loading control (e.g., β-actin or GAPDH). Look for an increase in cleaved forms of caspases and PARP or changes in the Bax/Bcl-2 ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. A study on the role of this compound in inducing apoptosis of pancreatic cancer cells: screening results using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
Taxifolin as a Positive Control in Antioxidant Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid commonly found in various plants, including onions, French maritime pine bark, and milk thistle.[1] Its potent antioxidant properties make it an excellent candidate for use as a positive control in a variety of in vitro and cell-based antioxidant assays. This document provides detailed application notes and protocols for utilizing this compound as a reliable positive control in key antioxidant experiments.
This compound's antioxidant activity stems from its molecular structure, which includes multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[2] It has demonstrated efficacy in scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Data Presentation
The antioxidant capacity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity. The following tables summarize the reported antioxidant activity of this compound in various common assays, providing a reference for its expected performance as a positive control.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) | IC50 (µM) | Other Metrics | Reference Standard(s) | Source(s) |
| DPPH Radical Scavenging | 77.00 | ~253 | - | Trolox, BHA, BHT | [2][3] |
| 1.50±0.37 | ~4.93 | - | BHT | ||
| ABTS Radical Scavenging | 0.83 | ~2.73 | - | Trolox, α-tocopherol, BHA, BHT | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | - | - | Higher absorbance than ascorbic acid | Ascorbic acid | |
| Metal Chelating Activity (Fe2+) | 34.61 | ~113.7 | - | EDTA, Trolox, BHA, BHT |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key antioxidant assays using this compound as a positive control are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
This compound (positive control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the test compounds.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound, test compounds, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound or test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound and test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound (positive control)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in ethanol or PBS (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 1, 2.5, 5, 10, 20 µg/mL). Prepare similar dilutions for the test compounds.
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, test compounds, or the solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the following formula:
Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the this compound or test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound and test compounds to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound (positive control)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Test compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) in water.
-
Preparation of this compound and Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL). Prepare dilutions as needed.
-
Assay Procedure:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the standard, this compound, test compounds, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Data Analysis: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of this compound and the test compounds, expressed as Fe²⁺ equivalents (µM).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.
Materials:
-
This compound (positive control)
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Phosphate Buffered Saline (PBS)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the HepG2 cells into a black 96-well plate at a density of 6 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment with this compound and Test Compounds:
-
Remove the culture medium.
-
Treat the cells with various concentrations of this compound and test compounds in treatment medium for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 60 minutes.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value can be calculated as follows:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the cellular stress response.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes and the inhibition of apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. This compound can modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases like p38 and JNK, thereby reducing inflammation and apoptosis triggered by oxidative stress.
Conclusion
This compound is a versatile and effective positive control for a range of antioxidant assays. Its well-characterized antioxidant activity and its ability to modulate key signaling pathways make it an invaluable tool for researchers in the fields of biochemistry, pharmacology, and drug development. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of this compound as a positive control in your antioxidant research.
References
Enhancing In Vivo Efficacy of Taxifolin: Application Notes and Protocols for Stable Formulations
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of demonstrated pharmacological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor aqueous solubility and low oral bioavailability. To overcome these limitations, various formulation strategies have been developed to enhance its stability and delivery in vivo. This document provides detailed application notes and experimental protocols for the development of stable this compound formulations, intended for researchers, scientists, and professionals in drug development.
I. Formulation Strategies for Enhanced Bioavailability
Several advanced formulation techniques have been shown to significantly improve the pharmacokinetic profile of this compound. The primary strategies involve encapsulation or complexation to increase solubility, protect from degradation, and improve absorption. Below is a summary of key quantitative data from preclinical studies for different this compound formulations.
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute/Relative Bioavailability (%) | Reference |
| This compound (Physical Mixture) | 15 (oral) | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49% (Absolute) | [1] |
| Nanodispersion | 15 (oral) | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75% (Absolute) | [1] |
| This compound Suspensions | - | 0.489 | - | - | - | [2] |
| Unmodified Liposomes | - | 0.608 | - | - | 137.23% (Relative to suspension) | [2] |
| Selenized Liposomes | - | 0.599 | - | - | 216.65% (Relative to suspension) | [2] |
| This compound-γ-CD Inclusion Complex | - | - | - | - | 372% (Relative to raw this compound) | |
| Zein-Caseinate Nanoparticles | - | - | - | - | Increased from 0.35% to 0.52% |
II. Experimental Protocols
Detailed methodologies for the preparation and characterization of various this compound formulations are provided below. These protocols are based on established methods reported in the literature.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of conventional and selenized this compound liposomes.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Sodium selenite (for selenized liposomes)
-
Glutathione (GSH, for selenized liposomes)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Water bath
-
Dialysis tubing (MWCO 8-14 kDa)
-
Magnetic stirrer
-
Particle size analyzer
-
Spectrophotometer
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form a multilamellar vesicle (MLV) suspension.
-
For selenized liposomes, hydrate the film with a sodium selenite solution.
-
-
Sonication:
-
Reduce the particle size of the MLVs by subjecting the suspension to probe sonication in an ice bath. Sonicate for 5-10 minutes with cycles of 3 seconds on and 2 seconds off.
-
-
For Selenized Liposomes - In Situ Reduction:
-
After hydration with sodium selenite, add glutathione to the liposomal suspension to initiate the in situ reduction of selenite to selenium nanoparticles on the liposome surface.
-
-
Purification:
-
To remove unencapsulated this compound, dialyze the liposome suspension against PBS (pH 7.4) using dialysis tubing for 24 hours, with frequent changes of the dialysis medium.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes by centrifugation. Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV). The EE% is calculated as follows: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol outlines the preparation of this compound inclusion complexes with cyclodextrins (e.g., γ-cyclodextrin) using the emulsion solvent evaporation and freeze-drying method.
Materials:
-
This compound
-
γ-Cyclodextrin (γ-CD)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Homogenizer
-
Rotary evaporator
-
Freeze-dryer
-
Scanning Electron Microscope (SEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of Emulsion:
-
Dissolve this compound in ethyl acetate to form the oil phase.
-
Dissolve γ-CD in deionized water to form the aqueous phase.
-
Add the oil phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Remove the ethyl acetate from the emulsion using a rotary evaporator. This will lead to the precipitation of the inclusion complex.
-
-
Freeze-Drying:
-
Freeze the resulting aqueous suspension of the inclusion complex.
-
Lyophilize the frozen sample using a freeze-dryer to obtain a dry powder of the this compound-γ-CD inclusion complex.
-
-
Characterization:
-
Morphology: Examine the surface morphology of the complex using SEM.
-
Interaction Analysis: Confirm the formation of the inclusion complex using FTIR and DSC to observe shifts in characteristic peaks and thermal events, respectively.
-
Solubility Studies: Determine the aqueous solubility of the inclusion complex compared to free this compound by adding an excess amount to water, stirring, and measuring the concentration in the supernatant.
-
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Particle size analyzer
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Homogenization:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size and form a nanoemulsion.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath while stirring. The solidification of the lipid droplets will result in the formation of SLNs.
-
-
Characterization:
-
Follow the characterization steps outlined in Protocol 1 (Particle Size, Zeta Potential, and Encapsulation Efficiency).
-
III. Visualization of Methodologies and Pathways
Workflow for Stable this compound Formulation
The following diagram illustrates the general workflow for developing and characterizing stable this compound formulations.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action. This compound has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways, which are critically involved in inflammation and cell survival.
IV. Stability Studies
The stability of this compound formulations is critical for ensuring their efficacy and safety. Stability studies should be conducted under various storage conditions to determine the shelf-life of the product.
Protocol 4: Stability Assessment of this compound Formulations
Objective: To evaluate the physical and chemical stability of this compound formulations over time at different temperatures.
Materials:
-
Prepared this compound formulation (e.g., liposomes, SLNs)
-
Appropriate storage containers
-
HPLC system with UV detector
-
Particle size analyzer
Procedure:
-
Sample Preparation and Storage:
-
Divide the prepared formulation into several aliquots in sealed, airtight containers.
-
Store the samples at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
Physical Stability Assessment:
-
Visual Inspection: Observe for any changes in appearance, such as aggregation, precipitation, or phase separation.
-
Particle Size and PDI: Measure the particle size and polydispersity index to monitor for any changes in the physical characteristics of the nanoparticles.
-
-
Chemical Stability Assessment:
-
Drug Content: Determine the concentration of this compound in the formulation at each time point using a validated HPLC method.
-
Degradation Products: Monitor for the appearance of any degradation products using HPLC.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics and estimate the shelf-life.
-
Table 2: Representative Stability Data for a this compound Tetra-octanoate Cream Formulation
| Storage Condition | Time (weeks) | Remaining this compound Tetra-octanoate (%) |
| 25°C | 0 | 100 |
| 4 | 98 | |
| 8 | 95 | |
| 12 | 93 | |
| 40°C | 0 | 100 |
| 4 | 92 | |
| 8 | 88 | |
| 12 | 85 |
V. Conclusion
The development of stable this compound formulations is a critical step in harnessing its full therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to prepare, characterize, and evaluate various advanced delivery systems for this compound. By improving its solubility, stability, and bioavailability, these formulations can pave the way for more effective in vivo studies and potential clinical applications.
References
Application Notes and Protocols for Taxifolin Delivery Systems with Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a potent natural flavonoid with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor water solubility and low oral bioavailability.[1][2][3] To overcome these limitations, various advanced drug delivery systems have been developed to enhance its solubility, dissolution rate, and subsequent absorption.
These application notes provide a comprehensive overview of different this compound delivery systems, summarizing key quantitative data for easy comparison. Detailed experimental protocols for the preparation and characterization of these formulations are also presented to aid researchers in their drug development efforts.
Challenges in this compound Delivery
The primary obstacle for effective oral delivery of this compound is its low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. Nanotechnology-based approaches have emerged as a highly effective strategy to address these challenges by increasing the surface area of the drug and modifying its physicochemical properties.
Caption: Challenges in this compound delivery and potential solutions.
Comparative Data of this compound Delivery Systems
The following tables summarize the key physicochemical and pharmacokinetic parameters of various this compound delivery systems from preclinical studies.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Selenized Liposomes (Tax-Se@LPs) | 185.3 | 95.25 | - | |
| Zein-Caseinate Nanoparticles (TZP) | 168.74 ± 0.35 | 85.83 ± 0.89 | 17.11 ± 0.88 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound (Physical Mixture) | 15 | 0.035 ± 0.005 | 0.75 ± 0.27 | 0.059 ± 0.009 | - | |
| This compound Nanodispersion | 15 | 0.049 ± 0.006 | 1.25 ± 0.29 | 0.091 ± 0.012 | 154 | |
| This compound Suspensions | - | 0.489 | - | - | - | |
| Unmodified Liposomes | - | 0.608 | - | - | 137.23 | |
| Selenized Liposomes (Tax-Se@LPs) | - | 0.599 | - | - | 216.65 | |
| Zein-Caseinate Nanoparticles (TZP) | - | - | - | - | 148.6 | |
| Inclusion Complex (γ-Cyclodextrin) | - | - | - | - | 372 | |
| Liquid Antisolvent Precipitation Nanoparticles | - | - | - | - | 700 |
Note: Data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of key this compound delivery systems.
Protocol 1: Preparation of this compound-Loaded Selenized Liposomes (Tax-Se@LPs)
This protocol is based on the thin-film hydration/in situ reduction technique.
Materials:
-
This compound (Tax)
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol (CHOL)
-
Sodium selenite (Na₂SeO₃)
-
Ascorbic acid (Vc)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Film Formation: Dissolve SPC and CHOL in a chloroform-methanol mixture (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall. Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a PBS solution containing this compound and sodium selenite by rotating the flask at 60 rpm for 1 hour at 40°C. This will form Tax-loaded liposomes containing selenite (Tax-SeO₃²⁻@LPs).
-
In Situ Reduction: Add ascorbic acid solution to the liposomal suspension and stir for 2 hours at 40°C to reduce selenite to elemental selenium (Se), resulting in the formation of Tax-Se@LPs.
-
Sonication: Sonicate the liposomal suspension using a probe sonicator to reduce the particle size.
-
Purification: Remove the un-encapsulated drug by dialysis or centrifugation.
References
Measuring Taxifolin's Effect on Gene Expression via RT-PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxifolin, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are largely attributed to its ability to modulate the expression of various genes. This document provides a detailed protocol for utilizing reverse transcription-polymerase chain reaction (RT-PCR) to quantify the effects of this compound on gene expression in a cellular context. We will focus on this compound's impact on the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Introduction
This compound, also known as dihydroquercetin, is a flavonoid found in various plants.[1] Its potential as a therapeutic agent is linked to its capacity to influence cellular signaling pathways and, consequently, gene expression.[1][2] One of the most well-documented mechanisms of this compound is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by inducers like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a suite of protective genes, including phase II detoxification enzymes and antioxidant proteins such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM).
Reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive and specific technique used to measure the abundance of mRNA transcripts, providing a direct indication of gene expression levels. This application note will provide a step-by-step protocol for treating a relevant cell line with this compound and subsequently analyzing the expression of Nrf2 and its target genes using RT-PCR.
Key Signaling Pathway: Nrf2 Activation by this compound
This compound is known to induce the Nrf2-mediated antioxidant response. The diagram below illustrates the simplified signaling cascade.
References
- 1. This compound and Sorghum Ethanol Extract Protect against Hepatic Insulin Resistance via the miR-195/IRS1/PI3K/AKT and AMPK Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Modified by (−)-Epicatechin and this compound Relevant for the Treatment of Hypertension and Viral Infection: Knowledge from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects RPE cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunocytochemistry in Taxifolin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for performing immunocytochemistry (ICC) on cells treated with taxifolin (also known as dihydroquercetin). This compound is a bioactive flavonoid with known antioxidant, anti-inflammatory, and anti-apoptotic properties. This document outlines procedures for the immunofluorescent detection of key proteins modulated by this compound, methods for quantitative analysis, and visual representations of relevant signaling pathways.
Key Protein Markers for this compound Treatment
This compound has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and survival. Immunocytochemistry is a powerful technique to visualize and quantify the changes in the expression and subcellular localization of proteins within these pathways upon this compound treatment. Key protein markers include:
-
Apoptosis: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic)
-
Inflammation: NF-κB (p65), COX-2, iNOS, and TNF-α
-
Signaling Pathways: Phosphorylated Akt (p-Akt), Phosphorylated ERK1/2 (p-ERK), Phosphorylated JNK (p-JNK), and Phosphorylated p38 (p-p38)
-
Oxidative Stress: Nrf2
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-treated cells, primarily derived from methodologies other than immunofluorescence, such as ELISA and RT-PCR. This data provides a basis for expected changes that can be corroborated and further detailed using quantitative immunocytochemistry.
Table 1: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW264.7 Macrophages [1]
| Marker | Treatment Condition | Concentration (µmol/L) | % Reduction/Change |
| NO | LPS + this compound | 20 | ~66% reduction |
| 40 | ~71% reduction | ||
| 80 | ~77% reduction | ||
| VEGF | LPS + this compound | 20, 40, 80 | Dose-dependent reduction |
| TNF-α | LPS + this compound | 20, 40, 80 | Dose-dependent reduction |
| COX-2 | LPS + this compound | 20, 40, 80 | Dose-dependent reduction |
Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-stimulated RAW264.7 Macrophages [1]
| Marker | Treatment Condition | Concentration (µmol/L) | Fold Change vs. LPS |
| p-ERK/ERK | LPS + this compound | 20 | ~0.90 |
| 40 | ~0.60 | ||
| 80 | ~0.45 | ||
| p-JNK/JNK | LPS + this compound | 20, 40, 80 | Dose-dependent decrease |
| p-p38/p38 | LPS + this compound | 20, 40, 80 | Dose-dependent decrease |
Experimental Workflow and Signaling Pathways
Diagram 1: General Immunocytochemistry Workflow
References
Taxifolin in In Vitro Models of Ischemic Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic injury, characterized by a restriction in blood supply to tissues, initiates a complex cascade of cellular events leading to cell death and tissue damage. In vitro models of ischemia, primarily through oxygen-glucose deprivation (OGD), are crucial tools for understanding the pathophysiology and evaluating potential therapeutic agents. Taxifolin (dihydroquercetin), a natural flavonoid, has demonstrated significant protective effects in these models.[1] This document provides detailed application notes and protocols for studying the effects of this compound in in vitro ischemic injury models, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties.
This compound has been shown to mitigate ischemic damage by inhibiting the excessive production of reactive oxygen species (ROS), modulating inflammatory responses, and regulating key signaling pathways involved in cell survival and death.[2] These pathways include the PI3K/Akt, Nrf2/HO-1, and NF-κB signaling cascades. The following sections detail experimental protocols to assess these protective effects and summarize quantitative data from relevant studies.
Data Presentation: Efficacy of this compound in In Vitro Ischemic Injury
The following tables summarize the quantitative data on the protective effects of this compound in various in vitro models of ischemic injury.
Table 1: Neuroprotective Effects of this compound
| Cell Type | Ischemia Model (OGD Duration) | This compound Concentration (µM) | Outcome Measure | Result (% change vs. OGD control) | Reference |
| Hippocampal Neurons | 40 min | 10 | Cell Viability | Increased | |
| 10 | ROS Production | Decreased | |||
| 10 | Cytosolic Ca2+ Increase | Inhibited | |||
| Cortical Cells | 2 hours | 25-100 | Cell Survival | Increased | |
| 80 µg/mL | Sod1, Sod2, Ho-1, Cat gene expression | Increased (2.1, 1.8, 2.1, 2.7-fold) |
Table 2: Cardioprotective Effects of this compound
| Cell Type | Ischemia Model | This compound Concentration (µM) | Outcome Measure | Result (% change vs. I/R control) | Reference |
| Isolated Rat Heart | Ischemia/Reperfusion | 15 | SOD, GSH-PX activity | Increased | |
| 15 | LDH, CK-MB, MDA levels | Decreased | |||
| 15 | Bcl-2 protein level | Upregulated | |||
| 15 | Bax, Cyt-c, caspase 3, 9 protein levels | Downregulated | |||
| H9c2 Cardiac Myoblasts | High Glucose | Not specified | Intracellular ROS level | Decreased | |
| Not specified | Caspase-3, -9 activation | Inhibited |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) and Reperfusion Model
This protocol describes the induction of ischemic-like conditions in cultured cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Hypoxia chamber or incubator with O2 and CO2 control
-
Nitrogen gas (95%) and Carbon Dioxide (5%) mixture
Protocol:
-
Culture cells to the desired confluency in a standard incubator (37°C, 5% CO2).
-
To induce OGD, replace the normal culture medium with pre-warmed, glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber.
-
Flush the chamber with a gas mixture of 95% N2 and 5% CO2 for at least 10 minutes to displace oxygen.
-
Seal the chamber and incubate at 37°C for the desired duration (e.g., 2-24 hours).
-
For reperfusion, remove the plates from the chamber, replace the glucose-free medium with normal, pre-warmed culture medium, and return to a standard incubator for a specified period (e.g., 24 hours).
Experimental workflow for in vitro ischemia studies.
Cell Viability Assay (MTT Assay)
This assay measures cell viability by assessing mitochondrial metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
96-well plate reader
Protocol:
-
After the OGD/reperfusion period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Following OGD/reperfusion, wash the cells with PBS.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 5-15 minutes.
-
Wash the cells with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Serum-free culture medium
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
After OGD/reperfusion, wash the cells with serum-free medium.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Western Blot for Bax and Bcl-2
This method is used to quantify the protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Signaling Pathways Modulated by this compound in Ischemic Injury
This compound exerts its protective effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms.
Signaling pathways modulated by this compound.
This compound's effect on apoptotic proteins.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for ischemic injuries by targeting multiple cellular pathways. The protocols and data presented here provide a framework for researchers to investigate and further elucidate the mechanisms of action of this compound in in vitro models of ischemia. These studies are essential for the preclinical evaluation and development of this compound-based therapies for ischemic diseases.
References
Application Notes and Protocols: Taxifolin for Investigating Lipid Peroxidation in Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant properties. Its unique chemical structure allows it to effectively combat oxidative stress, a key factor in the pathogenesis of numerous diseases. A critical manifestation of oxidative stress at the cellular level is lipid peroxidation, the process by which reactive oxygen species (ROS) attack lipids within cellular membranes, leading to membrane damage, impaired function, and the generation of cytotoxic byproducts. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and mitigate lipid peroxidation in biological membranes. This compound's ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes it an invaluable compound for research in this area.[1][2]
Mechanism of Action of this compound in Preventing Lipid Peroxidation
This compound exerts its protective effects against lipid peroxidation through a multi-faceted approach:
-
Direct Radical Scavenging: this compound can directly scavenge a variety of reactive oxygen species (ROS), including peroxyl radicals.[3] This is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the lipid peroxidation chain reaction.[1]
-
Metal Ion Chelation: The carbonyl group in the C ring and the dihydroxyl group in the B ring of this compound are involved in chelating metal ions like iron (Fe²⁺).[1] By binding to these transition metals, this compound prevents their participation in the Fenton reaction, a key process that generates highly reactive hydroxyl radicals which initiate lipid peroxidation.
-
Enhancement of Endogenous Antioxidant Systems: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). These enzymes play crucial roles in detoxifying ROS and replenishing intracellular antioxidants like glutathione.
-
Modulation of Inflammatory Pathways: this compound can suppress inflammatory responses, in part by inhibiting the MAPK signal pathway. Chronic inflammation is a major contributor to oxidative stress and subsequent lipid peroxidation.
Quantitative Data on this compound's Antioxidant Activity
The antioxidant efficacy of this compound has been quantified in various in vitro systems. The following tables summarize key data for easy comparison.
Table 1: Inhibition of Lipid Peroxidation by this compound in a Linoleic Acid Emulsion System
| Compound | Concentration (µg/mL) | Inhibition of Lipid Peroxidation (%) | Reference |
| This compound | 30 | 81.02 | |
| α-Tocopherol | 30 | 73.88 | |
| BHA | 30 | 90.12 | |
| BHT | 30 | 94.29 | |
| Trolox | 30 | 88.57 |
Table 2: Comparative Efficacy of this compound and Quercetin in an In Vivo Model
| Compound | Dose (mg/kg) | Efficacy compared to Quercetin | Reference |
| This compound | 100 | 3.4 times more effective | |
| This compound | 300 | 4.9 times more effective |
Table 3: IC50 Values of this compound in Various Assays
| Assay | IC50 Value (µM) | Cell Line/System | Reference |
| PTIO•-scavenging | pH dependent | In vitro | |
| Anti-proliferative (MTT) | 0.150 | HepG2 (liver cancer) | |
| Anti-proliferative (MTT) | 0.22 | Huh7 (liver cancer) | |
| ROS reduction (t-BOOH induced) | 50 µM resulted in 61% inhibition | Caco-2 cells |
Experimental Protocols
Protocol 1: Determination of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol is adapted for the in vitro assessment of this compound's ability to inhibit lipid peroxidation in a model membrane system (liposomes) or in biological samples like cell lysates or tissue homogenates. The TBARS assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Sample (liposome suspension, cell lysate, or tissue homogenate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Malondialdehyde (MDA) standard (1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Liposomes: Prepare liposomes using a standard method such as thin-film hydration. Induce lipid peroxidation using an initiator like ferrous sulfate/ascorbate or AAPH. Treat the liposomes with varying concentrations of this compound.
-
Cell Lysates/Tissue Homogenates: Prepare lysates or homogenates in a suitable buffer containing a protease inhibitor cocktail and BHT to prevent ex vivo lipid peroxidation. Induce oxidative stress if required (e.g., with H₂O₂ or other agents) in the presence or absence of this compound.
-
-
TBARS Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10-15 minutes.
-
Cool the tubes on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
For quantification, prepare a standard curve using MDA standards.
-
The concentration of MDA in the samples is calculated from the standard curve and expressed as nmol/mg protein or nmol/mL.
-
Protocol 2: Assessment of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes a general method to assess the effect of this compound on the fluidity of biological membranes using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). Changes in membrane fluidity can indicate the extent of lipid peroxidation and the protective effect of antioxidants.
Materials:
-
This compound solution
-
Liposomes or isolated cell membranes
-
Fluorescent probe (e.g., DPH in tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Fluorometer with polarization filters
Procedure:
-
Sample Preparation:
-
Incubate the liposome or membrane suspension with the desired concentrations of this compound for a specific period.
-
Induce lipid peroxidation if required.
-
-
Labeling with Fluorescent Probe:
-
Add the DPH solution to the sample suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively).
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating factor of the instrument.
-
-
Data Interpretation:
-
A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, which can be a consequence of lipid peroxidation-induced damage. An increase in anisotropy suggests a more ordered, less fluid membrane. This compound's effect on membrane fluidity in the context of oxidative stress can thus be evaluated.
-
Visualizations
Signaling Pathway of this compound's Antioxidant Action
Caption: this compound's mechanism against lipid peroxidation.
Experimental Workflow for TBARS Assay
Caption: Workflow for the TBARS assay.
Logical Relationship of this compound's Protective Effects
Caption: this compound's protective effects on membranes.
References
Application Notes and Protocols: Experimental Design for Taxifolin Intervention Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies in rodents to evaluate the therapeutic potential of taxifolin. The protocols and data presented are collated from various scientific studies and are intended to serve as a foundational resource for investigating the efficacy of this compound in models of oxidative stress, inflammation, metabolic syndrome, and neurodegenerative diseases.
Introduction to this compound
This compound (dihydroquercetin) is a natural flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It possesses a range of pharmacological properties, including potent antioxidant and anti-inflammatory effects.[1][2] Preclinical studies in rodent models have demonstrated its therapeutic potential in a variety of disease contexts, making it a promising candidate for further drug development.[3][4] This document outlines key considerations and detailed protocols for the in vivo evaluation of this compound in rodent models.
Animal Models and Study Design
The selection of an appropriate animal model is critical for investigating the specific therapeutic effects of this compound. The following table summarizes common rodent models used in this compound intervention studies.
Table 1: Rodent Models for this compound Intervention Studies
| Disease Model | Rodent Species/Strain | Inducing Agent/Method | Typical this compound Dosage Range (Oral Gavage) | Treatment Duration | Key Outcomes Investigated | References |
| Oxidative Stress & Inflammation | Wistar Rats | Lipopolysaccharide (LPS) | 20 - 50 mg/kg/day | 1 - 14 days | Reduced inflammatory cytokines (TNF-α, IL-6, IL-1β), decreased oxidative stress markers (MDA, TOS), increased antioxidant enzymes (SOD, GSH, TAS) | |
| Metabolic Syndrome | Spontaneously Hypertensive Rats (SHR) | High-fructose diet | 50 mg/kg/day | 7 weeks | Improved glucose and lipid metabolism, reduced blood pressure, activation of PI3K/Akt pathway | |
| Neurodegeneration (Alzheimer's-like) | APP/PS1 mice | Transgenic model | Not specified in detail, oral administration | Chronic | Reduced Aβ accumulation, improved cognitive function, decreased neuroinflammation | |
| Neurodegeneration (Parkinson's-like) | Sprague-Dawley Rats | Rotenone | 10, 20, 40 mg/kg/day | 21 days | Protection of dopaminergic neurons, reduced oxidative stress, improved motor function | |
| Nephrotoxicity | Male Mice | Cadmium | 50 mg/kg/day | 10 days | Attenuated kidney injury, reduced oxidative stress and inflammation, activation of Nrf2/HO-1 signaling | |
| Gastric Ulcer | Wistar Rats | Aspirin | 50 mg/kg/day | Single dose pre-treatment | Reduced gastric lesions, decreased MDA levels, increased GSH levels | |
| Obesity | C57BL/6J Mice | High-fat diet | 0.5 - 1 mg/mL in drinking water | 15 weeks | Decreased body weight gain, reduced fat accumulation, improved insulin resistance, modulation of gut microbiota |
Experimental Protocols
This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), saline, distilled water)
-
Oral gavage needles (20-22 gauge, 1.5 inches for mice; 18-20 gauge, 2-3 inches for rats)
-
Syringes
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, to prepare a 10 mg/mL suspension, weigh 100 mg of this compound and suspend it in 10 mL of 0.5% CMC-Na.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
-
Administer the this compound suspension to the rodents via oral gavage. The volume administered is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
For studies requiring administration in drinking water, dissolve this compound in the drinking water at the desired concentration (e.g., 0.5 or 1 mg/mL). Ensure fresh solutions are provided regularly.
Induction of Disease Models
3.2.1. Lipopolysaccharide (LPS)-Induced Inflammation:
-
Model: Acute systemic inflammation and oxidative stress.
-
Protocol: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 500 μg/kg in saline) to rats. This compound can be administered as a pre-treatment or post-treatment.
3.2.2. High-Fat Diet (HFD)-Induced Obesity and Metabolic Syndrome:
-
Model: Chronic obesity, insulin resistance, and hepatic steatosis.
-
Protocol: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for a period of 15 weeks. This compound can be co-administered in the drinking water throughout the study period.
3.2.3. Cadmium (Cd)-Induced Nephrotoxicity:
-
Model: Acute kidney injury and oxidative stress.
-
Protocol: Administer a single intraperitoneal injection of cadmium chloride (CdCl2) at a dose of 6.5 mg/kg to mice. This compound is typically given as a pre-treatment for several days prior to CdCl2 administration.
Tissue Collection and Processing
Protocol:
-
At the end of the study period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood samples via cardiac puncture for serum or plasma analysis.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Carefully dissect the target organs (e.g., brain, liver, kidneys, stomach).
-
For biochemical analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
For histological analysis, fix the tissues in 10% neutral buffered formalin for 24-48 hours.
Biochemical Assays
Table 2: Common Biochemical Assays in this compound Rodent Studies
| Parameter | Assay Principle | Typical Sample | References |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Thiobarbituric acid reactive substances (TBARS) assay | Tissue homogenate, Serum/Plasma | |
| Total Oxidant Status (TOS) | Colorimetric assay based on the oxidation of ferrous ions | Tissue homogenate, Serum/Plasma | |
| Antioxidant Enzyme Activity | |||
| Superoxide Dismutase (SOD) | Inhibition of nitroblue tetrazolium (NBT) reduction | Tissue homogenate, Serum/Plasma | |
| Catalase (CAT) | Decomposition of hydrogen peroxide | Tissue homogenate | |
| Glutathione (GSH) | Reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Tissue homogenate, Serum/Plasma | |
| Total Antioxidant Status (TAS) | Colorimetric assay based on the reduction of colored radical cations | Tissue homogenate, Serum/Plasma | |
| Inflammatory Cytokines | |||
| TNF-α, IL-6, IL-1β | Enzyme-Linked Immunosorbent Assay (ELISA) | Serum/Plasma, Tissue homogenate | |
| Metabolic Parameters | |||
| Glucose, Insulin | Commercial ELISA or colorimetric kits | Serum/Plasma | |
| Triglycerides, Cholesterol | Commercial colorimetric kits | Serum/Plasma, Liver homogenate |
Histological Analysis
Protocol:
-
After fixation, dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene and embed them in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment.
-
Immunohistochemistry (IHC): To detect specific protein expression (e.g., NF-κB, TNF-α, BAX, Bcl-2). This involves antigen retrieval, blocking of endogenous peroxidase, incubation with primary and secondary antibodies, and visualization with a chromogen.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 3: Example Data Table for an LPS-Induced Inflammation Study
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Control | 15.2 ± 2.1 | 25.8 ± 3.4 | 1.2 ± 0.2 | 150.5 ± 12.3 |
| LPS | 120.5 ± 15.3 | 250.1 ± 22.7 | 5.8 ± 0.6 | 75.2 ± 8.1 |
| LPS + this compound (20 mg/kg) | 65.3 ± 8.9# | 130.6 ± 15.1# | 3.1 ± 0.4# | 110.7 ± 9.5# |
| LPS + this compound (50 mg/kg) | 40.1 ± 5.6# | 85.4 ± 10.2# | 2.0 ± 0.3# | 135.9 ± 11.2# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. LPS. |
Signaling Pathways and Visualizations
This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for this compound intervention studies in rodents.
Caption: this compound activates the PI3K/Akt signaling pathway.
Caption: this compound inhibits the MAPK and NF-κB signaling pathways.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. New Perspectives of this compound in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Taxifolin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to taxifolin's low aqueous solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a flavonoid also known as dihydroquercetin, exhibits poor solubility in water but is more soluble in polar organic solvents.[1] Its solubility in commonly used solvents is summarized below.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL to 61 mg/mL | [2][3] |
| Ethanol (EtOH) | ~2 mg/mL to ≥16.9 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Water | Insoluble / Very slightly soluble (~0.96 mg/mL) | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Q2: How can I improve the aqueous solubility of this compound for my cell-based assays?
A2: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution is a common practice. This stock is then diluted to the final working concentration in the cell culture medium.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, forming inclusion complexes with significantly increased water solubility. Studies have shown that complexation with γ-cyclodextrin or bridged bis(β-cyclodextrin)s can increase this compound's water solubility by approximately 18.5 to 130.2 times, respectively.
-
Nanoparticle Formulations: Nanosizing techniques, such as creating solid dispersions or liposomes, can improve the dissolution rate and bioavailability of this compound. Solid dispersions with polymers like polyvinylpyrrolidone (PVP) have been shown to enhance the dissolution kinetics significantly.
-
Spray Drying: This technique can convert crystalline this compound into a more soluble amorphous form, increasing its water solubility by over two-fold.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1% (v/v).
Q4: For how long are aqueous solutions of this compound stable?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. This compound is unstable in alkaline conditions and its thermal degradation is increased by humidity. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.
Troubleshooting Guide
Problem: My this compound is precipitating out of the cell culture medium.
Possible Causes and Solutions:
-
Cause 1: Exceeded Solubility Limit. The final concentration of this compound in your aqueous medium may have surpassed its solubility limit.
-
Solution: Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a solubilization enhancement technique such as cyclodextrin complexation or a nanoparticle formulation.
-
-
Cause 2: High Final DMSO Concentration. While DMSO aids initial dissolution, a high concentration upon dilution into the aqueous medium can sometimes cause the compound to precipitate.
-
Solution: Ensure your serial dilutions are performed correctly to achieve a final DMSO concentration below 0.5%. It may be necessary to prepare an intermediate dilution of your DMSO stock in the culture medium.
-
-
Cause 3: Temperature Fluctuations. Changes in temperature can affect the solubility of compounds in solution.
-
Solution: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of your stock solutions.
-
-
Cause 4: Instability in Media. this compound can degrade over time in aqueous solutions, which may lead to the formation of insoluble degradation products.
-
Solution: Prepare fresh working solutions of this compound for each experiment and do not store them for extended periods.
-
-
Cause 5: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.
-
Solution: When preparing your final dilution, add the this compound stock solution to the pre-warmed medium and mix gently but thoroughly. Observe for any immediate signs of precipitation.
-
References
Technical Support Center: Taxifolin Quantification in Complex Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with taxifolin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in the quantification of this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when quantifying this compound in biological samples like plasma or tissue?
A1: The primary challenges in quantifying this compound in biological matrices include:
-
Matrix Effects: Co-eluting endogenous substances from the biological sample can interfere with the ionization of this compound in mass spectrometry-based methods, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]
-
Low Recovery: this compound may bind to plasma proteins or other matrix components, leading to incomplete extraction and low recovery rates. The choice of extraction method (e.g., liquid-liquid extraction, solid-phase extraction) is critical to optimize recovery.[1]
-
Stability Issues: this compound is susceptible to degradation under certain conditions, such as alkaline pH, high temperatures, and oxidative stress.[3][4] This instability can lead to underestimation of its concentration if samples are not handled and stored properly.
-
Low Bioavailability: Due to its poor water solubility, the concentration of this compound in biological fluids after oral administration can be very low, requiring highly sensitive analytical methods for detection and quantification.
-
Metabolism: this compound is extensively metabolized in the body, resulting in numerous metabolites that can potentially interfere with the quantification of the parent compound.
Q2: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?
A2: The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity.
-
HPLC-UV is a more accessible and cost-effective technique. However, it generally has a higher limit of quantification (LOQ), making it suitable for higher concentration studies but potentially inadequate for pharmacokinetic studies where this compound concentrations are low.
-
LC-MS/MS offers significantly higher sensitivity and selectivity, with lower LOQs, making it the preferred method for pharmacokinetic studies and the analysis of samples with very low this compound concentrations. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS minimizes interference from matrix components.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects, consider the following strategies:
-
Efficient Sample Preparation: Employ robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the this compound concentration remains above the limit of quantification.
Q4: What are the best practices for sample collection and storage to ensure this compound stability?
A4: To maintain the stability of this compound in biological samples:
-
Rapid Processing: Process blood samples quickly after collection. Centrifuge at 4°C to separate plasma.
-
Low Temperature Storage: Store plasma and other biological samples at -20°C or lower for long-term stability.
-
Avoid High pH: this compound is particularly unstable in alkaline conditions. Ensure that the pH of your sample and processing solutions is neutral or slightly acidic.
-
Protect from Light: While studies show some photostability, it is good practice to protect samples from direct light exposure.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can contribute to degradation. Aliquot samples before freezing if multiple analyses are planned.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No this compound Peak | Poor extraction recovery. | Optimize the extraction solvent and pH. For plasma, liquid-liquid extraction with ethyl acetate has shown good recovery. |
| This compound degradation. | Ensure proper sample handling and storage conditions (see FAQ 4). Check the pH of all solutions. | |
| Insufficient sensitivity of the method. | For low concentrations, switch from HPLC-UV to a more sensitive LC-MS/MS method. | |
| Poor Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase. A common mobile phase for this compound analysis is a gradient of acetonitrile and water with an additive like formic acid or ammonium acetate. |
| Column contamination or degradation. | Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Standardize the extraction procedure. Ensure accurate and consistent pipetting and vortexing times. |
| Significant matrix effects. | Implement strategies to minimize matrix effects (see FAQ 3). Use of a suitable internal standard is highly recommended. | |
| Inaccurate Quantification | Matrix effects (ion suppression/enhancement). | Perform a matrix effect evaluation. If significant effects are observed, improve sample cleanup or use a matrix-matched calibration curve. |
| Improper calibration curve. | Ensure the calibration standards are prepared in a matrix similar to the samples or use a validated standard addition method. The linear range should cover the expected sample concentrations. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated methods for this compound quantification in biological samples.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Reference(s) |
| Biological Matrix | Rabbit Plasma | Rat Plasma | , |
| Linearity Range | 0.03 - 5.0 µg/mL | 5.0 - 4280 ng/mL | , |
| Limit of Quantification (LOQ) | 0.11 µg/mL (110 ng/mL) | 5.0 ng/mL | , |
| Limit of Detection (LOD) | 0.03 µg/mL (30 ng/mL) | 1.5 ng/mL | , |
| Extraction Recovery | >85% | 78.5% - 83.5% | , |
| Intra-day Precision (RSD) | <10% | 2.1% - 5.0% | , |
| Inter-day Precision (RSD) | <10% | 3.3% - 7.4% | , |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a generalized procedure based on commonly used LLE methods for this compound extraction from plasma samples prior to LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Aliquoting:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of internal standard (e.g., butylparaben in methanol) to each plasma sample, calibration standard, and quality control sample.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Centrifugation:
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
-
Evaporation:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 90:10, v/v).
-
Vortex for 1 minute to dissolve the residue.
-
-
Final Centrifugation:
-
Centrifuge at 12,000 rpm for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol outlines typical parameters for the quantification of this compound using a UHPLC-MS/MS system.
-
UHPLC System: Agilent 1290 Infinity or equivalent.
-
Mass Spectrometer: AB Sciex Triple Quad 5500 or equivalent.
-
Column: Agilent SB-C18 RRHD (2.1 x 150 mm, 1.8 µm) or similar C18 column.
-
Mobile Phase: Isocratic elution with acetonitrile and water (90:10, v/v) containing 5 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 303.0 -> Product ion (m/z) 285.0.
-
Internal Standard (Butylparaben): Precursor ion (m/z) 193.1 -> Product ion (m/z) 92.0.
-
Visualizations
References
- 1. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Taxifolin Dosage for In Vivo Success: A Technical Guide
Technical Support Center
For researchers and drug development professionals embarking on in vivo studies with the flavonoid taxifolin (dihydroquercetin), optimizing dosage is a critical step for achieving reliable and reproducible results. This guide provides a comprehensive resource in a question-and-answer format to address common challenges, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for this compound in a new in vivo experiment?
A good starting point for oral administration in rodents is in the range of 10-100 mg/kg body weight.[1] Studies have shown efficacy for various conditions within this range. For instance, in spontaneously hypertensive rats, oral doses of 15, 30, and 60 mg/kg daily for 28 days demonstrated a dose-dependent reduction in blood pressure.[2][3] For applications in diabetic cardiomyopathy, doses of 25 mg/kg have been used in rats. In cancer models, doses up to 100 µM/L have been used in vitro, which can help inform in vivo dose selection.[4]
Troubleshooting:
-
Issue: No observable effect at the initial dose.
-
Solution: Consider that this compound's oral bioavailability is very low, reported to be as low as 0.17% and 0.49% in rats.[5] It may be necessary to increase the dose incrementally. However, be mindful of potential toxicity at very high doses. Alternatively, consider alternative administration routes or formulation strategies to enhance bioavailability.
Q2: How does the route of administration affect this compound's bioavailability and dosage?
The route of administration significantly impacts the bioavailability of this compound.
-
Oral Administration: This is the most common route in studies but suffers from very low bioavailability (0.17-0.49% in rats). This is due to poor aqueous solubility and extensive metabolism.
-
Intravenous (IV) Administration: IV administration bypasses first-pass metabolism, resulting in 100% bioavailability. This route is often used as a reference in pharmacokinetic studies to calculate the absolute bioavailability of other routes.
-
Intraperitoneal (IP) Administration: IP injection can offer higher bioavailability than oral administration but may not be suitable for all experimental designs. Doses of 100-200 mg/kg have been used to assess effects on intestinal transit.
-
Topical/Transdermal and Intravaginal Administration: Preclinical studies suggest that this compound can permeate human skin and porcine vaginal mucosa, offering potential alternative routes for systemic delivery that bypass first-pass metabolism.
Troubleshooting:
-
Issue: Inconsistent results with oral administration.
-
Solution: The significant variability in oral bioavailability can lead to inconsistent plasma concentrations. Ensure consistent formulation and administration techniques. For critical studies requiring precise plasma levels, consider intravenous administration. Nanoparticle formulations have been shown to increase oral bioavailability from 0.49% to 0.75%.
Q3: What are the key pharmacokinetic parameters of this compound I should be aware of?
Pharmacokinetic studies in rats have revealed a non-linear profile for this compound in the oral dose range of 10-50 mg/kg. A cumulative effect has also been observed with multiple oral doses (25 mg/kg). The elimination half-life is short, reportedly less than 1 hour.
Troubleshooting:
-
Issue: Difficulty maintaining therapeutic plasma concentrations.
-
Solution: Due to the short half-life, a continuous or frequent dosing schedule may be necessary to maintain effective concentrations. Consider using formulations designed for sustained release if a longer duration of action is required.
Q4: Is this compound toxic at high doses? What is a safe upper limit?
This compound is generally considered to have low toxicity. A 6-month oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of >1500 mg/kg of body mass. In a 28-day study in spontaneously hypertensive rats, oral doses of up to 60 mg/kg did not produce adverse effects on general behavior, hematology, or biochemistry.
Troubleshooting:
-
Issue: Concern about potential toxicity with a novel high-dose regimen.
-
Solution: It is always prudent to conduct a pilot toxicity study with a small cohort of animals before commencing a large-scale experiment with a previously untested high-dose regimen. Monitor animals closely for any signs of distress or adverse effects.
Quantitative Data Summary
Table 1: Effective Doses of this compound in Rodent Models
| Animal Model | Condition | Dose Range | Administration Route | Study Duration | Reference |
| Spontaneously Hypertensive Rats | Hypertension | 15, 30, 60 mg/kg/day | Oral | 28 days | |
| Streptozotocin-induced Diabetic Rats | Diabetic Cardiomyopathy | Not specified | Not specified | Not specified | |
| KK-Ay/Ta Mice | Hyperglycemia & Hyperuricemia | Not specified | In vivo experiments | Not specified | |
| BALB/c Mice with 4T1 Breast Cancer Cells | Breast Cancer | Not specified | Co-administration with Epirubicin | Not specified | |
| A549 Xenograft BALB/c Mice | Lung Cancer | 0, 25, 50, 100 µM/L (in vitro) | In vivo administration | Not specified | |
| Cadmium-intoxicated Mice | Nephrotoxicity | 25, 50 mg/kg | Oral (pretreatment) | 14 days | |
| Rats | Intestinal Motility | 100-200 mg/kg | Intraperitoneal | Not specified |
Table 2: Pharmacokinetic and Bioavailability Data for this compound in Rats
| Parameter | Value | Administration Route | Formulation | Reference |
| Absolute Bioavailability | 0.49% | Oral | Standard | |
| Absolute Bioavailability | 0.75% | Oral | Nanodispersion | |
| Absolute Bioavailability | 0.17% | Oral | Standard | |
| Pharmacokinetics | Non-linear (10-50 mg/kg) | Oral | Standard | |
| Cumulative Effect | Observed at day 4 (25 mg/kg) | Oral | Standard | |
| Elimination Half-life | < 1 hour | Not specified | Not specified |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Healthy male spontaneously hypertensive rats (SHRs), weighing 200-220 g.
-
Groups:
-
Negative Control: Vehicle solution (1.25% DMSO in distilled water) at 10 mL/kg.
-
This compound Low Dose: 15 mg/kg.
-
This compound Medium Dose: 30 mg/kg.
-
This compound High Dose: 60 mg/kg.
-
Positive Control: Propranolol (80 mg/kg).
-
-
Drug Preparation: this compound prepared as a 120 mg/mL stock solution in distilled water containing 25% DMSO and diluted to working concentrations.
-
Administration: Oral gavage, once daily for 28 days.
-
Outcome Measures: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) measured weekly. At the end of the study, blood samples are collected for hematological and biochemical analysis, and organs are harvested for histopathological examination.
Protocol 2: Assessment of this compound in a Mouse Model of Acetaminophen-Induced Hepatotoxicity
-
Animal Model: BALB/c mice.
-
Induction of Injury: A single oral dose of acetaminophen (APAP) at 400 mg/kg.
-
Treatment Groups:
-
Control: PBS.
-
This compound@pro-glycymicelles: 20, 40, and 80 mg/kg.
-
Positive Control: N-acetylcysteine (NAC).
-
-
Administration: The tested drug is administered 1 hour after the APAP dose.
-
Outcome Measures: Mice are sacrificed 6 hours after APAP administration. Liver-to-body weight and spleen-to-body weight ratios are calculated. Serum levels of liver enzymes (ALT, AST) are measured, and liver tissue is collected for histological analysis.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. Understanding these pathways can help in designing experiments and interpreting results.
Caption: Key signaling pathways modulated by this compound.
References
- 1. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of this compound [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. The anti-tumor effect of this compound on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of this compound in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Taxifolin Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results when using taxifolin (also known as dihydroquercetin) in biochemical assays. This compound's potent antioxidant and chelating properties can lead to interference in a variety of experimental setups. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a flavonoid, a class of natural compounds known for their antioxidant properties.[1][2] Its interference in biochemical assays primarily stems from its chemical structure, which allows it to:
-
Scavenge free radicals: this compound can directly neutralize reactive oxygen species (ROS), which can interfere with assays that measure oxidative stress or use radical-based reactions.[3][4][5]
-
Reduce assay reagents: It can directly reduce colorimetric or fluorometric reagents, such as MTT tetrazolium salts, leading to a false-positive signal for cell viability or metabolic activity.
-
Chelate metal ions: this compound can bind to metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are essential cofactors for many enzymes. This chelation can lead to apparent enzyme inhibition.
-
Inhibit enzymes directly: Beyond metal chelation, this compound can directly interact with enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
Q2: I'm seeing an unexpected increase in signal in my cell viability assay (e.g., MTT, XTT, resazurin) in the presence of this compound, even at high concentrations where I expect toxicity. What could be happening?
This is a classic sign of assay interference. This compound, like other antioxidant flavonoids, can directly reduce the tetrazolium salt (MTT) to its colored formazan product in a cell-free environment. This leads to a signal that is independent of cellular metabolic activity, thus masking any actual cytotoxicity and giving a false impression of high cell viability.
Q3: My compound appears to be a potent antioxidant in DPPH or ABTS assays. How can I be sure this is a genuine effect and not an artifact?
While this compound is a legitimate antioxidant, its strong radical scavenging activity can sometimes lead to misleadingly high potency in simple chemical assays. It is crucial to validate these findings in more complex, biologically relevant systems, such as cell-based assays that measure the inhibition of intracellular ROS production.
Q4: I am screening for enzyme inhibitors and this compound is showing activity against my target. How can I determine if this is true inhibition or non-specific interference?
This compound can inhibit enzymes through several mechanisms, some of which may be considered non-specific in the context of drug discovery. It is important to perform control experiments to rule out interference from metal chelation or assay artifacts before proceeding with detailed mechanistic studies.
Troubleshooting Guides
Issue 1: Suspected Interference in Cell Viability Assays (MTT, XTT, etc.)
Troubleshooting Workflow:
References
Technical Support Center: Taxifolin and Its Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taxifolin and its degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color over time. Is this normal?
A1: Yes, this is a common observation. This compound is susceptible to degradation, particularly in neutral to alkaline solutions, which can lead to a color change. This is often due to oxidation and the formation of degradation products.[1] It is recommended to use freshly prepared solutions for experiments.
Q2: What are the main degradation products of this compound?
A2: Under alkaline conditions, the primary degradation products of this compound are dimers.[2][3][4] The exact structure of these dimers can vary, but they are formed through the oxidative coupling of this compound monomers. Other degradation can occur under acidic, oxidative, and thermal stress, leading to various smaller phenolic compounds.[5]
Q3: How does the bioactivity of this compound degradation products compare to this compound itself?
A3: The biological activity of this compound degradation products is an active area of research. Generally, dimerization of flavonoids can sometimes lead to altered, and in some cases, enhanced biological activities, such as antimicrobial effects. However, specific comparative data for this compound dimers is limited. One study on a synthetic dimer of this compound showed a higher reactive oxygen species (ROS) scavenging activity compared to the parent molecule. It is crucial to characterize the degradation products in your experimental system and evaluate their specific activity.
Q4: What are the optimal storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at a low pH (acidic), protected from light, and stored at low temperatures (e.g., -20°C or -80°C) for short periods.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction with acidic silanol groups on the column. - Chelation with metal ions in the stationary phase. - Incorrect mobile phase pH. | - Use a high-purity silica-based column. - Add a basic modifier like triethylamine (TEA) to the mobile phase. - Decrease the mobile phase pH to suppress silanol ionization. |
| Poor Resolution between this compound and Degradation Products | - Inappropriate mobile phase composition. - Suboptimal column temperature. - Unsuitable column chemistry. | - Optimize the gradient elution program. - Adjust the column temperature; an oven can improve reproducibility. - Try a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample injector. - Late elution of compounds from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step at the end of each run to elute strongly retained compounds. |
| Loss of Peak Area/Response | - On-column degradation of this compound. - Adsorption of the analyte to the column or tubing. | - Ensure the mobile phase is slightly acidic to improve stability. - Passivate the HPLC system with a chelating agent if metal contamination is suspected. |
In Vitro Assay Interference
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background in Cell-Based Assays | - Intrinsic fluorescence or color of this compound or its degradation products. | - Run proper controls, including wells with the compound but without cells, to measure background absorbance/fluorescence. |
| Inconsistent Results in Antioxidant Assays (e.g., DPPH) | - Degradation of this compound during the assay incubation period. - Interference from colored degradation products. | - Minimize incubation times where possible. - Prepare fresh solutions immediately before the assay. - Include a time-course experiment to monitor the stability of this compound under your assay conditions. |
| Unexpected Cytotoxicity in Cell Viability Assays (e.g., MTT) | - Formation of cytotoxic degradation products. - Interference of the compound with the assay reagent. | - Characterize the degradation products present in the solution being tested. - Use an alternative cytotoxicity assay based on a different principle (e.g., LDH release or ATP measurement). |
Data Presentation
Table 1: Quantitative Data on this compound Degradation under Different Stress Conditions
| Stress Condition | Time | % Degradation | Reference |
| 1 M HCl | 30 min | 20.2 | |
| 1 mM NaOH | 15 min | 16.3 | |
| 30% H₂O₂ | 24 h | 11.7 | |
| Dry Heat (40°C) | 30 days | 9.8 | |
| Humid Heat (40°C, 75% RH) | 30 days | 23.1 | |
| Photolysis (2.4 million lx·h) | - | 9.0 |
Table 2: Comparative Antioxidant Activity of this compound and a Synthetic Dimer
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | ROS Scavenging (Luminol-H₂O₂-HRP) | 0.58 ± 0.04 | |
| Df-Tf (Synthetic Dimer) | ROS Scavenging (Luminol-H₂O₂-HRP) | 0.42 ± 0.03 |
Table 3: Cytotoxicity of this compound against Liver Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| HepG2 | 0.150 | |
| Huh7 | 0.220 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol is adapted from Stenger Moura et al. (2021).
-
Preparation of this compound Stock Solution: Dissolve 1 mg of this compound in 1 mL of methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Add the stock solution to 1 M HCl to a final concentration of 200 µg/mL. Incubate at 25°C for various time points (e.g., 15, 30, 60, 240 min, 24 h).
-
Alkaline Hydrolysis: Add the stock solution to 1 mM NaOH to a final concentration of 200 µg/mL. Incubate at 25°C for various time points.
-
Oxidative Degradation: Add the stock solution to 30% H₂O₂ to a final concentration of 200 µg/mL. Incubate at 25°C for various time points.
-
-
Neutralization: Before HPLC analysis, neutralize the acidic and alkaline samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Dilute the samples with methanol to a suitable concentration for HPLC-UV or UPLC-MS analysis.
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a general method for assessing antioxidant activity.
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Solutions: Prepare a series of dilutions of this compound and its degradation products in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the sample solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample.
Protocol 3: MTT Cytotoxicity Assay
This protocol is a standard method for evaluating cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its degradation products for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: this compound degradation pathways under various stress conditions.
Caption: Workflow for evaluating the bioactivity of this compound degradation products.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
References
- 1. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Taxifolin's Instability in Alkaline Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of taxifolin's poor stability under alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading rapidly in a basic buffer?
A1: this compound is inherently unstable in alkaline conditions (pH > 7).[1][2][3] This instability is due to the chemical structure of the flavonoid, which is highly susceptible to nucleophilic attack and auto-oxidation at high pH. The B-ring of the molecule is particularly prone to oxidation, which can lead to the formation of dimers and other degradation products.[1][2] Studies have shown significant degradation, such as a 16.3% loss in a 1 mM NaOH solution within just 15 minutes.
Q2: What are the primary degradation products of this compound in alkaline solutions?
A2: Under alkaline stress, this compound primarily undergoes oxidation and dimerization. The degradation can involve the formation of hydroxylated derivatives and the opening of the heterocyclic C-ring. UPLC-ESI-MS/MS analysis has specifically identified dimers of this compound as major alkaline degradation products.
Q3: What general strategies can I employ to improve the stability of this compound in my experiments?
A3: To counteract this compound's instability, especially in alkaline media, several strategies can be effective:
-
pH Control: Maintaining a neutral or slightly acidic pH is the most direct method to prevent degradation.
-
Encapsulation: Enclosing this compound within a protective matrix can shield it from the alkaline environment.
-
Chemical Derivatization: Modifying the hydroxyl groups on the this compound molecule can significantly enhance its stability.
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins or polysaccharides can protect the this compound structure.
-
Use of Antioxidants: While not extensively detailed for this compound specifically, the inclusion of other antioxidants can sometimes help to mitigate oxidative degradation pathways.
Q4: How does encapsulation work to protect this compound?
A4: Encapsulation creates a physical barrier around the this compound molecule, isolating it from the harsh alkaline environment. This prevents the direct interaction of hydroxide ions with the flavonoid structure. Materials like whey proteins, yeast cells (Saccharomyces cerevisiae), and cyclodextrins have been successfully used to encapsulate this compound, improving its stability and, in many cases, its bioavailability.
Troubleshooting Guides
Issue 1: Rapid Discoloration and Loss of Activity of this compound in a Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the Formulation | Measure the pH of your solution or formulation. Flavonoids are known to be more unstable at higher pH levels. | If the pH is alkaline (>7.0), this is a likely cause of degradation. |
| Solution 1: pH Adjustment. If possible for your application, adjust the pH to a neutral or slightly acidic range (pH 4.5-7.0) using a suitable buffering agent. | A stable pH in the neutral to acidic range should slow down or halt the degradation process. | |
| Solution 2: Encapsulation. If the alkaline pH is necessary, encapsulate the this compound. See the experimental protocols below for methods using whey protein or yeast cells. | Encapsulation will protect this compound from the external environment, preserving its integrity. | |
| Oxidative Degradation | The degradation of this compound in alkaline conditions is often an auto-oxidation process. | Confirmation that the degradation pathway involves oxidation. |
| Solution 1: Use of Antioxidants. Consider adding a synergistic antioxidant to the formulation to scavenge free radicals. | Reduced rate of this compound degradation. | |
| Solution 2: Derivatization. Modify the this compound molecule to create a more stable ester derivative, such as this compound tetra-octanoate. | The derivative will exhibit greater resistance to oxidative degradation. |
Issue 2: Low Bioavailability or Inconsistent Results in Cell Culture Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Cell Culture Media | Standard cell culture media is typically buffered to a physiological pH of ~7.4. This compound can degrade over the course of an experiment at this pH. | Acknowledgment that the effective concentration of this compound may be decreasing over time. |
| Solution 1: Encapsulation/Complexation. Use an encapsulated form of this compound (e.g., in cyclodextrin or yeast) to ensure a more stable release over the experiment's duration. | Improved consistency of results due to a more stable concentration of the active compound. | |
| Solution 2: Time-Course Analysis. When using free this compound, perform a time-course stability study in your specific cell culture medium to quantify the rate of degradation. | This allows you to model the actual concentration of this compound at different time points in your experiment. | |
| Poor Water Solubility | This compound has low water solubility, which can limit its effective concentration and bioavailability. | Inconsistent results due to precipitation or incomplete dissolution of this compound. |
| Solution: Enhance Solubility. Utilize techniques like complexation with cyclodextrins, formulation as a self-microemulsifying system, or using amorphous forms prepared by methods like spray drying to improve solubility. | Higher and more consistent bioavailability of this compound in your experiments. |
Data Summary of Stabilization Techniques
The following tables summarize quantitative data from studies on different this compound stabilization methods.
Table 1: Forced Degradation of this compound under Various Conditions Data extracted from forced degradation studies to illustrate relative stability.
| Stress Condition | Time | Temperature | % Degradation | Reference |
| 1 mM NaOH | 15 min | 25°C | 16.3% | |
| 1 M HCl | 30 min | 25°C | 20.2% | |
| 30% H₂O₂ | 24 h | 25°C | 11.7% | |
| Humid Heat | 30 days | 40°C / 75% RH | 23.1% |
Table 2: Efficacy of Different Encapsulation Methods
| Encapsulation Matrix | Method | Encapsulation Efficiency | Key Finding | Reference |
| Whey Protein Concentrate | Spray Drying (150°C inlet) | 71 ± 2% | Fully masked bitter taste; no large this compound crystals. | |
| Whey Protein Concentrate | Thermomechanical Stirring | 63 ± 3% | Resulted in large protein aggregates with this compound crystals. | |
| Saccharomyces cerevisiae | Simple Diffusion with Ultrasonic Microstructuring | 61.7 ± 0.4% | Pre-treatment with ultrasound increased encapsulation efficiency by 1.42 times. |
Table 3: Chemical Stability of this compound Tetra-octanoate in Different Formulations % Remaining after 12 weeks of storage.
| Formulation Type | Storage at 25°C | Storage at 40°C | Reference |
| Cream | ~93% | Not specified | |
| Essence | ~38% (62% degradation) | ~19% (81% degradation) |
Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study of this compound in Alkaline Conditions
This protocol is used to quantify the instability of this compound in an alkaline solution.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Degradation Solution: Add a precise volume of the this compound stock solution to a volumetric flask and dilute with 1 mM NaOH to a final concentration of 200 µg/mL.
-
Incubation: Maintain the solution at 25°C. Take aliquots at specific time points (e.g., 0, 15, 30, 60, 240 minutes).
-
Neutralization: Immediately neutralize the collected aliquots with an equivalent amount of HCl to stop the degradation reaction.
-
Sample Preparation for Analysis: Dilute the neutralized samples with methanol to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound. A C18 column is typically used, with detection at ~290 nm.
Protocol 2: Encapsulation of this compound in Yeast Cells
This protocol describes a method for encapsulating this compound using Saccharomyces cerevisiae cells to improve stability.
-
Yeast Culture: Cultivate Saccharomyces cerevisiae in an appropriate growth medium until the desired cell density is reached.
-
Cell Harvesting: Centrifuge the culture to pellet the yeast cells. Wash the cells with distilled water.
-
Encapsulation Slurry: Prepare an aqueous slurry with a yeast-to-taxifolin mass ratio of 5:1.
-
Optional - Ultrasonic Pre-treatment: For enhanced efficiency, subject the this compound solution to low-frequency ultrasonic cavitation (e.g., 22 kHz for 7 minutes) before adding the yeast.
-
Incubation: Place the slurry in a thermostatically controlled shaker at 200 rpm and 37°C for up to 24 hours.
-
Harvesting and Washing: After incubation, centrifuge the mixture to pellet the yeast cells containing encapsulated this compound. Wash the pellet to remove any unencapsulated this compound from the surface.
-
Drying: Lyophilize (freeze-dry) the yeast pellet to obtain a stable powder of encapsulated this compound.
-
Efficiency Determination: Analyze the encapsulated product and the supernatant from the washing steps via HPLC to calculate the encapsulation efficiency.
Visualization of this compound Degradation Pathway
The diagram below illustrates the susceptibility of this compound to degradation under alkaline conditions, leading to oxidation and dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC-ESI-MS monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Taxifolin Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of taxifolin in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is the oral bioavailability of pure this compound low in my animal studies?
This compound, a naturally occurring flavonoid, exhibits potent antioxidant and anti-inflammatory properties.[1] However, its therapeutic application is often limited by poor water solubility and low oral bioavailability.[1][2][3] Several factors contribute to this issue:
-
Poor Aqueous Solubility: this compound's chemical structure leads to low solubility in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2]
-
Limited Permeability: The apparent permeability of this compound across the intestinal mucosa is low.
-
Extensive Metabolism: this compound undergoes significant metabolism in the body, including sulfation, glucuronidation, and methylation, leading to rapid clearance.
Troubleshooting:
-
Problem: Inconsistent or low plasma concentrations of this compound after oral administration.
-
Solution: Consider utilizing advanced formulation strategies to improve solubility and absorption. Options include nanodispersions, liposomes, or nanoparticle formulations.
2. Which formulation strategy is best for improving this compound bioavailability?
Several advanced formulation techniques have been shown to significantly improve the oral bioavailability of this compound. The choice of formulation depends on the specific experimental goals, required dosage, and target tissue.
-
Nanodispersions: These formulations increase the surface area of the drug, enhancing its dissolution rate and subsequent absorption. Studies have shown that this compound nanodispersions can increase absolute bioavailability compared to a physical mixture.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium. Selenized liposomes, in particular, have demonstrated a significant increase in the relative bioavailability of this compound in rats.
-
Nanoparticles: Formulating this compound into nanoparticles can improve its solubility and dissolution rate. Studies using the liquid antisolvent precipitation (LAP) technique to prepare this compound nanoparticles have shown a seven-fold increase in bioavailability compared to raw this compound.
-
Pro-glycymicelles: These novel nano-formulations have been shown to significantly improve the apparent aqueous solubility and oral bioavailability of this compound.
3. How do I select an appropriate animal model for this compound bioavailability studies?
-
Rats: Sprague-Dawley and Wistar rats are commonly used models for pharmacokinetic studies of this compound. They are a good general-purpose model for assessing oral bioavailability.
-
Mice: Mice are also used, particularly when investigating the therapeutic efficacy of this compound in disease models.
-
Disease Models: If you are investigating the effect of a disease state on this compound pharmacokinetics, it is crucial to use a relevant animal model, such as rats with induced liver fibrosis.
4. What are the key pharmacokinetic parameters to measure in my study?
The following parameters are essential for assessing the bioavailability of this compound:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Absolute Bioavailability: The fraction of the orally administered drug that reaches systemic circulation compared to intravenous administration.
-
Relative Bioavailability: Compares the bioavailability of a test formulation to a reference formulation (e.g., pure this compound suspension).
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table summarizes pharmacokinetic parameters from preclinical studies in rats for different this compound formulations. Note that direct comparison may be limited due to variations in experimental conditions across studies.
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute/Relative Bioavailability (%) | Reference |
| This compound (Physical Mixture) | 15 (oral) | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49% (Absolute) | |
| Nanodispersion | 15 (oral) | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75% (Absolute) | |
| This compound Suspensions | - | 0.489 (µg/mL) | - | - | - | |
| Unmodified Liposomes | - | 0.608 (µg/mL) | - | - | 137.23% (Relative to suspension) | |
| Selenized Liposomes | - | 0.599 (µg/mL) | - | - | 216.65% (Relative to suspension) | |
| TAX@pro-glycymicelles | - | - | - | - | ~32.1% higher than bare TAX | |
| Nanoparticles (LAP) | - | - | - | - | Increased 7-fold vs. raw this compound |
Experimental Protocols
Preparation of this compound-Loaded Selenized Liposomes
This protocol is based on the thin-film hydration/in situ reduction technique.
Materials:
-
This compound
-
Soybean lecithin
-
Cholesterol
-
Sodium selenite
-
Ascorbic acid
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Chloroform and Methanol mixture
Procedure:
-
Dissolve this compound, soybean lecithin, and cholesterol in a chloroform-methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a PBS solution containing sodium selenite by rotating the flask. This will form this compound-loaded liposomes.
-
Reduce the sodium selenite to selenium nanoparticles within the liposomes by adding a solution of ascorbic acid and incubating.
-
The resulting this compound-loaded selenized liposomes (Tax-Se@LPs) can be further purified and characterized.
Oral Bioavailability Study in Rats
This protocol outlines the general procedure for an in vivo pharmacokinetic study.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Fasting: Fast the rats overnight before the experiment, with free access to water.
-
Grouping: Divide the rats into different groups for each formulation to be tested (e.g., this compound suspension, nanodispersion, liposomes) and an intravenous group for absolute bioavailability determination.
-
Administration:
-
Oral Groups: Administer the respective this compound formulations orally via gavage at a specified dose (e.g., 15 mg/kg).
-
Intravenous Group: Administer a solution of this compound intravenously.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Separate the plasma from the blood samples by centrifugation.
-
Sample Analysis:
-
Extraction: Employ a liquid-liquid extraction method to extract this compound and an internal standard from the plasma.
-
Quantification: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profiles.
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Enhancing this compound Bioavailability
This diagram illustrates a typical workflow for developing and evaluating a novel this compound formulation.
Caption: Workflow for bioavailability enhancement.
Logical Relationships of Bioavailability Enhancement Strategies
This diagram outlines the logical connections between the challenges of this compound and the formulation solutions.
Caption: Strategies to overcome this compound's challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanometerizing this compound Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanometerizing this compound Into Selenized Liposomes to Ameliorate Its Hypoglycemic Effect by Optimizing Drug Release and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Taxifolin Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of taxifolin's low permeability across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. Why is this compound's permeability across the blood-brain barrier limited?
This compound's poor permeability across the BBB is attributed to several factors, including its low water solubility and its potential recognition by efflux transporters at the BBB.[1][2][3] The BBB is a highly selective barrier that protects the brain, and many compounds, particularly those that are not highly lipophilic or are substrates for efflux pumps, struggle to cross it.
2. What are the main strategies being explored to enhance this compound's BBB penetration?
Current research focuses on three primary strategies to overcome this challenge:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes, nanocapsules, or selenium nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across the BBB.[1][2]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create more lipophilic derivatives or prodrugs, like 7-O-Taxifolin esters, can enhance its ability to diffuse across the lipid-rich membranes of the BBB.
-
Formulation with Solubility Enhancers: Creating water-soluble complexes of this compound, for instance with polyvinylpyrrolidone (PVP) to form aqTAX, can increase its bioavailability and potentially its brain uptake.
3. Has oral administration of unmodified this compound shown any efficacy in neurological models?
Yes, despite its limited BBB permeability, studies on animal models of cerebral amyloid angiopathy (CAA) have shown that orally administered this compound can exert neuroprotective effects. This suggests that even the small amounts of this compound that cross the BBB can be biologically active, likely by inhibiting amyloid-β production and aggregation, reducing neuroinflammation, and combating oxidative stress.
4. What in vitro models are suitable for assessing this compound's BBB permeability?
In vitro BBB models are essential for screening and optimizing this compound delivery strategies. Commonly used models include:
-
Monolayer cultures of brain microvascular endothelial cells (BMECs).
-
Co-culture models that include other cell types of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment.
-
Microfluidic "BBB-on-a-chip" models that incorporate physiological shear stress.
5. Could P-glycoprotein (P-gp) efflux be a factor in this compound's low brain penetration?
P-glycoprotein (P-gp) is a major efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain. While direct evidence for this compound being a P-gp substrate is still emerging, it is a plausible mechanism contributing to its low brain concentrations. Co-administration with P-gp inhibitors could be a potential strategy to investigate and enhance this compound's brain uptake.
Troubleshooting Guides
Issue 1: Low brain concentration of this compound detected in animal studies.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability of the formulation. | 1. Assess the aqueous solubility of your this compound formulation. If low, consider micronization or amorphization. 2. For oral administration, evaluate the dissolution profile. 3. Consider alternative administration routes with higher bioavailability, such as intravenous or intraperitoneal injection, for initial proof-of-concept studies. |
| Rapid metabolism. | 1. Analyze plasma and brain tissue for this compound metabolites. 2. If rapid metabolism is confirmed, consider co-administration with metabolic inhibitors (use with caution and appropriate controls). 3. Prodrug strategies can also be employed to protect the active molecule from premature metabolism. |
| High P-gp efflux. | 1. Perform in vitro transport assays using cell lines overexpressing P-gp to determine if this compound is a substrate. 2. In animal studies, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and measure changes in brain this compound concentration. |
| Ineffective delivery system. | 1. Characterize your nanoparticle formulation for size, charge, encapsulation efficiency, and stability. 2. Optimize the surface modification of nanoparticles to target BBB transporters (e.g., transferrin receptor). 3. Evaluate the in vitro release kinetics of this compound from the delivery system. |
Issue 2: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Step |
| Low integrity of the in vitro BBB model. | 1. Regularly measure the transendothelial electrical resistance (TEER) to ensure tight junction formation. 2. Assess the permeability of a known BBB-impermeable marker (e.g., sucrose, inulin) to validate barrier function. |
| Cell culture variability. | 1. Use cells within a consistent and low passage number. 2. Standardize cell seeding density and culture conditions. 3. For co-culture models, ensure consistent ratios of different cell types. |
| This compound degradation in culture medium. | 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment using HPLC or a similar analytical method. 2. If degradation is observed, refresh the medium more frequently or consider the use of antioxidants in the medium. |
| Non-specific binding to plasticware. | 1. Quantify the amount of this compound that adheres to the culture plates or inserts. 2. Consider using low-binding plates if significant adsorption is detected. |
Data Presentation
Table 1: Comparison of Strategies to Enhance this compound's BBB Permeability
| Strategy | Formulation Example | Reported Advantages | Potential Challenges | Key References |
| Nanoparticles | Liposomes, Selenium Nanoparticles | Improved solubility, protection from degradation, potential for targeted delivery. | Scalability of production, potential for toxicity, long-term stability. | |
| Prodrugs | 7-O-Taxifolin esters | Enhanced lipophilicity, improved passive diffusion. | Potential for altered pharmacological activity, efficiency of conversion back to the active form in the brain. | |
| Solubility Enhancement | aqTAX (this compound-PVP complex) | Increased aqueous solubility, potentially improved bioavailability. | Stability of the complex in vivo, dissociation kinetics. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
-
Lipid Film Hydration Method: a. Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in an organic solvent (e.g., chloroform/methanol mixture). b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. c. Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. d. The resulting multilamellar vesicles can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size to form small unilamellar vesicles.
-
Characterization: a. Determine the particle size and zeta potential using dynamic light scattering. b. Calculate the encapsulation efficiency by separating the free this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the this compound in the liposomal fraction.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: a. Seed brain microvascular endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. b. For co-culture models, seed astrocytes on the basolateral side of the insert or in the bottom of the well. c. Culture the cells until a confluent monolayer with high TEER is formed.
-
Permeability Assay: a. Replace the medium in the apical chamber with a medium containing a known concentration of the this compound formulation. b. At various time points, collect samples from the basolateral chamber. c. Quantify the concentration of this compound in the basolateral samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound transport to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Experimental workflow for evaluating this compound BBB permeability.
Caption: Proposed mechanism of this compound neuroprotection after crossing the BBB.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytoprotective Properties of a New Nanocomplex of Selenium with this compound in the Cells of the Cerebral Cortex Exposed to Ischemia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Analysis of Neuroprotective Properties of this compound and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Taxifolin Autofluorescence
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage the intrinsic fluorescence (autofluorescence) of taxifolin in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem?
A1: this compound, a flavonoid, is a naturally fluorescent molecule. This intrinsic fluorescence is known as autofluorescence. In fluorescence microscopy, this property can be problematic as its signal can overlap with and obscure the signal from the specific fluorescent labels (fluorophores) used to visualize targets of interest, potentially leading to false positives or inaccurate quantification.[1] this compound is one of several flavonoids found in plant tissues, such as Douglas-fir wood, that contribute to the tissue's overall autofluorescence.[2]
Q2: What are the spectral properties of this compound's autofluorescence?
A2: Flavonoids, including this compound, typically exhibit broad excitation and emission spectra.[3] They are often excited by UV and blue light, with emissions in the blue-green range. For example, many flavonoids show optimal excitation between 460-480 nm and emit in the blue and green portions of the spectrum.[2] This broadness can cause bleed-through across multiple detection channels in a microscope.
Troubleshooting Guide
Q3: My signal of interest is being masked by background fluorescence. How do I confirm it's from this compound?
A3: To confirm if the background is from this compound, you can use spectral imaging. Acquire a lambda stack (a series of images of the same field of view at different emission wavelengths) of a control sample treated with this compound but without your fluorescent label.[4] This will give you the specific spectral signature of this compound under your experimental conditions. You can then compare this signature to the background signal in your fully labeled sample.
Q4: How can I reduce or eliminate this compound autofluorescence?
A4: There are several strategies, which can be categorized into three main approaches: spectral, chemical, and experimental. The choice of method depends on your specific experimental setup and needs.
Approach 1: Spectral and Imaging Strategies
This approach focuses on instrument settings and analytical techniques to separate the this compound signal from the desired fluorophore signal.
Strategy 1.1: Use Fluorophores in the Far-Red Spectrum
Most endogenous autofluorescence, including that from flavonoids, is strongest in the blue and green regions of the spectrum. By shifting your detection to longer wavelengths, you can often avoid this interference.
Recommendations:
-
Select primary or secondary antibodies conjugated to fluorophores that emit in the red or far-red range (e.g., Alexa Fluor 647, Cy5, CoralLite 647).
-
Ensure your microscope is equipped with the appropriate filter sets and a detector sensitive to these longer wavelengths.
Strategy 1.2: Employ Spectral Unmixing
If you cannot avoid spectral overlap, spectral imaging combined with linear unmixing is a powerful computational technique to separate the signals. This method assumes that the signal in any given pixel is a linear combination of the emission spectra of all fluorophores present, including the autofluorescence from this compound.
Key Steps:
-
Acquire Reference Spectra: Image samples containing only a single fluorophore each (e.g., your labeled antibody) and a sample with only this compound to create a spectral library.
-
Image Your Sample: Acquire a lambda stack of your experimental sample.
-
Unmix: Use software to mathematically separate the mixed signals into distinct channels based on the reference spectra.
Approach 2: Chemical Quenching Methods
This approach involves treating the sample with a chemical reagent that reduces autofluorescence.
Strategy 2.1: Sudan Black B (SBB) Treatment
Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin and other sources. It is applied after fixation and permeabilization but before antibody incubation.
Comparison of Autofluorescence Reduction Techniques:
| Method | Principle | Pros | Cons | Citations |
|---|---|---|---|---|
| Far-Red Fluorophores | Spectral Avoidance | Simple, non-invasive. | Requires specific microscope hardware; may not be suitable for all targets. | |
| Spectral Unmixing | Computational Separation | Highly specific; can separate multiple overlapping signals. | Requires a spectral detector; can be computationally intensive. | |
| Sudan Black B | Chemical Quenching | Broadly effective; can reduce autofluorescence by 65-95%. | Can introduce its own background in red/far-red channels; requires protocol optimization. | |
| Sodium Borohydride | Chemical Reduction | Can reduce aldehyde-induced autofluorescence. | Effects can be variable; not universally recommended. |
| Commercial Reagents | Optimized Formulations | Easy to use; effective against multiple sources of autofluorescence. | Can be costly. | |
Approach 3: Experimental Protocol Optimization
This approach involves modifying your sample preparation and handling to minimize the generation of autofluorescence.
Recommendations:
-
Fixation: Minimize fixation time. Aldehyde fixatives like formaldehyde can increase autofluorescence. Consider using chilled organic solvents like methanol as an alternative.
-
Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.
-
Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to a high-intensity light source before labeling.
Detailed Experimental Protocols
Protocol 1: Sudan Black B Quenching
This protocol is adapted for use on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x for 3 min each), followed by a graded ethanol series (100%, 95%, 80%, 70%, 50% for 3 min each), and finally transfer to water.
-
Antigen Retrieval: Perform antigen retrieval as required for your specific antibody (e.g., microwave in sodium citrate buffer).
-
Blocking: Block non-specific binding using a buffer containing 1% BSA and 5% normal serum for 1 hour at room temperature.
-
SBB Incubation: Prepare a 0.1-0.3% solution of Sudan Black B in 70% ethanol. Immerse the sections in the SBB solution for 10-20 minutes at room temperature.
-
Washing: Wash the sections thoroughly with PBS containing 0.25% Triton X-100 (PBST) three times for 15 minutes each to remove excess SBB.
-
Immunostaining: Proceed with your standard primary and secondary antibody incubation steps.
Protocol 2: Spectral Imaging and Linear Unmixing Workflow
This protocol outlines the general steps for separating this compound autofluorescence from a specific fluorescent signal (e.g., GFP).
-
Prepare Control Samples:
-
Autofluorescence Control: A sample treated with this compound under the same experimental conditions but without any fluorescent labels.
-
Fluorophore Control: A sample expressing/labeled with your fluorophore of interest (e.g., GFP) but not treated with this compound.
-
-
Set Up Microscope: Use a confocal microscope equipped with a spectral detector. Set the detector to acquire a series of images across a wavelength range (e.g., 420-720 nm) in defined steps (e.g., 10 nm).
-
Acquire Reference Spectra:
-
Place the Autofluorescence Control on the microscope. Find a representative region and acquire a lambda stack. Use the software to define the "this compound" reference spectrum from this data.
-
Repeat the process with the Fluorophore Control to define the "GFP" reference spectrum.
-
-
Acquire Experimental Image: Place your fully treated experimental sample (containing both this compound and GFP) on the microscope and acquire a lambda stack using the identical settings.
-
Perform Linear Unmixing: In the microscope software, apply the linear unmixing algorithm. Load the previously saved reference spectra for "this compound" and "GFP". The software will then generate two new images, one showing only the calculated signal from this compound and the other showing only the signal from GFP.
Visual Guides
Troubleshooting Workflow
References
optimizing storage conditions for long-term taxifolin stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of taxifolin. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data from stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] This temperature minimizes the risk of thermal degradation.
Q2: How should I store this compound solutions?
A2: this compound solutions, particularly in aqueous buffers, are not recommended for long-term storage. If you must store a solution, it is best to prepare it fresh. For short-term storage of a stock solution (e.g., in DMSO), aliquot and store at -80°C for up to one year, avoiding repeated freeze-thaw cycles.[3] Aqueous solutions should not be stored for more than a day.[2]
Q3: Is this compound sensitive to light?
A3: this compound is generally considered stable to light (photostable).[4] However, as a general precaution for all phenolic compounds, it is recommended to protect it from light during storage.
Q4: What is the main factor causing this compound degradation?
A4: this compound is particularly unstable under alkaline (basic) pH conditions. It is also susceptible to thermal degradation, which is exacerbated by the presence of humidity.
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.
Q6: Can I store this compound at room temperature?
A6: Storing solid this compound at room temperature is not recommended for long-term stability due to the risk of thermal degradation, especially in the presence of humidity. For short-term use during experiments, it can be handled at room temperature, but prolonged exposure should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of this compound in my experiment. | Alkaline pH: The experimental buffer or solution may have a pH above 7. | Ensure the pH of all solutions containing this compound is neutral or slightly acidic. This compound is extremely unstable in alkaline conditions. |
| High Temperature: The experiment is being conducted at elevated temperatures for an extended period. | Minimize the exposure of this compound to high temperatures. If heating is necessary, shorten the duration as much as possible. | |
| Presence of Oxidizing Agents: The experimental medium may contain oxidizing agents. | Avoid the use of strong oxidizing agents in your experimental setup unless it is part of a specific degradation study. | |
| Variability in experimental results. | Inconsistent Storage: Different batches of this compound may have been stored under varying conditions. | Adhere strictly to the recommended storage conditions (-20°C, protected from light and moisture) for all this compound stocks. |
| Solution Instability: this compound may be degrading in the working solution during the experiment. | Prepare fresh working solutions of this compound for each experiment. Do not use aqueous solutions that have been stored for more than a day. | |
| Difficulty dissolving this compound. | Inappropriate Solvent: The chosen solvent may not be suitable for this compound. | Use organic solvents like DMSO or ethanol to prepare stock solutions before diluting with aqueous buffers. |
| Appearance of unknown peaks in HPLC analysis. | Degradation: The unknown peaks are likely degradation products of this compound. | Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. Under alkaline conditions, this compound can form dimers. |
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions. The following table summarizes the percentage of degradation observed in a forced degradation study.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 1 M HCl | 30 min | 25°C | 20.2 |
| Alkaline Hydrolysis | 1 mM NaOH | 15 min | 25°C | 16.3 |
| Oxidation | 30% H₂O₂ | 24 h | 25°C | 11.7 |
| Dry Heat | - | 30 days | 40°C | 9.8 |
| Humid Heat | 75% RH | 30 days | 40°C | 23.1 |
| Photolysis | 2.4 million lx·h and 400 Wh/m² | - | - | 9.0 |
| Data sourced from a forced degradation study on this compound. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 mM
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized water
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Preparation of this compound Stock Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
This will serve as the stock solution for the degradation studies.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To the 1 mL this compound stock solution, add 4 mL of 1 M HCl.
-
Incubate at 25°C and collect aliquots at various time points (e.g., 15, 30, 60, 240 minutes, and 24 hours).
-
Neutralize the aliquots with NaOH before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To the 1 mL this compound stock solution, add 4 mL of 1 mM NaOH.
-
Incubate at 25°C and collect aliquots at various time points (e.g., 15, 30, 60, 240 minutes, and 24 hours).
-
Neutralize the aliquots with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To the 1 mL this compound stock solution, add 4 mL of 30% H₂O₂.
-
Incubate at 25°C and collect aliquots at various time points (e.g., 15, 30, 60, 240 minutes, and 24 hours).
-
-
Thermal Degradation (Dry and Humid Heat):
-
For dry heat, place a known amount of solid this compound in an oven at 40°C for 30 days.
-
For humid heat, place a known amount of solid this compound in a stability chamber at 40°C and 75% relative humidity for 30 days.
-
At the end of the study, dissolve the samples in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound to a combination of visible and UVA light in a photostability chamber.
-
A control sample should be protected from light with aluminum foil.
-
After exposure, dissolve the sample in methanol for HPLC analysis.
-
4. HPLC Analysis:
-
Mobile Phase: A suitable mobile phase for this compound analysis can be a mixture of methanol and acidified water (e.g., 0.3% acetic acid) in a 40:60 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reverse-phase column.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
-
Quantification: Calculate the percentage of this compound remaining by comparing the peak area of the stressed samples to that of an unstressed control sample.
Visualizations
Logical Relationships and Workflows
Signaling Pathways
References
Technical Support Center: Navigating Batch-to-Batch Variability of Commercial Taxifolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent batch-to-batch variability of commercially available taxifolin (also known as dihydroquercetin). Inconsistent product quality can significantly impact experimental reproducibility and the reliability of research outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in commercial this compound?
A1: The variability in commercial this compound batches stems from several factors, primarily related to its natural origin and manufacturing processes. These include:
-
Source Material Variation: this compound is extracted from botanical sources, most commonly from the wood of larch trees (Larix spp.). The chemical composition of this raw material can fluctuate based on climate, fertilization methods, harvest time, and storage conditions.[1]
-
Extraction and Purification Methods: Manufacturers employ various techniques to isolate this compound, such as water soaking, ethanol maceration, heating and reflux, and supercritical CO2 extraction.[2][3] Each method can yield different impurity profiles and varying ratios of this compound stereoisomers.
-
Physicochemical Properties: Batches can differ in key physical characteristics like particle size, crystal structure (amorphous vs. crystalline), and solubility, all of which can affect bioavailability and performance in assays.[4][5]
-
Stereoisomers: this compound possesses two stereocenters, leading to four possible stereoisomers. The specific isomeric composition can vary between batches, potentially influencing biological activity.
Q2: How can batch-to-batch variability of this compound affect my experimental results?
A2: Inconsistent this compound quality can lead to a range of issues in research and development, including:
-
Poor Reproducibility: The most significant consequence is the inability to reproduce experimental findings, casting doubt on the validity of the results.
-
Variable Biological Activity: Differences in purity, impurity profiles, and stereoisomer ratios can alter the observed biological effects, such as antioxidant, anti-inflammatory, and anti-cancer activities.
-
Inconsistent Physicochemical Performance: Variations in solubility and dissolution rates can affect the concentration of this compound in solution-based assays and impact its bioavailability in cell-based and in vivo studies.
-
Unexpected Cytotoxicity: The presence of unknown impurities could introduce cytotoxic effects that are not attributable to this compound itself.
Q3: What are the key quality attributes I should assess for each new batch of this compound?
A3: To ensure consistency in your experiments, it is crucial to characterize each new batch of this compound. Key parameters to evaluate include:
-
Purity: Determine the percentage of this compound in the batch. High-performance liquid chromatography (HPLC) is the standard method for this assessment.
-
Impurity Profile: Characterize and quantify any significant impurities. This can be achieved using HPLC coupled with mass spectrometry (MS).
-
Solubility: Measure the solubility in the specific solvents or media used in your experiments, as this can vary between batches.
-
Physicochemical Characterization: For solid dosage form development, assess properties like particle size, morphology, and crystallinity.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to this compound Variability | Recommended Action |
| Reduced or inconsistent potency in biological assays. | A new batch may have lower purity or a different stereoisomer profile. | 1. Verify the purity of the new batch using HPLC. 2. If possible, assess the stereoisomeric ratio. 3. Perform a dose-response curve for each new batch to normalize activity. |
| Unexpected cytotoxicity or off-target effects. | The batch may contain cytotoxic impurities from the extraction or purification process. | 1. Analyze the impurity profile using HPLC-MS. 2. Test the vehicle control (solvent with dissolved this compound from the new batch) for cytotoxic effects. |
| Poor solubility or precipitation in assay media. | The new batch may have a different crystalline form or larger particle size, affecting its solubility. | 1. Measure the solubility of the new batch in your specific assay medium. 2. Consider micronization or the use of co-solvents if solubility is a persistent issue. |
| Inconsistent results between experiments run at different times. | Degradation of the this compound stock solution over time. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions under appropriate conditions (e.g., protected from light, at low temperatures) and for a validated period. |
Data Presentation: Physicochemical Properties of this compound
The following table summarizes key physicochemical properties of this compound, highlighting the potential for variability.
| Property | Reported Value / Range | Significance in Research | Reference |
| Molar Mass | 304.254 g/mol | Constant for all batches. | |
| Melting Point | 237 °C | Can indicate purity; impurities may lower the melting point. | |
| UV-vis (λmax) | 290, 327 nm (in methanol) | Useful for spectrophotometric quantification. | |
| Solubility in Water | Very slightly soluble (0.1 - 1.0 mg/mL) to slightly soluble (1.0 - 10.0 mg/mL) depending on the form (e.g., spray-dried). | Affects bioavailability and concentration in aqueous assays. | |
| Particle Size | 31.11–248.90 μm | Influences dissolution rate and bioavailability. | |
| Purity (via HPLC) | Can range from ~90% to >98% depending on the supplier and purification method. | Directly impacts the effective concentration and biological activity. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a commercial this compound batch.
Materials:
-
This compound sample
-
HPLC-grade methanol and water
-
Formic acid
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in methanol to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A typical gradient might start at 10-20% B, increasing to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the reference standards. Determine the concentration of this compound in the sample and calculate the purity as a percentage of the weighed amount.
Protocol 2: Assessment of this compound Solubility
Objective: To determine the solubility of a this compound batch in a specific solvent or buffer.
Materials:
-
This compound sample
-
Solvent/buffer of interest (e.g., water, PBS, cell culture medium)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it if necessary, and measure the concentration of dissolved this compound using a pre-validated HPLC or UV-Vis method.
-
Calculation: Express the solubility in mg/mL or µg/mL.
Visualizations
Signaling Pathways
This compound has been shown to modulate several signaling pathways. Understanding these can help in designing experiments and interpreting results.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
A systematic approach to qualifying a new batch of this compound is essential for reproducible research.
Caption: Workflow for qualifying new this compound batches.
This technical support center provides a framework for addressing the challenges of batch-to-batch variability in commercial this compound. By implementing these quality control measures and troubleshooting strategies, researchers can enhance the reliability and reproducibility of their experimental results.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. hrpub.org [hrpub.org]
- 3. WO2013137844A1 - Method for isolating flavonoid dihydroquercetin (this compound) from conifer wood species - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Modification of this compound Properties by Spray Drying [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Taxifolin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids, taxifolin (also known as dihydroquercetin) and quercetin. Both are potent antioxidants with significant therapeutic potential, but their efficacy can vary based on their distinct molecular structures and mechanisms of action. This document synthesizes experimental data to offer an objective comparison, aiding in research and drug development decisions.
At a Glance: Key Differences in Antioxidant Performance
While both this compound and quercetin are powerful antioxidants, experimental evidence consistently indicates that quercetin exhibits stronger antioxidant activity in various in vitro assays.[1][2][3][4] This difference is primarily attributed to a key structural distinction: quercetin possesses a C2-C3 double bond in its C-ring, which this compound lacks.[1] This structural feature enhances electron delocalization, allowing quercetin to more readily donate a hydrogen atom to neutralize free radicals.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the antioxidant activities of this compound and quercetin as measured by common in vitro assays. It is important to note that the values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable overview of the relative potency of each compound. A lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | This compound | Quercetin | Reference Compound | Notes |
| DPPH Radical Scavenging Activity (IC50) | ~32.41 µg/mL | 4.36 ± 0.10 µM | Ascorbic Acid: ~27.54 µg/mL | Quercetin consistently shows a lower IC50 value, indicating superior radical scavenging. |
| Ferric Reducing Antioxidant Power (FRAP) | Effective reducing capacity | High reducing ability | Trolox, BHA, BHT | Both compounds demonstrate significant reducing power, though direct comparative values are limited. |
| Superoxide Radical Scavenging (IC50) | 9.91 µg/mL | Not specified in the same study | Trolox: 93.01 µg/mL | This compound shows potent superoxide scavenging activity. |
Mechanisms of Antioxidant Action
Both this compound and quercetin exert their antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: Both flavonoids can directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide anions (O2•−), and peroxyl radicals. This is achieved by donating a hydrogen atom from their hydroxyl groups, which stabilizes the free radical.
-
Metal Ion Chelation: this compound and quercetin can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). By binding to these metals, they prevent their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
-
Modulation of Cellular Signaling Pathways: A key mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2-ARE Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When exposed to oxidative stress or in the presence of activators like this compound and quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), methanol or ethanol, test compounds (this compound, quercetin), and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in the chosen solvent.
-
In a 96-well microplate or cuvettes, add a specific volume of each dilution.
-
Add a fixed volume of the DPPH solution to each well/cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader or spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution), test compounds, and a standard (e.g., FeSO₄ or Trolox).
-
Procedure:
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound dilutions to the wells of a 96-well plate.
-
Add the FRAP reagent to the wells and mix.
-
Incubate the plate for a specific time (e.g., 4-30 minutes) at 37°C.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: A standard curve is generated using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ or Trolox equivalents).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents: Fluorescein (fluorescent probe), AAPH (radical generator), Trolox (standard), and test compounds.
-
Procedure:
-
In a black 96-well microplate, add the test compound dilutions, Trolox standards, and a blank.
-
Add the fluorescein solution to all wells and incubate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is plotted using the net AUC of the Trolox standards, and the ORAC value of the sample is expressed as Trolox equivalents.
Conclusion
References
A Comparative Guide to the Anti-Inflammatory Effects of Taxifolin and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of taxifolin (also known as dihydroquercetin) against other prominent flavonoids, including quercetin, luteolin, kaempferol, and myricetin. The information presented is curated from experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound, a naturally occurring flavonoid, demonstrates significant anti-inflammatory activity by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This mechanism of action is shared with other well-researched flavonoids. Comparative data, while not always from head-to-head studies, suggests that the anti-inflammatory potency of these flavonoids can vary depending on the specific inflammatory mediator being assessed. For instance, while some studies indicate quercetin may have a stronger inhibitory effect on certain cytokines, this compound shows comparable or potent activity in inhibiting other inflammatory markers like nitric oxide. This guide synthesizes available quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive comparison.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Flavonoid | IC50 (µM) | Observations |
| This compound | ~50-100 | Dose-dependently inhibits NO production.[1] |
| Quercetin | ~20-44 | Generally shows potent inhibition of NO production.[2][3] |
| Luteolin | 27 | Exhibits strong inhibitory activity on NO production.[2][3] |
| Kaempferol | >100 | Shows weaker NO inhibitory activity compared to quercetin and luteolin in some studies. |
| Myricetin | Not specified | Inhibits NO production, but specific IC50 values are not consistently reported in comparative studies. |
IC50 values represent the concentration required to inhibit 50% of the nitric oxide production. Data is compiled from multiple sources and may reflect different experimental setups.
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
| Flavonoid | Target Cytokine | Inhibition | Concentration |
| This compound | TNF-α | Significant reduction | 20-80 µM |
| IL-6 | Significant reduction | 20-80 µM | |
| Quercetin | TNF-α | Significant dose-dependent decrease | 5-50 µM |
| IL-6 | Significant reduction | 10-40 µM | |
| Luteolin | TNF-α | Inhibition | Not specified |
| IL-6 | Inhibition | Not specified | |
| Kaempferol | TNF-α | Inhibition | Not specified |
| IL-6 | Inhibition | Not specified | |
| Myricetin | TNF-α | Strong inhibition | Not specified |
| IL-6 | Significant reduction | 20-80 µM |
This table presents the general inhibitory effects of flavonoids on key pro-inflammatory cytokines. Direct comparative percentages of inhibition at standardized concentrations are limited in the literature.
Key Signaling Pathways in Flavonoid-Mediated Anti-Inflammation
The anti-inflammatory effects of this compound and other flavonoids are largely attributed to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are crucial in the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids like this compound can inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound and other flavonoids.
MAPK Signaling Pathway
The MAPK pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Once phosphorylated, these kinases can activate transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. This compound has been shown to reduce the phosphorylation of these MAPK proteins, thereby dampening the inflammatory response.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Taxifolin's Neuroprotective Effects: A Comparative Analysis in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of taxifolin across various neuronal models, supported by experimental data. It also contrasts its performance with other well-known neuroprotective flavonoids, quercetin and resveratrol. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to facilitate research and development in neuroprotective therapies.
I. In Vitro Neuroprotective Effects of this compound and Comparators
This compound has demonstrated significant neuroprotective properties in a range of in vitro models, including the human neuroblastoma SH-SY5Y cell line and primary cortical neurons. Its efficacy is often attributed to its potent antioxidant and anti-inflammatory activities.
Comparative Efficacy in SH-SY5Y Cells
The SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect these cells from various neurotoxic insults.
| Compound | Neuronal Model | Neurotoxic Insult | Concentration Range | Key Findings | Reference |
| This compound | SH-SY5Y cells | Oligomeric Aβ42 | 10-100 µM | Dose-dependently increased cell viability.[1] | [1] |
| This compound | SH-SY5Y cells | Rotenone | Not specified | Mitigated neurotoxicity by attenuating mitochondrial complex 1 dysfunction. | [2] |
| Quercetin | SH-SY5Y cells | 6-OHDA | 50 nM | Exhibited significant neuroprotection.[3] | [3] |
| Quercetin | SH-SY5Y cells | Hydrogen Peroxide | 1 µM | Showed high cell viability (94.37%). | |
| Quercetin | SH-SY5Y cells | Methylglyoxal | 0.1 and 1 µM | Reduced ROS formation and apoptotic cell death. | |
| Resveratrol | Not specified in SH-SY5Y | Not specified in SH-SY5Y | Not specified in SH-SY5Y | No direct comparative data in SH-SY5Y found in the provided results. |
Comparative Efficacy in Primary Cortical Neurons
Primary cortical neurons provide a model that more closely resembles the in vivo neuronal environment.
| Compound | Neuronal Model | Neurotoxic Insult | Concentration Range | Key Findings | Reference |
| This compound | Primary Cortical Cells | Oxygen-Glucose Deprivation (OGD) | 30-100 µg/mL | Inhibited necrosis and late-stage apoptosis. | |
| Resveratrol | Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 10-100 µM | Reduced OGD-induced cell death by 30-78% in a dose-dependent manner. | |
| Resveratrol | Primary Cortical Neurons | LPS-induced neuroinflammation | Not specified | Attenuated neurotoxicity by inhibiting microglial activation. | |
| Resveratrol | Primary Cortical Neurons | Aβ25-35 | 5, 10, and 25 µM | Dose-dependently increased cell viability and reduced apoptosis. | |
| Quercetin | Not specified in primary neurons | Not specified in primary neurons | Not specified in primary neurons | No direct comparative data in primary neurons found in the provided results. |
II. In Vivo Neuroprotective Effects of this compound
Animal models of neurodegenerative diseases are crucial for validating the therapeutic potential of neuroprotective compounds. This compound has been evaluated in models of Alzheimer's disease, cerebral amyloid angiopathy (CAA), and cerebral ischemia.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Tg-SwDI mice (CAA model) | Reduced Aβ oligomer formation, restored cerebrovascular reactivity, and improved spatial reference memory. | |
| This compound | Rat model of cerebral ischemia-reperfusion | Ameliorated infarction, reduced oxidative damage, and inhibited NF-κB activation. | |
| This compound | Rat model of rotenone-induced toxicity | Alleviated metabolic and neurochemical alterations in the hippocampus and cortex. | |
| This compound | Mouse model of Alzheimer's disease (hippocampal Aβ42 injection) | Suppressed the increase in cPLA2 and PGE2 levels and the reduction in PSD-95 levels, improving cognitive function. |
III. Mechanisms of Neuroprotection: Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily related to antioxidant defense and inflammation.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound is a known activator of the Nrf2-ARE (Antioxidant Response Element) pathway.
Caption: this compound-mediated activation of the Nrf2-ARE pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to assess neuroprotection.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
LDH Assay for Cytotoxicity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Caption: Workflow for the LDH cytotoxicity assay.
V. Conclusion
The experimental data presented in this guide strongly support the neuroprotective effects of this compound in a variety of neuronal models. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2-ARE and NF-κB highlights its therapeutic potential for neurodegenerative diseases. Comparative analysis with other flavonoids such as quercetin and resveratrol suggests that while all three compounds exhibit neuroprotective properties, their efficacy can vary depending on the specific neuronal model and neurotoxic insult. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and validate the neuroprotective mechanisms of this compound and other promising compounds. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic advantages of this compound.
References
A Comparative Guide to Taxifolin and Other Antioxidants in Mitigating Oxidative Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of taxifolin against other well-known antioxidants, namely quercetin, vitamin C, vitamin E, and resveratrol. The information presented is supported by experimental data from various in vitro and in vivo studies, offering a comprehensive resource for evaluating their potential in protecting against oxidative damage.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and its counterparts has been evaluated using various standard assays. The following table summarizes the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for radical scavenging assays and Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Cation Scavenging Assay (IC50) | Oxygen Radical Absorbance Capacity (ORAC) (µM TE/µmol) | Cellular Antioxidant Activity (CAA) (EC50, µM) |
| This compound | 110.07 µg/mL[1] | ~ Epicatechin[2] | - | - |
| Quercetin | 19.17 µg/mL[3], 15.9 µg/mL[4], 20.7 µM[5] | 1.89 µg/mL | 12.85 µmol TE/µmol | 9.84 µM |
| Vitamin C (Ascorbic Acid) | 27.54 µg/mL | 5.18 µg/mL | - | - |
| Vitamin E (α-tocopherol) | - | - | - | - |
| Resveratrol | - | 2.86 µg/mL, 2 µg/mL | 5.26 µM TE/µM, 0.64 µM TE/µmol | - |
Note: Direct comparative studies under identical experimental conditions are limited, and thus values are compiled from various sources. The units and experimental conditions may vary between studies.
In Vivo Protection Against Oxidative Damage
In vivo studies provide crucial insights into the physiological relevance of an antioxidant's activity. A key indicator of oxidative damage is lipid peroxidation, often measured by the levels of malondialdehyde (MDA) or F2-isoprostanes.
-
This compound vs. Quercetin: In a hepatitis model, this compound was found to be more effective than quercetin in inhibiting lipid peroxidation. At a dose of 100 mg/kg, this compound was 3.4 times more effective, and at 300 mg/kg, it was 4.9 times more effective than quercetin in lowering malondialdehyde levels.
-
Vitamin C and Vitamin E: Supplementation with either vitamin C or vitamin E alone has been shown to reduce in vivo lipid peroxidation to a similar extent, as measured by urinary 8-iso-prostaglandin F2α. However, a combination of both vitamins did not show a synergistic effect. Vitamin C has been observed to suppress oxidative lipid damage even in the presence of iron overload.
-
Quercetin: In experimental models of periodontitis and hyperammonemia, quercetin treatment has been shown to significantly decrease the levels of lipid peroxidation products. It has also been shown to inhibit neutrophil-mediated LDL oxidation.
-
This compound: In vivo studies have demonstrated that this compound can improve symptoms of obesity, liver steatosis, and lipid peroxidation. It also shows protective effects against diabetic cardiomyopathy by inhibiting oxidative stress.
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism through which this compound and other phenolic antioxidants exert their protective effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This compound has been shown to activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.
Figure 1: Simplified diagram of the Nrf2 signaling pathway activation by this compound.
Experimental Protocols
This section provides an overview of the methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Reagents:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Test compounds and a positive control (e.g., ascorbic acid) are prepared at various concentrations.
-
-
Assay Procedure:
-
A specific volume of the test sample is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution:
-
An ABTS stock solution (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.
-
-
Assay Procedure:
-
A small volume of the test sample is added to the diluted ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes).
-
The decrease in absorbance is measured at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant.
-
Peroxyl radicals are generated by a radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).
-
The antioxidant scavenges the peroxyl radicals, thus protecting the fluorescent probe from degradation.
-
-
Assay Procedure:
-
The test sample, fluorescent probe, and radical initiator are mixed in a microplate.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are typically expressed as Trolox Equivalents (TE).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the antioxidant activity of different compounds using common in vitro assays.
Figure 2: General workflow for comparing antioxidant activity.
Conclusion
This compound demonstrates significant antioxidant potential, comparable and in some instances superior to other well-established antioxidants like quercetin, particularly in in vivo models of lipid peroxidation. Its ability to modulate the Nrf2 signaling pathway underscores a key mechanism for its protective effects against oxidative stress. While in vitro assays provide valuable initial screening data, the superiority of one antioxidant over another can be context-dependent, influenced by the specific oxidative challenge and the biological system under investigation. For drug development professionals, this compound represents a promising candidate for further investigation in conditions associated with oxidative stress. The provided experimental protocols and workflows offer a foundation for conducting comparative studies to further elucidate the relative efficacy of these potent antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nehu.ac.in [nehu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Taxifolin and Its Methylated Derivatives
For Immediate Release
A comprehensive comparative study reveals the nuanced anticancer activities of the natural flavonoid taxifolin and its methylated derivatives. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their cytotoxic effects, supported by experimental data and detailed protocols. The findings highlight the potential of these compounds in oncology, with a focus on their differential effects on cancerous versus non-cancerous cell lines.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of this compound and its methylated derivatives—7,3′-di-O-methylthis compound, 3′-O-methylthis compound, and 7-O-methylthis compound—was evaluated against the human colon carcinoma cell line HCT-116 and the non-cancerous human embryonic kidney cell line HEK-293. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, were determined using the MTT assay after 48 hours of treatment.
| Compound | HCT-116 (Colon Carcinoma) IC50 (μg/mL) | HEK-293 (Non-cancerous) Viability |
| This compound | 32 ± 2.35[1][2] | Significantly higher than HCT-116[1][2] |
| 7,3′-di-O-methylthis compound | 33 ± 1.25[1] | Significantly higher than HCT-116 |
| 3′-O-methylthis compound | 36 ± 2.25 | Significantly higher than HCT-116 |
| 7-O-methylthis compound | 34 ± 2.15 | Significantly higher than HCT-116 |
The results indicate that all tested compounds exhibited antiproliferative activity against the HCT-116 cancer cell line. Notably, the viability of the non-cancerous HEK-293 cells was significantly higher at the tested concentrations, suggesting a degree of selectivity of these compounds for cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed HCT-116 and HEK-293 cells in 96-well plates at a density of 20,000 cells per well. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its methylated derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
DAPI Staining for Apoptosis Detection
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Grow HCT-116 cells on coverslips in a petri dish and treat them with the IC50 concentrations of this compound and its methylated derivatives for 48 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
DAPI Staining: Add DAPI solution to the cells and incubate in the dark.
-
Visualization: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Caspase-3 and Caspase-9 Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.
-
Cell Lysis: Treat HCT-116 cells with the test compounds for 48 hours. Lyse the cells to release their contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate specific for caspase-3 or caspase-9 to the cell lysates.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, resulting in a color or fluorescence change.
-
Measurement: Quantify the caspase activity by measuring the absorbance or fluorescence using a microplate reader. An increase in caspase activity is indicative of apoptosis induction.
Visualizing the Anticancer Mechanism
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the anticancer activity of this compound and its derivatives.
Caption: Experimental workflow for comparing the anticancer activity.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
Unveiling Taxifolin's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to confirm the mechanism of action of taxifolin, with a particular focus on the insights gained from knockout and functional knockdown models. This compound, a naturally occurring flavonoid, has demonstrated significant antioxidant and anti-inflammatory properties. Understanding its precise molecular targets is crucial for its development as a therapeutic agent. This document summarizes key findings, presents detailed experimental protocols, and visualizes the signaling pathways involved.
Nrf2: A Key Mediator of this compound's Antioxidant Effects
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. A growing body of evidence suggests that the protective effects of this compound are largely dependent on its ability to activate the Nrf2 signaling pathway.
Evidence from Functional Knockdown and Inhibitor Studies
While direct genetic knockout studies in Nrf2-/- mice treated with this compound are not yet available in the published literature, several studies using functional knockdown or inhibition of the Nrf2 pathway provide strong evidence for its critical role.
A key study demonstrated that the inhibitory effect of this compound on neutrophil extracellular trap (NET) formation, a process implicated in thrombo-inflammatory diseases, was significantly diminished when Nrf2 was blocked.[1] Similarly, the protective effects of dihydroquercetin (this compound) against cigarette smoke-induced ferroptosis were reversed by the administration of an Nrf2-specific inhibitor, ML385. Furthermore, in a model of endotoxemia, the anti-inflammatory effects of dihydroquercetin were abolished when heme oxygenase-1 (HO-1), a downstream target of Nrf2, was knocked down using siRNA.[2]
These findings collectively indicate that the activation of the Nrf2 pathway is an essential mechanism for the antioxidant and anti-inflammatory actions of this compound.
Quantitative Data from a Study on a Structurally Similar Flavonoid in Nrf2 Knockout Mice
To illustrate the Nrf2-dependency of flavonoids, we present data from a study on quercetin, a structurally related compound. In this study, the protective effects of a quercetin solid dispersion against oxidative injury were compared in Nrf2 wild-type (WT) and Nrf2 knockout (KO) mice. The results clearly show that the beneficial effects of quercetin are absent in the Nrf2 KO mice, providing a strong rationale for a similar mechanism for this compound.
| Parameter | Genotype | Treatment | Result | Reference |
| Retinal Pigment Epithelium Sediments | Nrf2 WT | Quercetin-SD | Significantly reduced | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | No effect | Li et al., 2019 | |
| Bruch's Membrane Thickness | Nrf2 WT | Quercetin-SD | Significantly reduced | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | No effect | Li et al., 2019 | |
| Reactive Oxygen Species (ROS) in Retina | Nrf2 WT | Quercetin-SD | Significantly decreased | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | No effect | Li et al., 2019 | |
| Malondialdehyde (MDA) in Retina | Nrf2 WT | Quercetin-SD | Significantly decreased | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | No effect | Li et al., 2019 | |
| Superoxide Dismutase (SOD) Activity in Retina | Nrf2 WT | Quercetin-SD | Significantly restored | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | No effect | Li et al., 2019 | |
| Nrf2 mRNA Expression in Retina | Nrf2 WT | Quercetin-SD | Significantly increased | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | Not applicable | Li et al., 2019 | |
| HO-1, NQO-1, GCL Expression in Retina | Nrf2 WT | Quercetin-SD | Significantly increased | Li et al., 2019 |
| Nrf2 KO | Quercetin-SD | No effect | Li et al., 2019 |
Signaling Pathway
References
- 1. This compound inhibits NETosis through activation of Nrf2 and provides protective effects in models of lupus and antiphospholipid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroquercetin Activates AMPK/Nrf2/HO-1 Signaling in Macrophages and Attenuates Inflammation in LPS-Induced Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxifolin and Naringenin for Cardiovascular Health
For Immediate Release
In the ongoing quest for novel therapeutic agents to combat cardiovascular disease, two flavonoids, taxifolin and naringenin, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and lipid-lowering properties. This guide provides a detailed comparison of their cardiovascular benefits, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these natural compounds.
At a Glance: Key Cardiovascular Benefits
| Feature | This compound | Naringenin |
| Primary Source | Siberian Larch, Milk Thistle | Citrus Fruits (e.g., Grapefruit) |
| Antioxidant Activity | High | Moderate to High |
| Anti-inflammatory Effects | Demonstrated | Demonstrated |
| Lipid Profile Improvement | Yes | Yes |
| Key Signaling Pathways | PI3K/Akt, JAK2/STAT3, Nrf2/HO-1 | NF-κB, Nrf2, PI3K/Akt |
In-Depth Comparison: Experimental Data
While direct head-to-head comparative studies are limited, this section summarizes key findings from preclinical studies on the antioxidant, anti-inflammatory, and lipid-lowering effects of this compound and naringenin. It is important to note that the following data are compiled from separate studies and are not the result of direct comparative experiments unless otherwise stated.
Antioxidant Capacity
A direct in vitro comparison has demonstrated the superior antioxidant potential of this compound.
Table 1: Comparison of In Vitro Antioxidant Activity
| Antioxidant Assay | This compound | Naringenin | Reference Study |
| Radical Scavenging Activity | Higher activity | Lower activity | [1](--INVALID-LINK--) |
| Copper-Reducing Activity | High activity | Weaker effect | [1](--INVALID-LINK--) |
| Iron-Reducing Activity | High activity | Weaker effect | [1](--INVALID-LINK--) |
| Lipid Peroxidation Inhibition | Effective inhibitor | Less effective | [1](--INVALID-LINK--) |
Anti-inflammatory Effects
Both flavonoids have been shown to modulate inflammatory responses in various experimental models.
Table 2: Anti-inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model
| Animal Model | Dosage | Key Findings | Reference Study |
| RAW264.7 cells | Not specified | Reduced expression of pro-inflammatory cytokines. | [2](--INVALID-LINK--) |
| Mice | 20 mg/kg | Alleviated negative effects of LPS by decreasing serum inflammatory cytokines (IL-1β, NF-κB, IL-6). | (--INVALID-LINK--) |
Table 3: Anti-inflammatory Effects of Naringenin in a Lipopolysaccharide (LPS)-Induced Inflammation Model
| Animal Model | Dosage | Key Findings | Reference Study |
| Rat | 25, 50, or 100 mg/kg/day | Lowered hippocampal NF-κB, TLR4, TNF-α, COX-2, and iNOS levels. | (--INVALID-LINK--) |
| Male Mice | Not specified | Reduced expression of inflammatory factors (MCP-1, TNF-α, IL-1β, IL-6). | (--INVALID-LINK--) |
Lipid-Lowering Effects
Both this compound and naringenin have demonstrated the ability to improve lipid profiles in animal models of hyperlipidemia.
Table 4: Lipid-Lowering Effects of this compound
| Animal Model | Key Findings | Reference Study |
| Preclinical studies | Recognized for antihyperlipidemic properties. | (--INVALID-LINK--) |
Table 5: Lipid-Lowering Effects of Naringenin in a High-Fat Diet-Induced Hyperlipidemia Model
| Animal Model | Dosage | Key Findings | Reference Study |
| Ldlr-/- Mice | 3% naringenin in diet | Prevented dyslipidemia; reduced plasma cholesterol by over 40% and attenuated plasma triglycerides by ~50%. | (--INVALID-LINK--) |
| Hypercholesterolemic Rabbits | 50 mg/kg | No significant differences in plasma total cholesterol, triglycerides, LDL, or HDL compared to the high-cholesterol control group. | (--INVALID-LINK--) |
Mechanisms of Action: Signaling Pathways
The cardiovascular benefits of this compound and naringenin are attributed to their modulation of key signaling pathways involved in oxidative stress, inflammation, and lipid metabolism.
Caption: this compound's cardioprotective signaling pathways.
Caption: Naringenin's cardioprotective signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory and lipid-lowering effects of this compound and naringenin.
Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Objective: To induce a systemic inflammatory response to evaluate the anti-inflammatory properties of the test compounds.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The treatment groups receive various doses of this compound or naringenin orally or via injection for a specified period.
-
Inflammation is induced by a single or repeated intraperitoneal injection of LPS.
-
After a set time, blood and tissue samples (e.g., liver, hippocampus) are collected.
-
-
Key Parameters Measured:
-
Pro-inflammatory cytokines: TNF-α, IL-6, IL-1β measured by ELISA or qPCR.
-
Inflammatory mediators: NF-κB, COX-2, iNOS measured by Western blot or immunohistochemistry.
-
Oxidative stress markers: Malondialdehyde (MDA), superoxide dismutase (SOD), catalase.
-
Caption: Workflow for LPS-induced inflammation model.
High-Fat Diet-Induced Hyperlipidemia Model
-
Objective: To induce a state of high blood lipids to assess the lipid-lowering efficacy of the test compounds.
-
Animal Model: Commonly used models include LDL receptor knockout (Ldlr-/-) mice or rabbits.
-
Procedure:
-
Animals are fed a high-fat and/or high-cholesterol diet for several weeks to induce hyperlipidemia.
-
During this period, treatment groups receive this compound or naringenin mixed into their diet or administered orally.
-
Blood samples are collected at various time points to monitor lipid levels.
-
At the end of the study, tissues such as the aorta and liver are harvested for analysis.
-
-
Key Parameters Measured:
-
Plasma lipid profile: Total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.
-
Atherosclerotic plaque formation: Assessed by staining of the aorta.
-
Hepatic steatosis: Evaluated by histological examination of the liver.
-
Conclusion
Both this compound and naringenin demonstrate significant potential for cardiovascular protection through their multifaceted mechanisms of action. This compound appears to exhibit superior in vitro antioxidant activity. Both compounds effectively modulate inflammatory pathways and have shown promise in improving lipid profiles in preclinical models. However, the lack of direct comparative studies necessitates further research to definitively establish the relative efficacy of these two flavonoids. The experimental models and data presented in this guide provide a foundation for future investigations aimed at developing novel flavonoid-based therapies for cardiovascular disease.
References
Enhancing Taxifolin's Therapeutic Potential: A Comparative Guide to Bioavailability of Different Formulations
For Researchers, Scientists, and Drug Development Professionals
Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with a wide array of demonstrated pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Despite its therapeutic promise, the clinical application of this compound is significantly hampered by its poor water solubility and consequently low oral bioavailability.[1][2][3] To address these limitations, various advanced formulation strategies have been developed. This guide provides an objective comparison of the bioavailability of different this compound formulations, supported by experimental data, to assist researchers in selecting the optimal formulation for their preclinical and clinical investigations.
Comparative Bioavailability of this compound Formulations
The oral bioavailability of this compound has been notably enhanced through innovative formulation techniques. The following table summarizes key pharmacokinetic parameters from preclinical studies in rats for different this compound formulations. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.[1]
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute/Relative Bioavailability (%) | Reference |
| This compound (Physical Mixture) | 15 (oral) | 35.23 ± 5.17 | 0.75 ± 0.27 | 59.11 ± 8.62 | 0.49% (Absolute) | |
| Nanodispersion | 15 (oral) | 48.72 ± 6.21 | 1.25 ± 0.29 | 90.89 ± 11.76 | 0.75% (Absolute) | |
| This compound Suspensions | - | 0.489 | - | - | - | |
| Unmodified Liposomes | - | 0.608 | - | - | 137.23% (Relative to suspension) | |
| Selenized Liposomes (Tax-Se@LPs) | - | - | - | - | 216.65% (Relative to suspension) | |
| Zein-Caseinate Nanoparticles (TZP) | - | - | - | - | 0.52% (Absolute) | |
| Raw this compound Nanoparticles | - | - | - | - | Bioavailability increased 7-fold compared to raw this compound |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summaries of the experimental protocols used in the cited studies.
Oral Bioavailability of this compound Nanodispersion in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation Administration: A physical mixture of this compound and a this compound nanodispersion were administered orally to different groups of rats at a dose of 15 mg/kg. For the determination of absolute bioavailability, a separate group received an intravenous administration of this compound.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation. A liquid-liquid extraction method was used to extract this compound and an internal standard from the plasma.
-
Analytical Method: The concentration of this compound in plasma samples was quantified using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles. Absolute bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Oral Bioavailability of this compound-Loaded Selenized Liposomes in Rats
-
Animal Model: Normal rats were used for the pharmacokinetic study.
-
Formulation Administration: this compound suspensions, unmodified liposomes containing this compound, and selenized liposomes containing this compound were administered orally to different groups of rats.
-
Blood Sampling: Blood samples were collected at various time intervals after oral administration.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were determined at each time point to generate plasma concentration-time profiles. Pharmacokinetic parameters were then calculated. The relative bioavailability of the liposomal formulations was determined by comparing their AUC values to that of the this compound suspension.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in this compound bioavailability studies and its mechanism of action, the following diagrams are provided.
References
validation of taxifolin's therapeutic potential using preclinical disease models
A Comparative Guide to the Preclinical Therapeutic Potential of Taxifolin
Introduction: this compound, a natural flavonoid also known as dihydroquercetin, has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2] Found in plants like the Siberian larch and milk thistle, this bioactive compound has demonstrated therapeutic promise across a spectrum of preclinical disease models.[3][4] This guide provides a comparative analysis of this compound's efficacy in key therapeutic areas, presenting quantitative data from animal models, detailed experimental protocols, and visualizations of associated molecular pathways to support further research and development.
Oncological Applications
This compound exhibits notable anti-tumor activity in various cancer models, primarily by inhibiting cell proliferation, suppressing cancer stemness, and preventing metastasis.[5] Its mechanisms often involve the modulation of critical signaling pathways such as PI3K/Akt and Wnt/β-catenin.
Data Presentation: Performance in Xenograft Cancer Models
The following tables summarize the efficacy of this compound in preclinical models of non-small-cell lung cancer and metastatic breast cancer.
Table 1: Efficacy of this compound in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Control Group (Vehicle) | This compound Treatment (1 mg/kg/day) | Outcome | Reference |
|---|---|---|---|---|
| Animal Model | A549 Xenograft in BALB/c Nude Mice | A549 Xenograft in BALB/c Nude Mice | --- | |
| Treatment Duration | 25 Days | 25 Days | --- | |
| Final Tumor Volume (mm³) | ~1500 mm³ (Approx. from graph) | ~750 mm³ (Approx. from graph) | Significant reduction in tumor growth | |
| Stemness Marker (SOX2) | High Expression (IHC) | Reduced Expression (IHC) | Inhibition of cancer stem-like properties |
| Stemness Marker (OCT4) | High Expression (IHC) | Reduced Expression (IHC) | Inhibition of cancer stem-like properties | |
Table 2: Efficacy of this compound in a Metastatic Breast Cancer Xenograft Model
| Parameter | Control Group (Vehicle) | This compound Treatment | Epirubicin Treatment | This compound + Epirubicin | Reference |
|---|---|---|---|---|---|
| Animal Model | 4T1 Allograft in BALB/c Mice | 4T1 Allograft in BALB/c Mice | 4T1 Allograft in BALB/c Mice | 4T1 Allograft in BALB/c Mice | |
| Primary Tumor Growth | Uninhibited | Significantly Inhibited | Inhibited | Synergistic inhibition of tumor growth | |
| Lung Metastasis | High | Markedly Reduced | Reduced | Significant reduction in metastasis |
| Mechanism | --- | Downregulation of β-catenin | Cytotoxicity | Enhanced anti-proliferative effect | |
Experimental Workflow & Signaling
The workflow for a typical preclinical xenograft study involves several key stages, from cell implantation to data analysis. This compound's effect is often mediated through pathways like the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.
Experimental Protocols
Protocol: A549 Xenograft Lung Cancer Model
-
Cell Culture: Human A549 non-small-cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Animal Model: Six-week-old male BALB/c nude mice are used.
-
Tumor Implantation: A suspension of 5 x 10⁶ A549 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When tumors reach a palpable volume (approx. 100 mm³), mice are randomized into a control group and a treatment group (n=6 per group). The treatment group receives intraperitoneal (IP) injections of this compound (1 mg/kg body weight) daily for 25 days. The control group receives injections of the vehicle (e.g., saline with 5% DMSO).
-
Efficacy Assessment: Tumor volume is measured twice weekly using calipers (Volume = 0.5 × length × width²). At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) to analyze protein expression of markers like SOX2 and OCT4.
Neuroprotective Applications
This compound demonstrates significant neuroprotective potential, particularly in models of depression and neurodegeneration. Its efficacy is attributed to its ability to reduce neuroinflammation and oxidative stress, key drivers in the pathogenesis of these disorders.
Data Presentation: Performance in a Neuroinflammation-Induced Depression Model
This table compares this compound with the standard-of-care antidepressant, fluoxetine, in a lipopolysaccharide (LPS)-induced model of depression in rats.
Table 3: Comparison of this compound vs. Fluoxetine in an LPS-Induced Depression Rat Model
| Parameter | Control (Saline) | LPS-Induced Disease | This compound (20 mg/kg) | Fluoxetine (20 mg/kg) | Reference |
|---|---|---|---|---|---|
| Animal Model | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | Male Sprague-Dawley Rats | |
| Forced Swim Test (Immobility Time, s) | Low | Significantly Increased | Significantly Reduced | Significantly Reduced | |
| Sucrose Preference Test (%) | High | Significantly Reduced | Significantly Increased | Significantly Increased | |
| TNF-α (Brain Tissue) | Baseline | Elevated | Significantly Decreased | Decreased | |
| NF-κB (Brain Tissue) | Baseline | Elevated | Significantly Decreased | Decreased |
| PPAR-γ (Brain Tissue) | Baseline | Decreased | Significantly Upregulated | --- | |
Signaling Pathway
This compound mitigates neuroinflammation by inhibiting pro-inflammatory signaling cascades, such as the NF-κB pathway, which is activated by stimuli like LPS.
Experimental Protocols
Protocol: Lipopolysaccharide (LPS)-Induced Depression Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Acclimation: Animals are housed under standard conditions with a 12-h light/dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Induction of Depression: Depression-like behavior is induced by intraperitoneal (IP) injection of LPS from E. coli (500 µg/kg) on alternating days for 14 days.
-
Grouping and Treatment: Rats are randomly divided into four groups (n=6/group): Control (saline), Disease (LPS), Standard (LPS + fluoxetine 20 mg/kg), and Treatment (LPS + this compound 20 mg/kg). Treatments are administered daily via IP injection, 1 hour after the LPS injection, for 14 days.
-
Behavioral Assessment: 24 hours after the final treatment, behavioral tests are conducted:
-
Forced Swim Test (FST): Rats are placed in a cylinder of water, and the total time spent immobile during the last 4 minutes of a 6-minute session is recorded.
-
Sucrose Preference Test (SPT): Rats are deprived of water for 24 hours and then given a free choice between two bottles (1% sucrose solution and tap water) for 1 hour. Preference is calculated as (sucrose intake / total fluid intake) × 100.
-
-
Biochemical Analysis: Following behavioral tests, animals are euthanized, and brain tissues (hippocampus and prefrontal cortex) are collected for analysis of inflammatory markers (e.g., TNF-α, NF-κB) by ELISA or Western blot.
Cardioprotective Applications
This compound provides significant protection against myocardial ischemia/reperfusion (I/R) injury. It preserves cardiac function by reducing oxidative stress and inhibiting mitochondrial apoptosis pathways.
Data Presentation: Performance in an Ex Vivo I/R Injury Model
This table compares the cardioprotective effects of this compound with quercetin, another well-studied flavonoid, in an isolated heart model.
Table 4: Comparison of this compound vs. Quercetin in a Langendorff I/R Rat Heart Model
| Parameter | I/R Control Group | This compound (15 µM) | Quercetin (10 µM) | Outcome | Reference |
|---|---|---|---|---|---|
| Model | Isolated Sprague-Dawley Rat Heart | Isolated Sprague-Dawley Rat Heart | Isolated Sprague-Dawley Rat Heart | --- | |
| LDH Release (U/L) | Markedly Increased | Significantly Reduced | Significantly Reduced | Attenuation of cellular damage | |
| CK-MB Release (U/L) | Markedly Increased | Significantly Reduced | Significantly Reduced | Attenuation of myocardial injury | |
| LVDP Recovery (%) | Low | Significantly Improved | Significantly Improved | Preservation of cardiac contractile function |
| Mechanism | --- | Inhibition of mitochondrial apoptosis (↓Bax, ↑Bcl-2, ↓Caspase-3/9) | Activation of PI3K/Akt pathway | Anti-apoptotic and pro-survival signaling | |
Experimental Protocols
Protocol: Langendorff Isolated Heart Ischemia/Reperfusion (I/R) Model
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital. Heparin is injected intravenously to prevent coagulation.
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit (K-H) buffer.
-
Langendorff Perfusion: The aorta is cannulated on a Langendorff apparatus, and the heart is retrogradely perfused with oxygenated K-H buffer (95% O₂, 5% CO₂) at a constant pressure (75 mmHg) and temperature (37°C).
-
Stabilization: The heart is allowed to stabilize for 15-20 minutes. A latex balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.
-
I/R Protocol:
-
Baseline: Record hemodynamic parameters (LVDP, +dp/dtmax, -dp/dtmin) for 20 minutes.
-
Ischemia: Induce 30 minutes of global, no-flow ischemia by stopping the perfusion.
-
Reperfusion: Restore perfusion for 60-120 minutes.
-
-
Treatment Groups: For treatment groups, this compound (e.g., 5 µM or 15 µM) is added to the K-H buffer during the reperfusion phase.
-
Endpoint Analysis: Coronary effluent is collected at various time points during reperfusion to measure levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB). At the end of the experiment, ventricular tissue is collected for histological analysis or biochemical assays (e.g., markers of oxidative stress and apoptosis).
References
- 1. Pharmacological investigation of this compound for its therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumor effect of this compound on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of taxifolin's effects on different signaling pathways
A Comparative Analysis of Taxifolin's Effects on Different Signaling Pathways
Introduction
This compound, also known as dihydroquercetin, is a flavonoid commonly found in plants such as the Siberian larch, milk thistle, and Douglas fir.[1] It has garnered significant interest within the scientific community for its wide array of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[2][3] These biological activities stem from its ability to modulate various intracellular signaling pathways. Understanding the differential effects of this compound on these pathways is crucial for developing targeted therapeutic strategies. This guide provides a comparative analysis of this compound's influence on key signaling cascades, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Nrf2 Signaling Pathway: The Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant defense system. This compound is a potent activator of this pathway, enhancing the expression of downstream antioxidant and detoxification enzymes.
This compound activates Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[4] This leads to the upregulation of crucial enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4] This mechanism is central to this compound's protective effects against oxidative stress-induced damage in various conditions, including skin cancer, glucocorticoid-induced osteonecrosis, and inflammatory diseases. Studies show that this compound can induce Nrf2 expression through epigenetic modifications, specifically by reducing the methylation of the Nrf2 promoter. In models of lupus and antiphospholipid syndrome, this compound was found to inhibit neutrophil extracellular trap (NET) formation (NETosis) via Nrf2 activation.
Quantitative Data: Effects on Nrf2 Pathway
| Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| Mouse Skin Epidermal JB6 P+ Cells | Not specified | Upregulated mRNA and protein levels of Nrf2, HO-1, and NQO1. | |
| Human Neutrophils | 0.1 - 1 µg/mL | Inhibited NETosis stimulated by autoantibodies. | |
| Glucocorticoid-induced Osteonecrosis Rat Model | Not specified | Mitigated disease progression by activating the Nrf2 pathway. | |
| Human Chondrocytes | Not specified | Suppressed IL-1β triggered inflammation and ECM degradation via Nrf2/HO-1 axis. | |
| Cyclophosphamide-injected Mice | 25 and 50 mg/kg | Increased Nrf2/HO-1 expression in liver tissues. |
Visualization: this compound's Activation of the Nrf2 Pathway
Caption: this compound promotes Nrf2 translocation to the nucleus by inhibiting Keap1.
Experimental Protocols
-
Western Blot Analysis: To determine the protein levels of Nrf2, HO-1, and NQO1, cells or tissues are lysed, and protein concentrations are measured. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells or tissues using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using SYBR Green master mix and specific primers for Nrf2, HO-1, and NQO1. The relative mRNA expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene like GAPDH.
-
Bisulfite Genomic Sequencing: To analyze DNA methylation, genomic DNA is extracted and treated with sodium bisulfite, which converts unmethylated cytosine to uracil while leaving methylated cytosine unchanged. The promoter region of the Nrf2 gene is then amplified by PCR, cloned, and sequenced to determine the methylation status of CpG sites.
PI3K/Akt/mTOR Pathway: A Dual Role in Cell Fate
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. This compound exhibits a context-dependent dual role, either inhibiting or activating this pathway.
In cancer cells, such as glioblastoma, this compound acts as an inhibitor. It has been shown to directly inhibit the kinase activities of PI3K (p110α) and the downstream mTOR, leading to decreased phosphorylation of Akt, ribosomal protein S6 (rpS6), and mTOR itself. This inhibition suppresses tumor growth and promotes autophagy. Similarly, in platelets, this compound inhibits the PI3K/Akt pathway, contributing to its antiplatelet and antithrombotic effects.
Conversely, in non-cancerous cells under stress, this compound often activates the PI3K/Akt pathway to promote cell survival. For instance, it protects cardiomyocytes from ischemia-reperfusion injury and reduces neuronal death by activating this pro-survival cascade. This activation enhances the expression of downstream targets like endothelial nitric oxide synthase (eNOS), contributing to its cardioprotective effects.
Quantitative Data: Effects on PI3K/Akt/mTOR Pathway
| Cell Line/Model | This compound Concentration/Dose | Effect on Pathway | Outcome | Reference |
| Glioblastoma Multiforme (GBM) Cell Lines | Not specified | Inhibition: Decreased p-AKT, p-mTOR, p-rpS6 levels. | Suppressed tumor growth. | |
| Human Platelets | Not specified | Inhibition: Inhibited phosphorylation of Akt. | Inhibited platelet activation and thrombosis. | |
| Cardiomyocytes (Ischemia/Reperfusion) | 5 and 15 µM | Activation: Activated PI3K/Akt signaling. | Myocardial protection, reduced apoptosis. | |
| Metabolic Syndrome Rat Kidney | Not specified | Activation: Activated PI3K/Akt signaling. | Improved glucose and water-salt metabolism. | |
| Hepatocellular Carcinoma (HepG2, Huh7) | IC50: 0.15 µM, 0.22 µM | Inhibition: Reduced Akt expression. | Induced apoptosis. |
Visualization: this compound's Dual Effects on the PI3K/Akt Pathway
Caption: this compound shows dual effects on the PI3K/Akt pathway.
Experimental Protocols
-
In Silico Analysis (Molecular Docking): Computational studies are used to predict the binding affinity and interaction of this compound with the catalytic sites of target proteins like PI3K (p110α) and mTOR. This provides a theoretical basis for its inhibitory action.
-
Western Blot for Phosphorylated Proteins: To assess pathway activation, Western blotting is performed using antibodies specific to the phosphorylated forms of key proteins (e.g., p-Akt, p-mTOR) and total protein levels. The ratio of phosphorylated to total protein indicates the level of pathway activation.
-
Cell Viability Assay (MTT/CCK-8): To measure the effect on cell proliferation, cancer cells are treated with various concentrations of this compound. A reagent like MTT or CCK-8 is added, which is converted into a colored product by metabolically active cells. The absorbance is measured to quantify cell viability.
MAPK Signaling Pathway: Modulating Inflammation and Cell Stress
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like ERK, JNK, and p38, is critical in translating extracellular stimuli into cellular responses such as inflammation, proliferation, and apoptosis. This compound generally acts as an inhibitor of the MAPK pathways, particularly in inflammatory and platelet activation contexts.
Studies show that this compound can inhibit the phosphorylation of ERK, p38, and JNK. This inhibition is a key mechanism behind its anti-inflammatory properties, as it leads to the downregulation of pro-inflammatory mediators like TNF-α, COX-2, and iNOS. In models of LPS-induced inflammation in RAW264.7 macrophages, this compound significantly reduced the production of these inflammatory markers by down-regulating the MAPK signaling pathway. Its ability to inhibit MAPK signaling also contributes to its anti-thrombotic effects by preventing platelet activation.
Quantitative Data: Effects on MAPK Pathway
| Cell Line/Model | This compound Concentration | Effect on Pathway | Outcome | Reference |
| Human Platelets | Not specified | Inhibited phosphorylation of ERK, p38, JNK. | Inhibited platelet activation. | |
| RAW264.7 Macrophages | 20, 40, 80 µmol/L | Down-regulated phosphorylation of MAPK pathway proteins. | Reduced expression of iNOS, VEGF, TNF-α, COX-2. | |
| RBL-2H3 and HMC-1 Mast Cells | Not specified | Inhibited MAPKs/cPLA2 signaling. | Inhibited activation of mast cells. |
Visualization: this compound's Inhibition of the MAPK Pathway
References
Bridging the Gap: Taxifolin's Journey from Petri Dish to Preclinical Models
A comprehensive analysis of in vivo studies validating the promising in vitro effects of the natural flavonoid, taxifolin, reveals a consistent translation of its antioxidant, anti-inflammatory, and cell-regulating properties in living organisms. This guide synthesizes key experimental data, offering a comparative overview for researchers and drug development professionals exploring the therapeutic potential of this compound.
This compound, a bioactive flavonoid found in various plants, has demonstrated a wide array of pharmacological activities in laboratory settings. In vitro studies have consistently highlighted its potent antioxidant and anti-inflammatory effects, as well as its ability to modulate key signaling pathways involved in various diseases. However, the successful translation of these findings into living systems is a critical step in the validation of any potential therapeutic agent. This guide delves into the in vivo evidence that substantiates the in vitro promise of this compound, providing a comparative look at the experimental data and methodologies.
Correlating In Vitro and In Vivo Anti-inflammatory and Antioxidant Efficacy
The anti-inflammatory and antioxidant properties of this compound are among its most well-documented attributes in cell culture experiments. In vivo studies in animal models have largely corroborated these findings, demonstrating a significant reduction in inflammatory markers and oxidative stress.
For instance, in vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell lines.[1] This is mirrored in in vivo models of inflammation where this compound administration leads to a significant decrease in the serum levels of these same cytokines.[2][3] Similarly, the reactive oxygen species (ROS) scavenging activity of this compound observed in vitro translates to enhanced endogenous antioxidant enzyme activities and reduced markers of oxidative stress in animal studies.[4]
| In Vitro Finding | Corresponding In Vivo Validation | Key In Vivo Model | Quantitative In Vivo Data (Example) | Citation |
| Inhibition of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6, IL-1β) in cell lines. | Decreased serum levels of TNF-α, IL-6, and IL-1β. | Ovariectomized-induced bone loss in mice; L-NAME-induced nitric oxide synthase inhibition in rats. | Significant (p<0.05) decrease in plasma troponin, IL-6, and TNF-α. | [2] |
| Reduction of reactive oxygen species (ROS) production in cultured cells. | Enhanced endogenous antioxidant enzyme activities; decreased malondialdehyde (MDA) levels. | Streptozotocin-induced diabetic mice. | Significant improvement in antioxidant enzyme activities. | |
| Suppression of NF-κB activation in various cell types. | Inhibition of NF-κB activation in cerebral ischemia-reperfusion injury in rats. | Rat model of cerebral ischemia-reperfusion. | Demonstrated inhibition of enhanced NF-κB activity. |
Experimental Protocol: In Vivo Anti-inflammatory Assessment in L-NAME Treated Rats
To evaluate the in vivo anti-inflammatory effects of this compound, researchers utilized a model of nitric oxide synthase inhibition in Wistar albino rats, induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME).
-
Animal Model: Twenty Wistar albino rats were divided into four groups.
-
Induction of Inflammation: L-NAME (50mg/kg) was administered orally to induce oxidative stress and inflammation.
-
Treatment: this compound was co-administered with L-NAME by oral gavage for six weeks.
-
Biomarker Analysis: Plasma levels of troponin, IL-6, TNF-α, and nitric oxide were measured using ELISA kits. Malondialdehyde (MDA) and angiotensin-converting enzyme (ACE) levels were also determined.
Validating the Modulation of Cellular Signaling Pathways
In vitro research has identified several key signaling pathways that are modulated by this compound, including the NF-κB, MAPK, and PI3K/Akt pathways. In vivo studies have provided compelling evidence that these pathways are also targeted by this compound in living organisms, leading to therapeutic effects in various disease models.
For example, the inhibition of the NF-κB signaling pathway by this compound, which is observed in cell culture, has been confirmed in animal models of cerebral ischemia-reperfusion injury, where it leads to a reduction in inflammation and neuronal damage. Similarly, the modulation of the PI3K/Akt pathway by this compound, seen in vitro, is linked to its cardioprotective effects in vivo.
Below is a diagram illustrating the inhibitory effect of this compound on the RANKL-induced signaling pathway in osteoclasts, a mechanism first elucidated in vitro and subsequently confirmed in vivo to alleviate bone loss.
Caption: this compound inhibits osteoclastogenesis by blocking key signaling pathways.
From Cell Viability to Tumor Regression: Anti-Cancer Effects
The anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines in vitro have prompted investigations into its anti-tumor potential in vivo. Studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that this compound administration can suppress tumor growth. These in vivo results provide a crucial validation of the in vitro findings and support the further development of this compound as a potential anti-cancer agent.
| In Vitro Finding | Corresponding In Vivo Validation | Key In Vivo Model | Quantitative In Vivo Data (Example) | Citation |
| Reduced viability and cytotoxicity in 4T1 breast cancer cell lines. | Suppression of tumor growth. | Allograft BALB/c model with 4T1 breast cancer cells. | Significant suppression of tumor growth with co-administration of this compound and Epirubicin. | |
| Induction of cell cycle arrest in colorectal cancer cell lines. | Decrease in the expression of β-catenin, AKT, and Survivin genes and proteins. | HCT116 xenograft model. | TAX administration decreases expression of β-catenin, AKT, and Survivin. |
Experimental Protocol: In Vivo Anti-tumor Assessment in a Xenograft Model
To assess the in vivo anti-tumor activity of this compound, a study utilized a xenograft model with human colorectal cancer cells.
-
Cell Lines and Animal Model: HCT116 human colorectal cancer cells were used to establish xenograft tumors in mice.
-
Treatment: Mice with established tumors were administered this compound.
-
Outcome Measures: Tumor growth was monitored, and at the end of the study, tumors were excised for molecular analysis.
-
Molecular Analysis: Western blotting and RT-PCR were performed to measure the protein and gene expression of key molecules in the Wnt/β-catenin signaling pathway, such as β-catenin, AKT, and Survivin.
The following diagram illustrates the experimental workflow for validating the in vitro anti-cancer findings of this compound in an in vivo model.
Caption: Workflow for in vivo validation of in vitro anti-cancer findings.
Conclusion
The body of evidence from in vivo studies provides strong support for the therapeutic potential of this compound that has been observed in vitro. The consistent validation of its antioxidant, anti-inflammatory, and anti-cancer effects across different animal models underscores its promise as a lead compound for drug development. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers seeking to build upon these findings and further explore the clinical applications of this compound.
References
- 1. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unicross.edu.ng [unicross.edu.ng]
- 3. Effects of this compound on Osteoclastogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents diabetic cardiomyopathy in vivo and in vitro by inhibition of oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Taxifolin in a Laboratory Setting
The following guide provides essential procedural information for the safe and compliant disposal of Taxifolin, also known as (+)-Dihydroquercetin, intended for researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, proper disposal protocols are crucial to ensure laboratory safety and environmental protection.[1][2][3]
Step 1: Hazard Assessment of the Waste Stream
Before disposal, a thorough hazard assessment of the this compound-containing waste must be conducted. The classification of the waste depends on its composition.
-
Identify all Constituents : List all chemicals in the waste, including this compound, any solvents, and reaction byproducts.[3]
-
Determine if the Waste is Hazardous : Assess whether the waste meets any criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity) as defined by local and national regulations.[3] If this compound is mixed with hazardous solvents like ethanol, methanol, or xylene, the entire mixture must be treated as hazardous waste.
Step 2: Waste Segregation
Proper segregation is critical for safe and compliant disposal.
-
Non-Hazardous this compound Waste : Waste streams determined to be non-hazardous, such as dilute aqueous solutions of this compound, should be collected in a designated non-hazardous chemical waste container. Do not mix with hazardous waste.
-
Hazardous this compound Waste : If the waste mixture is deemed hazardous, it must be collected in a separate, clearly labeled hazardous waste container.
Step 3: Container Selection and Labeling
-
Choose an Appropriate Container : Use a chemically compatible container with a secure, leak-proof lid.
-
Label the Container Correctly : The container must be clearly labeled with its contents. If applicable, include the words "Hazardous Waste" and a full list of the components, including the concentration of each.
Step 4: Storage and Disposal
-
Interim Storage : Store waste containers in a designated satellite accumulation area. Ensure containers remain closed except when adding waste and that secondary containment is used to prevent leaks.
-
Final Disposal : Non-recyclable surplus and solutions must be sent to a licensed professional waste disposal service. Excess and expired materials should be offered to a licensed hazardous material disposal company. Always consult with your institution's environmental health and safety (EHS) department and local waste disposal experts to ensure compliance with all regulations.
Handling Accidental Spills
In the event of a spill, follow these procedures:
-
Ensure Personal Protection : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For significant dust, respiratory protection may be necessary.
-
Containment and Cleanup : Clean up spills in a manner that does not create dust. You can sweep up or vacuum the spilled material and place it in a suitable, sealed container for disposal.
-
Decontaminate the Area : Wash the contaminated surface with soap and water. Confine the wash water and dispose of it in accordance with local regulations.
This compound Waste Classification Summary
The proper disposal route for this compound is dictated by the composition of the waste stream. This table provides a summary to guide the initial assessment.
| Waste Stream Composition | Hazard Classification | Recommended Disposal Path |
| Pure, solid this compound (surplus/expired) | Non-hazardous (per GHS) | Dispose of via a licensed professional waste disposal service. |
| Dilute aqueous solutions of this compound | Generally Non-hazardous | Segregate into a non-hazardous chemical waste container. |
| This compound mixed with hazardous solvents | Hazardous | Collect in a labeled hazardous waste container for disposal by a licensed service. |
| Contaminated labware (pipette tips, etc.) | Varies by use | If contaminated with a hazardous mixture, dispose of as hazardous waste. |
| Contaminated Packaging | Same as the product | Dispose of in the same manner as the this compound it contained. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound-containing waste.
References
Comprehensive Safety and Handling Guide for Taxifolin
This guide provides essential safety and logistical information for the handling of Taxifolin in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2] The following personal protective equipment should be worn when handling this compound, particularly in its powdered form, to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[2] |
| Body Protection | A laboratory coat or gown. For tasks with a potential for splashing, a cuffed gown that is resistant to permeability by hazardous drugs should be worn.[4] |
| Respiratory Protection | For operations that may generate dust, a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles) is necessary. Use in a well-ventilated area or under a fume hood. |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.
-
Recommended storage temperatures for this compound powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter-term storage (up to 2 years).
2.2. Preparation and Handling
-
Engineering Controls : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood to avoid dust formation and inhalation.
-
Weighing : When weighing the powder, do so carefully to minimize the generation of airborne dust.
-
Solution Preparation : For dissolving this compound, particularly in solvents like DMSO, it is recommended to do this within a fume hood. For aqueous solutions, this compound is sparingly soluble. It can be first dissolved in a minimal amount of a suitable organic solvent like DMSO and then diluted with the aqueous buffer.
2.3. Accidental Release Measures
-
Spill Cleanup : In the event of a spill, avoid generating dust.
-
For solid spills, mechanically take up the material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb the solution with an inert material such as diatomite or universal binders.
-
-
Ventilation : Ensure adequate ventilation in the area of the spill.
-
Personal Protection : Wear full personal protective equipment during cleanup.
Emergency Procedures
In case of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical advice if irritation develops. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Product : Unused this compound should be disposed of as chemical waste. It may be possible to incinerate the product in a licensed facility equipped with an afterburner and scrubber.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be considered contaminated.
-
If mixed with hazardous solvents, the entire mixture must be treated as hazardous waste and collected in a designated, labeled container.
-
Non-hazardous waste (e.g., dilute aqueous solutions) can be segregated into a designated non-hazardous chemical waste container.
-
-
Packaging : Dispose of contaminated packaging in the same manner as the substance itself.
Experimental Workflow and Data
While detailed experimental protocols are beyond the scope of this safety guide, a general workflow for handling this compound in a research context is visualized below. Researchers should consult specific scientific literature for detailed methodologies related to their experiments.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₇ |
| Molecular Weight | 304.25 g/mol |
| Appearance | Light yellow or off-white fine powder |
| Melting Point | 230 - 240 °C |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
